c-di-AMP
Description
Properties
IUPAC Name |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMFTWFFKBFIN-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317771 | |
| Record name | Cyclic-di-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-84-6 | |
| Record name | Cyclic-di-AMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic-di-AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic-di-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIC-DI-AMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the c-di-AMP Signaling Pathway in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many Gram-positive bacteria, playing a pivotal role in a wide array of cellular processes. Its essentiality for the viability of numerous pathogenic species has spotlighted the this compound signaling pathway as a promising target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the core components of this pathway, quantitative data for key interactions, detailed experimental protocols for its study, and visualizations of the intricate signaling cascades.
Core Components of the this compound Signaling Pathway
The cellular concentration of this compound is meticulously regulated by the coordinated action of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][2][3] The synthesized this compound then binds to a variety of effector molecules, including proteins and riboswitches, to elicit downstream physiological responses.[4]
Synthesis of this compound: Diadenylate Cyclases (DACs)
This compound is synthesized from two molecules of ATP by diadenylate cyclases.[2][3] In Gram-positive bacteria, three major classes of DACs have been identified:
-
DisA: These enzymes possess a DNA-binding domain and are involved in sensing DNA integrity.[2][3]
-
CdaA (or DacA): This is the most prevalent DAC in Gram-positive bacteria and is often essential for growth.[3] It is typically a membrane-anchored protein.
-
CdaS: This DAC is primarily found in spore-forming bacteria and is involved in sporulation.[5]
Degradation of this compound: Phosphodiesterases (PDEs)
The hydrolysis of this compound is carried out by phosphodiesterases, which break it down into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[1][3] The main classes of this compound-specific PDEs in Gram-positive bacteria are:
-
GdpP: These are membrane-bound enzymes containing a DHH-DHHA1 domain responsible for phosphodiesterase activity.[3]
-
Pde2/DhhP: These are cytoplasmic proteins that also contain a DHH-DHHA1 domain.
-
PgpH: This class of PDEs possesses an HD domain for catalysis.[3]
This compound Effectors: Receptors and Riboswitches
This compound exerts its regulatory functions by binding to a diverse range of effector molecules:
-
Protein Receptors: These include proteins involved in potassium transport (KtrA, CpaA, KdpD), cell wall synthesis, and other metabolic processes.[6][7][8] PII-like signal transduction proteins such as PstA and DarA are also key this compound receptors.[9]
-
Riboswitches: this compound can directly bind to RNA riboswitches to regulate the expression of genes, often those involved in ion transport.[4]
Quantitative Data in this compound Signaling
Understanding the quantitative aspects of the this compound signaling pathway is crucial for developing targeted therapeutics. The following tables summarize key quantitative data from studies on Gram-positive bacteria.
Table 1: Intracellular Concentrations of this compound
| Bacterial Species | Condition | This compound Concentration (µM) | Reference(s) |
| Staphylococcus aureus | Exponential Phase | 2 - 8 | [10][11] |
| Staphylococcus aureus | gdpP mutant | ~50 | [10] |
| Bacillus subtilis | Vegetative Growth | 1.7 | [11] |
| Listeria monocytogenes | Broth Culture | ~53 nM (secreted) | [12] |
Table 2: Binding Affinities (Kd) of this compound for Effector Proteins
| Bacterial Species | Effector Protein | Binding Affinity (Kd) | Reference(s) |
| Staphylococcus aureus | KtrA | 64.4 ± 3.4 nM | [7] |
| Staphylococcus aureus | KdpD (USP domain) | 2 ± 0.18 µM | [13] |
| Bacillus subtilis | DarB | 27.0 ± 1.98 nM | [14] |
| Bacillus subtilis | KhtT | ~40 µM (pH 7.5) | [4] |
| Bacillus subtilis | KtrA | ~3 µM | [15] |
| Bacillus subtilis | KtrC | ~0.03 µM | [15] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathway and its role in regulating potassium homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from bacterial cells using liquid chromatography-tandem mass spectrometry.
Materials:
-
Bacterial culture
-
Ice-cold PBS
-
Extraction buffer (e.g., acetonitrile/methanol/water)
-
Internal standard (e.g., 13C,15N-labeled this compound)
-
Liquid nitrogen
-
Centrifuge
-
Lyophilizer or SpeedVac
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Grow bacterial cells to the desired optical density. Harvest a defined volume of culture by centrifugation at 4°C.
-
Washing: Wash the cell pellet with ice-cold PBS to remove media components.
-
Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen. Lyse the cells by methods such as bead beating or sonication in the presence of extraction buffer.[16]
-
Extraction: Incubate the lysate on ice to allow for complete extraction of nucleotides. Centrifuge to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotides.
-
Drying: Dry the supernatant using a SpeedVac or lyophilizer.
-
Resuspension and Analysis: Resuspend the dried extract in a suitable buffer for LC-MS/MS analysis. Spike the sample with a known concentration of the internal standard for accurate quantification.
-
LC-MS/MS Analysis: Separate the nucleotides by reverse-phase liquid chromatography and detect this compound and the internal standard by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Diadenylate Cyclase (DAC) Activity Assay
This protocol outlines an in vitro assay to measure the activity of DAC enzymes using radiolabeled ATP.
Materials:
-
Purified DAC enzyme
-
Reaction buffer (e.g., Tris-HCl, MgCl2)
-
ATP
-
[α-32P]ATP
-
EDTA
-
Thin-layer chromatography (TLC) plate (e.g., PEI cellulose)
-
TLC running buffer
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a defined concentration of the purified DAC enzyme, and ATP.
-
Initiate Reaction: Start the reaction by adding a small amount of [α-32P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding EDTA to chelate the Mg2+ ions.[1]
-
TLC Separation: Spot a small volume of the reaction mixture onto a TLC plate. Develop the chromatogram using an appropriate running buffer to separate [α-32P]ATP from the product, [α-32P]this compound.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radioactive spots corresponding to ATP and this compound. The enzyme activity can be calculated based on the percentage of ATP converted to this compound.
Phosphodiesterase (PDE) Activity Assay
This protocol describes an in vitro assay to measure the activity of PDE enzymes using HPLC.
Materials:
-
Purified PDE enzyme
-
Reaction buffer (e.g., Tris-HCl, MnCl2)
-
This compound
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers
Procedure:
-
Reaction Setup: Combine the reaction buffer, a defined concentration of the purified PDE enzyme, and a known concentration of this compound in a microcentrifuge tube.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points.
-
Stop Reaction: Terminate the reaction at each time point by heat inactivation (e.g., boiling for 5-10 minutes).
-
Sample Preparation: Centrifuge the heat-inactivated samples to pellet the denatured protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto an HPLC system. Separate the substrate (this compound) from the product (pApA or AMP) using a C18 column and a suitable gradient of mobile phase buffers.
-
Quantification: Monitor the elution of nucleotides by UV absorbance (e.g., at 254 nm). Calculate the enzyme activity by quantifying the decrease in the this compound peak area and the corresponding increase in the product peak area over time.
Identification of this compound Binding Proteins by Pull-Down Assay
This protocol details a method to identify proteins that interact with this compound using a biotinylated this compound probe.
Materials:
-
Bacterial cell lysate
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (containing a high concentration of biotin)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a total protein lysate from the Gram-positive bacterium of interest.
-
Probe Immobilization: Incubate streptavidin-coated beads with biotinylated this compound to immobilize the probe.
-
Binding: Add the bacterial lysate to the beads and incubate to allow this compound binding proteins to interact with the immobilized probe.[16][17][18]
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins using an elution buffer containing a high concentration of free biotin (B1667282) to compete for binding to streptavidin.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE. Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).[16][17]
Conclusion and Future Directions
The this compound signaling pathway is a critical regulatory network in Gram-positive bacteria, controlling essential cellular functions and contributing to virulence. Its absence in humans makes it an attractive target for the development of novel antibiotics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway. Future research will likely focus on elucidating the complete repertoire of this compound effectors in various pathogens, understanding the intricate cross-talk with other signaling networks, and developing potent and specific inhibitors of this compound synthesis or its downstream signaling events.
References
- 1. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic identification of conserved bacterial this compound receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, characterization, and structure analysis of the cyclic di-AMP-binding PII-like signal transduction protein DarA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens [journals.plos.org]
- 12. uniprot.org [uniprot.org]
- 13. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Cyclic di-AMP in Bacterial Physiology and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a pivotal role in a wide array of physiological processes and contributing significantly to the pathogenesis of many bacterial species. This ubiquitous signaling molecule is essential for the viability of numerous Gram-positive bacteria, making its metabolic pathways attractive targets for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the core aspects of this compound signaling, including its synthesis, degradation, and the diverse mechanisms by which it regulates bacterial physiology and virulence. The guide is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to aid researchers in this dynamic field.
The this compound Signaling Network: Synthesis, Degradation, and Regulation
The intracellular concentration of this compound is meticulously controlled by the coordinated activities of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1][2] This dynamic turnover allows bacteria to rapidly modulate this compound levels in response to various environmental and cellular cues.
Synthesis of this compound
The synthesis of this compound is catalyzed by enzymes containing a conserved diadenylate cyclase (DAC) domain. Bacteria can possess one or more DACs, which are often multi-domain proteins that integrate different signals to control their enzymatic activity. The three major classes of bacterial DACs are:
-
CdaA (Cyclase-di-adenylate synthase A): Often a transmembrane protein, CdaA is the most widely conserved DAC in Firmicutes and is typically essential for growth under standard laboratory conditions.[3] Its activity is linked to cell wall homeostasis.
-
DisA (DNA integrity scanning protein A): This DNA-scanning enzyme synthesizes this compound in the absence of DNA damage, acting as a checkpoint for DNA replication and sporulation.[1] Its activity is allosterically inhibited upon binding to branched DNA.[1]
-
CdaS (Cyclase-di-adenylate synthase S): This DAC is specifically expressed during sporulation in some bacteria, such as Bacillus subtilis.
Degradation of this compound
The hydrolysis of this compound is carried out by phosphodiesterases (PDEs), which break the phosphodiester bonds to produce 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP.[2] The primary families of this compound-specific PDEs include:
-
GdpP (GGDEF domain protein with PDE activity): These enzymes contain a DHH-DHHA1 domain responsible for this compound hydrolysis.
-
PgpH (Phosphoglycerol-phosphate hydrolase): These PDEs possess an HD domain and contribute to this compound degradation.
-
PdeM: A class of PDEs with a DHH-DHHA1 domain found in some pathogenic bacteria.[4]
The interplay between these synthases and hydrolases determines the cellular pool of this compound, which in turn dictates the downstream physiological responses.
Quantitative Data on this compound Signaling Components
Understanding the quantitative aspects of this compound signaling is crucial for building accurate models of its regulatory networks. The following tables summarize key quantitative data for this compound metabolizing enzymes and the binding affinities of this compound for its receptors.
Table 1: Kinetic Parameters of this compound Metabolizing Enzymes
| Enzyme | Organism | Type | Km (µM) | kcat (s-1) | Reference(s) |
| MsDisA | Mycobacterium smegmatis | DAC | > 2.8 (Ki for ATP) | - | [5] |
| RocR | Pseudomonas aeruginosa | PDE (c-di-GMP specific) | 3.2 ± 0.3 | 0.67 ± 0.03 | [6] |
| AtaC | Streptomyces coelicolor | PDE | - | 0.2 | [7][8] |
| PdeL | Escherichia coli | PDE (c-di-GMP specific) | - | - | [9] |
Note: Data for this compound specific DACs and PDEs is still emerging. The table includes related enzymes for context where specific this compound data is limited.
Table 2: Binding Affinities (Kd) of this compound for Receptor Proteins
| Receptor | Organism | Kd | Method | Reference(s) |
| DarB | Bacillus subtilis | 27.0 ± 1.98 nM | ITC | [7][10] |
| DarB | Bacillus subtilis | ~45 nM | ITC | [11] |
| KdpD (USP domain) | Staphylococcus aureus | 2 ± 0.18 µM | DRaCALA | [12][13][14] |
| KtrA | Bacillus subtilis | ~3 µM | - | [15] |
| KtrC | Bacillus subtilis | ~0.03 µM | - | [15] |
Table 3: Binding Affinities (Kd) of this compound for Riboswitches
| Riboswitch | Organism | Kd | Method | Reference(s) |
| ydaO | Bacillus subtilis | ≤ 700 pM | In-line probing | [2] |
| ydaO | Bacillus subtilis | 7.4 ± 2.2 nM (5 mM Mg2+) | ITC | [2] |
| ydaO | Thermoanaerobacter pseudethanolicus | Subnanomolar to nanomolar | In-line probing | [2] |
Table 4: Intracellular Concentrations of this compound
| Organism | Condition | Concentration | Reference(s) |
| Staphylococcus aureus | Wild-type | ~2.5 ng/mg protein | [16] |
| Staphylococcus aureus | ΔgdpP mutant | > 25 ng/mg protein | [16] |
| Bacillus subtilis | - | ~2 µM | [17] |
| Streptococcus gallolyticus | ΔgdpP mutant | 1.5-fold higher than WT | [18] |
| Listeria monocytogenes | ΔpdeAΔpgpH mutant | 4-fold increase | [19] |
Key Roles of this compound in Bacterial Physiology
This compound orchestrates a wide range of physiological processes, primarily aimed at maintaining cellular homeostasis and adapting to environmental stresses.
Osmotic Regulation and Potassium Homeostasis
A central and essential function of this compound is the regulation of osmotic pressure, largely through the control of potassium (K+) homeostasis.[20][21] this compound levels are often coupled to the intracellular K+ concentration.[21] It modulates the activity of K+ transporters through direct binding to the transporter proteins or their regulatory subunits, and also by controlling the expression of transporter genes via riboswitches.[20]
Cell Wall Homeostasis
This compound is intricately linked to the synthesis and integrity of the bacterial cell wall. Alterations in this compound levels can lead to defects in cell wall structure, affecting cell size and shape, and increasing susceptibility to cell wall-targeting antibiotics like β-lactams.[22] The diadenylate cyclase CdaA is often physically associated with enzymes involved in peptidoglycan synthesis, suggesting a direct regulatory link.
DNA Damage Response
The DisA protein serves as a DNA integrity sensor that modulates this compound synthesis. In the presence of DNA damage, such as stalled replication forks, DisA's cyclase activity is inhibited, leading to a decrease in this compound levels.[1] This drop in this compound serves as a signal to halt cell cycle progression and sporulation until the DNA is repaired.[1]
The Role of this compound in Bacterial Pathogenesis
This compound signaling is a key contributor to the virulence of many pathogenic bacteria. Its influence on pathogenesis is multifaceted, stemming from its control over fundamental physiological processes that are essential for survival and proliferation within a host.
Virulence Factor Regulation
This compound can regulate the expression of key virulence factors. For instance, in Streptococcus gallolyticus, elevated this compound levels have been shown to modulate the expression of bacteriocins and the Pil3 pilus, which are important for colonization and competition within the host.[18]
Biofilm Formation
The role of this compound in biofilm formation appears to be complex and species-specific. In some bacteria, high levels of this compound promote biofilm formation, while in others, it has an inhibitory effect.[20] This variability likely reflects the diverse downstream effectors and regulatory networks controlled by this compound in different species.
Antibiotic Resistance
There is growing evidence linking this compound signaling to antibiotic resistance. In several Gram-positive pathogens, mutations that lead to increased intracellular this compound levels have been associated with enhanced resistance to β-lactam antibiotics.[21] This is often attributed to the role of this compound in promoting cell wall synthesis and integrity.
Experimental Protocols for Studying this compound Signaling
This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes a robust method for the accurate quantification of this compound from bacterial cell lysates.
Materials:
-
Bacterial culture
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v)
-
Internal standard (e.g., 13C10,15N5-c-di-AMP)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Centrifuge, vortex mixer, and other standard laboratory equipment
Procedure:
-
Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C.
-
Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold extraction solvent containing the internal standard.
-
Cell Lysis: Lyse the cells by bead beating or sonication on ice.
-
Protein Precipitation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under vacuum.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) for separation. Use multiple reaction monitoring (MRM) mode on the mass spectrometer to detect and quantify the specific precursor-to-product ion transitions for both native this compound and the internal standard.
-
Data Analysis: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the native this compound to the internal standard against a standard curve.
Identification of this compound Binding Proteins by Pull-Down Assay
This protocol outlines a method to identify proteins that directly interact with this compound using a biotinylated analog of the second messenger.[23][24]
Materials:
-
Bacterial cell lysate
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)
-
Elution buffer (e.g., wash buffer containing a high concentration of biotin (B1667282) or a denaturing buffer)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Lysate Preparation: Prepare a total protein lysate from the bacterium of interest.
-
Bait Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the bait.
-
Binding: Add the bacterial lysate to the beads and incubate to allow for the binding of this compound-interacting proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
In Vitro Transcription Termination Assay for Riboswitch Activity
This protocol is used to assess the ability of a this compound riboswitch to regulate gene expression by promoting transcription termination in the presence of its ligand.
Materials:
-
Linear DNA template containing a promoter, the riboswitch sequence, and a downstream reporter region.
-
RNA polymerase
-
Ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-32P]UTP)
-
This compound
-
Transcription buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Transcription Reaction Setup: Combine the DNA template, RNA polymerase, and transcription buffer in a reaction tube.
-
Initiation: Start the transcription reaction by adding the ribonucleotides.
-
Ligand Addition: In parallel reactions, add varying concentrations of this compound.
-
Transcription Elongation: Allow the transcription reaction to proceed for a defined period.
-
Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide).
-
Analysis: Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the bands corresponding to the full-length (read-through) and terminated transcripts to determine the termination efficiency at different this compound concentrations.
Conclusion and Future Directions
The second messenger this compound is a master regulator of bacterial physiology, with profound implications for pathogenesis. Its essentiality in many bacteria makes it a promising target for the development of novel antibiotics. While significant progress has been made in elucidating the core components and functions of this compound signaling networks, many questions remain. Future research should focus on:
-
Expanding the repertoire of this compound effectors: Identifying novel protein and RNA receptors for this compound will provide a more complete picture of its regulatory scope.
-
Delineating the upstream signaling cues: Understanding how bacteria sense and integrate environmental and cellular signals to modulate this compound levels is a key area for future investigation.
-
Unraveling the complexity of this compound-mediated pathogenesis: Further studies are needed to dissect the precise mechanisms by which this compound contributes to virulence in different pathogenic contexts.
-
Developing inhibitors of this compound metabolism: The discovery and development of small molecules that specifically target this compound synthases or phosphodiesterases hold great promise for new therapeutic strategies against bacterial infections.
This technical guide provides a solid foundation for researchers entering or currently working in the field of this compound signaling. The provided data, protocols, and visual aids are intended to facilitate a deeper understanding of this essential bacterial second messenger and to stimulate further research into its multifaceted roles.
References
- 1. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA sample preparation [bio-protocol.org]
- 10. Allosteric tertiary interactions pre-organize the c-di-GMP riboswitch and accelerate ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A meet-up of two second messengers: the this compound receptor DarB controls (p)ppGpp synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PAMP this compound is essential for Listeria monocytogenes growth in rich but not minimal media due to a toxic increase in (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 19. journals.asm.org [journals.asm.org]
- 20. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclic di-AMP (c-di-AMP) Synthesis and Degradation Enzymes
Executive Summary
Cyclic di-adenosine monophosphate (this compound) is a crucial second messenger signaling molecule in many Gram-positive bacteria, and some Gram-negative bacteria and archaea.[1] It plays a pivotal role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium ion transport, DNA damage repair, virulence, and biofilm formation.[2] The essential nature of this compound in several pathogenic bacteria, such as Staphylococcus aureus and Listeria monocytogenes, makes the enzymes involved in its metabolism attractive targets for novel antimicrobial drug development.[2][3] This guide provides a comprehensive technical overview of the synthesis and degradation enzymes that control cellular this compound levels, including their biochemical properties, regulatory mechanisms, and the experimental protocols used for their study.
Core Enzymes of this compound Metabolism
The intracellular concentration of this compound is tightly controlled by the coordinated actions of synthesis enzymes, diadenylate cyclases (DACs), and degradation enzymes, phosphodiesterases (PDEs).
Synthesis: Diadenylate Cyclases (DACs)
Diadenylate cyclases synthesize this compound from two molecules of ATP (or ADP in some cases).[4][5] These enzymes belong to a class of proteins containing a DAC domain. The two most well-characterized families of DACs are:
-
CdaA (Cda-type DAC): Often the sole diadenylate cyclase in many pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.[6] CdaA proteins typically feature N-terminal transmembrane helices, anchoring them to the cell membrane.[6]
-
DisA (DNA integrity scanning A): These DACs are known for their ability to scan chromosomal DNA for damage, which in turn regulates their enzymatic activity.[7] The interaction of DisA with RadA-type DNA repair ATPases can suppress its DAC activity.[8]
Degradation: Phosphodiesterases (PDEs)
This compound-specific phosphodiesterases hydrolyze this compound to maintain appropriate intracellular levels.[9] The degradation can proceed in two steps, first to the linear dinucleotide 5'-phosphoadenylyl-adenosine (pApA), and then to two molecules of AMP.[4] The main classes of this compound-specific PDEs include:
-
DHH/DHHA1 domain-containing PDEs (e.g., GdpP, Pde2): This is a major family of PDEs that hydrolyze this compound.[1] In S. aureus, GdpP is a membrane-bound PDE, while Pde2 is cytosolic.[1] Mycobacterium tuberculosis possesses a single DHH-DHHA1 PDE, CnpB, which degrades this compound to AMP.[5]
-
HD domain-containing PDEs (e.g., PgpH): This class of metal-dependent phosphohydrolases also contributes to this compound degradation in organisms like Listeria monocytogenes.[10]
Quantitative Data: Enzyme Kinetics and Binding Affinities
The following tables summarize key quantitative data for this compound metabolizing enzymes and their inhibitors.
Table 1: Kinetic Parameters of this compound Synthesis and Degradation Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Notes | Reference |
| LmPC | Listeria monocytogenes | This compound | ~3 (Ki) | - | Allosteric inhibition | [11] |
| KhtT | Bacillus subtilis | This compound | ~0.13 (Kd) | - | Binds 1 this compound per dimer | [12] |
Table 2: Inhibitors of this compound Metabolizing Enzymes
| Inhibitor | Target Enzyme | Organism | IC50 | Notes | Reference |
| Ruxolitinib | CdaA | Bacillus subtilis | 2.7 µM | Janus kinase inhibitor identified as a potential CdaA inhibitor. | [6] |
| IBMX | Type I cAMP PDE | - | ~25 µM | Non-specific cyclic nucleotide phosphodiesterase inhibitor. | [13] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14] IC50 values are highly dependent on experimental conditions.[14]
Signaling Pathways
This compound signaling pathways are integral to bacterial physiology and host-pathogen interactions. Below are simplified representations of these pathways in key pathogenic bacteria.
Staphylococcus aureus
In S. aureus, this compound is synthesized by DacA and degraded by GdpP and Pde2.[1] It plays a critical role in controlling cell size, envelope stress, and resistance to beta-lactam antibiotics.[1][15] High levels of this compound lead to increased peptidoglycan crosslinking.[1] this compound also regulates potassium uptake by binding to the sensor kinase KdpD and the potassium transporter-gating component KtrA.[16][17]
Caption: this compound signaling in Staphylococcus aureus.
Listeria monocytogenes
In L. monocytogenes, this compound is essential for growth in rich media.[10][18] It is synthesized by DacA and degraded by PdeA and PgpH.[10] This pathway regulates central metabolism, osmoregulation, and cell wall homeostasis.[18][19] Notably, this compound is secreted by the bacterium and can trigger a type I interferon response in the host's innate immune system.[19]
Caption: this compound signaling in Listeria monocytogenes.
Mycobacterium tuberculosis
M. tuberculosis has one DAC, DisA, and one PDE, CnpB.[5] this compound signaling in this organism impacts virulence and the host immune response.[5] The detection of mycobacterial this compound by the host's cytosolic surveillance pathway can elicit type I interferon responses and autophagy.[20]
Caption: this compound signaling in Mycobacterium tuberculosis.
Experimental Protocols
A variety of methods are available for studying this compound metabolism. Below are detailed protocols for key assays.
Diadenylate Cyclase (DAC) Activity Assay using HPLC
This protocol describes a non-radioactive method to quantify this compound synthesis by purified DAC enzymes.[21]
Workflow Diagram
Caption: HPLC-based Diadenylate Cyclase (DAC) activity assay workflow.
Methodology:
-
Protein Purification: Purify the DAC enzyme (e.g., DisA) using an appropriate method, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography.[21]
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
Purified DAC protein (1 µM)
-
ATP (0.5 mM)
-
MgCl₂ (5 mM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
-
Incubation: Incubate the reaction at 37°C for 4 hours.[21]
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM.[21]
-
Sample Preparation: Centrifuge the reaction mixture at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the denatured protein.[22]
-
HPLC Analysis:
-
Inject 20 µL of the supernatant onto a reverse-phase C18 HPLC column.[21]
-
Separate the nucleotides using a gradient of a suitable buffer system (e.g., Buffer A: 100 mM potassium phosphate (B84403) pH 6.0; Buffer B: 100% methanol).
-
Monitor the elution profile at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.[21]
-
Calculate the amount of this compound produced in the enzymatic reaction by comparing the peak area to the standard curve.
-
Phosphodiesterase (PDE) Activity Assay using Thin-Layer Chromatography (TLC)
This protocol uses radiolabeled this compound to visualize its degradation by PDE enzymes.[23]
Workflow Diagram
Caption: TLC-based Phosphodiesterase (PDE) activity assay workflow.
Methodology:
-
Reagent Preparation:
-
PDE Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MnCl₂.
-
Substrate: [³²P]-c-di-AMP (diluted in PDE reaction buffer to ~2 nM).
-
-
Reaction Setup: In a 20 µL reaction volume, combine:
-
Purified PDE enzyme (e.g., 1 µM).
-
PDE Reaction Buffer.
-
0.5 µL of diluted [³²P]-c-di-AMP.[23]
-
Include a negative control without the enzyme.
-
-
Incubation: Incubate the reactions for 60 minutes at 30°C.[23]
-
Reaction Termination: Stop the reaction by incubating at 95°C for 5 minutes.[23]
-
TLC Analysis:
-
Spot 2-5 µL of each reaction onto a TLC plate (e.g., PEI cellulose (B213188) F).
-
Develop the plate in a TLC chamber with a suitable mobile phase (e.g., 0.8 M LiCl).
-
-
Visualization:
-
Dry the TLC plate.
-
Expose the plate to a phosphor screen or X-ray film.
-
Visualize the separated radiolabeled species (this compound, pApA, AMP). The disappearance of the this compound spot and the appearance of product spots indicate PDE activity.
-
Quantification of Intracellular this compound by LC-MS/MS
This is a highly sensitive and specific method for quantifying this compound levels from bacterial cell extracts.[24][25]
Methodology:
-
Cell Culture and Harvesting:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation at 4°C.
-
Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.[26]
-
-
Nucleotide Extraction:
-
Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile/methanol/water).
-
Lyse the cells using bead beating or sonication.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Separate nucleotides using a reversed-phase column.
-
Perform mass spectrometry analysis in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound.
-
-
Quantification:
Implications for Drug Development
The essentiality of this compound signaling in many pathogenic bacteria makes its metabolic enzymes prime targets for novel antibiotic discovery.[2][3] The absence of this compound signaling in mammalian cells suggests that inhibitors targeting DACs or PDEs could have high specificity and low host toxicity.[3]
Key Strategies:
-
High-Throughput Screening (HTS): Utilizing assays like the luminescence-based coupled enzyme assay to screen large compound libraries for inhibitors of DACs or PDEs.[27]
-
Structure-Based Drug Design: Using the crystal structures of DACs and PDEs to design small molecules that specifically fit into the active or allosteric sites.[3]
-
Fragment-Based Screening: Identifying small chemical fragments that bind to the target enzymes, which can then be optimized into potent lead compounds.[6]
The development of cell-permeable small molecule inhibitors that can modulate intracellular this compound levels is a critical step in validating these enzymes as druggable targets.[2]
Conclusion
The enzymes responsible for this compound synthesis and degradation are central hubs in a complex signaling network that governs bacterial survival, adaptation, and pathogenesis. A deep understanding of their structure, function, and regulation is paramount for basic research and for the development of next-generation antimicrobial therapies. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and exploit this critical bacterial signaling pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. drum.lib.umd.edu [drum.lib.umd.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-based Search for novel this compound Synthase Inhibiting Fragments [ediss.uni-goettingen.de]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of this compound in Listeria monocytogenes pathogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 11. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Paving the way to a new class of efficient and safe tuberculosis vaccines: The role of this compound in Mycobacterium tuberculosis immunity and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclithis compound - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of c-di-AMP Riboswitch Regulation: A Technical Guide
Cyclic diadenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, orchestrating a wide array of physiological processes, including cell wall homeostasis, potassium transport, and virulence.[1][2] A key component of the this compound signaling network is a class of riboswitches that directly sense this compound concentrations to regulate gene expression.[3][4] This technical guide provides an in-depth examination of the core mechanism of this compound riboswitch regulation, tailored for researchers, scientists, and drug development professionals.
Overview of the Regulatory Mechanism
The this compound riboswitch, often referred to as the ydaO motif, is a structured non-coding RNA element typically located in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) it regulates.[5][6] The fundamental mechanism relies on a ligand-induced conformational change. The riboswitch consists of two main domains: a highly conserved aptamer domain that serves as the ligand-binding site, and a variable expression platform that modulates gene expression.[7]
In the absence of this compound, the expression platform adopts a conformation that allows for transcription of the downstream gene(s), an "ON" state. Upon binding of this compound to the aptamer domain, the riboswitch undergoes a significant structural rearrangement. This change stabilizes a terminator or anti-sequester structure within the expression platform, leading to premature transcription termination, thus turning gene expression "OFF".[6][8]
Structural Basis of this compound Recognition
The crystal structure of the this compound riboswitch reveals a remarkably complex and elegant architecture that underpins its high affinity and specificity for its ligand.
A Pseudo-Symmetric Architecture
A defining feature of the this compound riboswitch is its internally pseudo-symmetric structure. The RNA folds into two similar three-helix junction elements that associate in a head-to-tail fashion.[9][10][11] This arrangement creates a central trough that cradles two molecules of this compound, a unique 2:1 ligand-to-RNA stoichiometry that is uncharacteristic of most riboswitches.[12][13] The overall structure is further stabilized by a long-range pseudoknot interaction.[12]
Ligand Binding and Specificity
The two bound this compound molecules make quasi-equivalent contacts with the riboswitch, effectively bridging the two symmetric domains.[9][10] The adenine (B156593) bases of this compound are wedged between RNA bases, stabilized by extensive stacking and a network of hydrogen bonds involving both the nucleobases and the sugar-phosphate backbone.[8][14] This intricate network of interactions ensures exquisite specificity for this compound, allowing the riboswitch to discriminate against other cyclic dinucleotides like c-di-GMP and 3'3'-cGAMP, as well as related molecules like ATP.[9][12]
Ligand-Induced Global Folding
The binding of the two this compound molecules is the crucial trigger for the riboswitch's regulatory action. Small-angle X-ray scattering (SAXS) experiments have demonstrated that the riboswitch undergoes substantial compaction upon ligand binding.[9][10][11] This global folding event, driven by the two this compound molecules "stapling" the structure together, is directly coupled to the formation of the terminator hairpin in the expression platform, thereby controlling gene expression.[10][11]
Quantitative Data on this compound Riboswitch Interactions
The affinity and specificity of the this compound-riboswitch interaction have been quantified by various biophysical methods. The data highlights a high-affinity interaction that is sensitive to experimental conditions.
| Parameter | Organism/Riboswitch | Method | Value | Reference |
| Dissociation Constant (KD) | ||||
| This compound | Bacillus subtilis (ydaO) | In-line Probing | ~10 nM | [5] |
| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 53 nM (in 10 mM MgCl2) | [9] |
| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 7.4 ± 2.2 nM (in 5 mM Mg2+) | [12] |
| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 41.7 ± 16.7 nM (in 20 mM Mg2+) | [12] |
| This compound | Thermoanaerobacter pseudethanolicus | Isothermal Titration Calorimetry (ITC) | 300 ± 166 nM | [12] |
| pApA (linear analog) | Bacillus subtilis (ydaO) | In-line Probing | ~300 nM | [5] |
| ATP | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | No detectable binding | [12] |
| c-di-GMP | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | No detectable binding | [12] |
| Stoichiometry (Ligand:RNA) | ||||
| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | ~2:1 | [12] |
| This compound | Thermoanaerobacter lienii | Isothermal Titration Calorimetry (ITC) | ~2:1 | [12] |
| Structural Dimensions (SAXS) | Apo (Ligand-free) | Holo (Ligand-bound) | ||
| Radius of Gyration (Rg) | Bacillus subtilis | SAXS | 33.7 Å | 28.6 Å |
| Max. End-to-End Distance (Dmax) | Bacillus subtilis | SAXS | 115 Å | 95 Å |
| Porod Volume (VP) | Bacillus subtilis | SAXS | 127,000 Å3 | 108,000 Å3 |
Visualizations of Pathways and Mechanisms
This compound Signaling and Riboswitch Regulation
Caption: Overview of the this compound signaling pathway leading to riboswitch-mediated gene regulation.
Riboswitch Conformational States
Caption: Logical diagram of the this compound riboswitch mechanism, showing ON and OFF states.
Experimental Workflow
Caption: A typical experimental workflow for characterizing a this compound riboswitch.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of riboswitch function. Below are protocols for key experiments cited in this compound riboswitch literature.
In-line Probing
This technique assesses RNA structure by monitoring the spontaneous cleavage of the phosphodiester backbone, which occurs more readily in flexible, unstructured regions.[15] Ligand binding stabilizes specific structures, leading to a change in the cleavage pattern, which can be used to infer binding and determine an apparent dissociation constant (KD).[5][16]
Protocol:
-
RNA Preparation: Synthesize the riboswitch RNA via in vitro transcription with T7 RNA polymerase. 5'-end-label the RNA with [γ-32P]ATP using T4 polynucleotide kinase and purify by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Reaction Setup: Resuspend the labeled RNA in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl).
-
Ligand Titration: Aliquot the RNA solution and add varying concentrations of this compound (or other ligands to be tested). Include a no-ligand control.
-
Incubation: Incubate the reactions at room temperature for a prolonged period (e.g., 40-48 hours) to allow for spontaneous cleavage.
-
Analysis: Stop the reactions by adding a denaturing loading buffer. Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Data Acquisition: Visualize the cleavage products by phosphorimaging. The intensity of the bands corresponds to the extent of cleavage at each nucleotide position. Changes in band intensity upon ligand addition indicate regions of the RNA that are structurally altered.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12]
Protocol:
-
Sample Preparation: Prepare the purified riboswitch RNA and this compound ligand in identical, degassed buffer (e.g., 20 mM Tris-HCl pH 7.0, 50 mM KCl, and a defined MgCl2 concentration). The RNA is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the RNA solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).
-
Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., a model with two equivalent ligand-binding sites) to extract the thermodynamic parameters (KD, ΔH, n).[12]
In Vitro Transcription Termination Assay
This functional assay directly measures the ability of the riboswitch to halt transcription in a ligand-dependent manner.[5][17]
Protocol:
-
Template Preparation: Generate a linear DNA template containing a promoter (e.g., T7 or a bacterial promoter like lysC) followed by the riboswitch sequence and a downstream region.[5]
-
Transcription Reaction: Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides (NTPs), including one [α-32P]-labeled NTP for transcript visualization.
-
Ligand Addition: Prepare parallel reactions with and without, or with varying concentrations of, this compound.
-
Incubation: Incubate the reactions at 37°C to allow transcription to proceed.
-
Analysis: Terminate the reactions and analyze the RNA products by denaturing PAGE.
-
Quantification: Visualize the transcripts by phosphorimaging. Two main products are expected: a shorter, terminated transcript (T) and a full-length run-off transcript (FL). The efficiency of termination is calculated as the ratio of the terminated product to the total amount of transcript (%T = T / (T + FL)).[17]
X-ray Crystallography
This powerful technique provides high-resolution, three-dimensional structural information of the riboswitch in complex with its ligand.[9][12]
Protocol:
-
RNA-Ligand Complex Formation: Prepare a highly concentrated and pure sample of the riboswitch RNA. Form the complex by mixing the RNA with an excess of this compound in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.0, 50 mM KCl, 5 mM MgCl2). The mixture is typically heated and slowly cooled to facilitate proper folding and binding.[12]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain diffraction-quality crystals.
-
Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using methods such as single anomalous dispersion (SAD), often requiring the incorporation of heavy atoms.[12]
-
Model Building and Refinement: Build an atomic model of the RNA-ligand complex into the electron density map and refine it to achieve the final high-resolution structure.
Conclusion and Future Directions
The this compound riboswitch is a sophisticated molecular machine that employs a unique pseudo-symmetric architecture and a cooperative two-ligand binding mechanism to achieve highly specific gene regulation. The detailed understanding of its structure and function, derived from the experimental approaches outlined above, provides a solid foundation for future research. This knowledge is not only crucial for understanding fundamental bacterial physiology but also presents opportunities for the development of novel antimicrobial agents that target this essential regulatory system. Further investigation into the kinetics of ligand binding and folding, particularly during co-transcriptional synthesis, will continue to illuminate the intricate dynamics of this fascinating RNA regulator.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riboswitches in eubacteria sense the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound binds the ydaO riboswitch in two pseudo-symmetry-related pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of a c‐di‐AMP riboswitch reveals an internally pseudo‐dimeric RNA | The EMBO Journal [link.springer.com]
- 12. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural dynamics-guided engineering of a riboswitch RNA for evolving this compound synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [riboswitch.ribocentre.org]
- 15. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding in-line probing experiments by modeling cleavage of nonreactive RNA nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
c-di-AMP in host-pathogen interactions and immune response
An In-depth Technical Guide to Cyclic di-AMP in Host-Pathogen Interactions and Immune Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged from being a recently discovered bacterial second messenger to a critical signaling molecule at the nexus of microbiology and immunology.[1] Primarily found in Gram-positive bacteria, this compound is essential for various bacterial physiological processes, including cell wall homeostasis, ion transport, and DNA damage repair.[1][2] Its significance extends profoundly into host-pathogen interactions, where, upon release into the host cell cytosol, it acts as a potent Pathogen-Associated Molecular Pattern (PAMP).[3] Host cells recognize this compound through various pattern recognition receptors, triggering robust innate immune responses.[3] This recognition primarily activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[4][5] Furthermore, this compound is implicated in activating the NF-κB pathway, the NLRP3 inflammasome, and autophagy.[4][6] The essentiality of this compound for bacterial viability and its strong immunomodulatory effects on the host make its signaling pathway an attractive target for novel antimicrobial agents and vaccine adjuvants.[1][2] This guide provides a comprehensive overview of this compound's role in host immunity, details the signaling pathways it modulates, presents quantitative data on its effects, and outlines key experimental methodologies for its study.
This compound Metabolism in Bacteria
The intracellular concentration of this compound is meticulously regulated by the coordinated action of synthesis and degradation enzymes.[1] This balance is crucial, as aberrant levels of this compound can lead to growth defects and reduced virulence.[5]
-
Synthesis : this compound is synthesized from two molecules of ATP (or ADP) by a class of enzymes known as diadenylate cyclases (DACs), which possess a characteristic DAC domain.[2][4] The most common DAC, CdaA, is found in a wide array of human pathogens like Staphylococcus aureus and Listeria monocytogenes.[2]
-
Degradation : The hydrolysis of this compound is carried out by phosphodiesterases (PDEs), which break it down into the linear molecule 5'-phosphoadenylyl-adenosine (pApA) and subsequently to two molecules of AMP.[2][7] Three main classes of PDEs have been identified: GdpP, Pde2, and PgpH.[7]
The interplay between DACs and PDEs ensures that this compound levels are tightly controlled in response to various environmental and cellular signals.[8]
Host Recognition and Immune Signaling Pathways
During infection, this compound can be released by intracellular bacteria into the host cytosol via multidrug resistance transporters or through bacterial lysis.[5][9] Once in the cytosol, it is recognized as a PAMP, initiating several innate immune signaling cascades.[3][4]
STING-Dependent Type I Interferon Response
The most well-characterized host response to this compound is the induction of type I interferons (IFN-I), which is critically dependent on the STING pathway.[4][6]
-
Sensing : Cytosolic this compound is directly sensed by the endoplasmic reticulum (ER)-associated protein STING.[4][10] The helicase DDX41 can also act as a sensor, forming a complex with STING to initiate signaling.[6]
-
Activation and Translocation : Ligand binding causes a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus and other cytoplasmic complexes.[10][11]
-
TBK1 and IRF3 Recruitment : Activated STING recruits and activates the TANK-binding kinase 1 (TBK1).[6][12]
-
IFN-I Production : TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other IFN-stimulated genes.[4][12]
This pathway is a central component of the host's defense against intracellular bacterial pathogens.[6]
NLRP3 Inflammasome Activation
This compound can induce an inflammatory form of cell death and the maturation of pro-inflammatory cytokines IL-1β and IL-18 by activating the NLRP3 inflammasome.[4][13] Intriguingly, this activation occurs through a unique pathway that is independent of the STING signaling required for IFN-I production.[13] The response is dependent on potassium (K+) efflux and calcium (Ca++) mobilization but does not involve the production of mitochondrial reactive oxygen species (mROS), distinguishing it from many other NLRP3 activators.[13] Recent evidence also suggests that in eukaryotic cells, the adenylate cyclase ADCY7 can synthesize this compound downstream of TLR9 activation, which then directly binds to NLRP3 to promote inflammasome assembly.[14][15]
NF-κB and p38 MAPK Pathways
In addition to the STING and inflammasome pathways, this compound activates other pro-inflammatory signaling routes:
-
NF-κB Pathway : this compound can trigger the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[4][6]
-
p38 MAPK Pathway : this compound activates the p38 MAPK pathway, which leads to the post-transcriptional stabilization of mRNAs for certain inflammatory cytokines, including IL-6, CXCL2, CCL3, and CCL4.[6][16][17] This occurs via the phosphorylation of p38 and the induction of the ARE-binding protein TTP (tristetraprolin).[16][17]
Quantitative Data on this compound Mediated Immunity
The cellular response to this compound is often dose-dependent. The following tables summarize key quantitative findings from the literature.
Table 1: Intracellular this compound Levels in Bacterial Mutants
| Bacterium | Mutant | Change in this compound Level | Phenotype | Reference |
|---|---|---|---|---|
| Streptococcus mutans | ΔpdeA (PDE mutant) | ~6-fold increase | Increased biofilm formation | [18] |
| Staphylococcus aureus | ΔgdpP (PDE mutant) | Not specified | 3-fold more biofilm adherence |[19] |
Table 2: Host Cytokine Response to this compound Stimulation
| Cell Type | Stimulant | Concentration | Cytokine | Fold Induction / Concentration | Reference |
|---|---|---|---|---|---|
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 0.01 - 10 µM | IFN-β (mRNA) | Dose-dependent increase | [20] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 0.01 - 10 µM | IL-6 (mRNA) | Dose-dependent increase | [20] |
| RAW 264.7 Macrophages | this compound | Not specified | IL-6, CXCL2, CCL3, CCL4 | Potent induction |[17] |
Table 3: this compound Binding Affinities
| Protein | Ligand | Method | Binding Affinity (Kd) | Reference |
|---|---|---|---|---|
| His-KtrASA (S. aureus) | This compound | DRaCALA | 64.4 ± 3.4 nM | [21] |
| STING (Human) | 2'3'-cGAMP | Not specified | ~nM range | [11] |
| STING (Human) | c-di-GMP | Not specified | ~µM range |[11] |
Key Experimental Methodologies
Studying the role of this compound requires a specialized set of biochemical and immunological techniques.
Quantification of this compound
Accurate measurement of intracellular this compound is crucial for understanding its regulation.
-
Method : Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol Outline (ELISA) :
-
Lyse bacterial cells and prepare extracts.
-
Use a this compound-specific antibody in a competitive ELISA format where this compound in the sample competes with a labeled this compound conjugate for antibody binding sites.
-
Develop the plate with a substrate and measure the signal (e.g., absorbance).
-
Quantify the this compound concentration by comparing the sample signal to a standard curve. A commercially available kit is often used for this purpose.[14]
-
Identification of this compound-Binding Proteins
Identifying the host and bacterial receptors for this compound is key to elucidating its signaling pathways.
-
Method : Affinity Pull-Down Assay with Mass Spectrometry.[2]
-
Protocol Outline :
-
Probe Synthesis : Synthesize a biotinylated this compound analog.
-
Bead Coupling : Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.
-
Protein Incubation : Incubate the this compound-coupled beads with host or bacterial cell lysate to allow binding proteins to attach.
-
Washing and Elution : Wash the beads to remove non-specific binders and then elute the this compound-binding proteins.
-
Analysis : Separate the eluted proteins by SDS-PAGE, and identify the specific protein bands by mass spectrometry.[2]
-
Confirmation of Protein-Ligand Interaction
-
Method : Differential Radial Capillary Action of Ligand Assay (DRaCALA).[2][21]
-
Protocol Outline :
-
Mix a constant amount of radiolabeled this compound (e.g., 32P-c-di-AMP) with varying concentrations of a purified putative receptor protein.
-
Spot a small volume of the mixture onto a nitrocellulose membrane.
-
The unbound radiolabeled ligand wicks away from the center via capillary action, while the protein-ligand complex remains at the application spot.
-
Quantify the bound fraction using a phosphorimager and calculate the dissociation constant (Kd).[21][22]
-
Therapeutic Implications
The dual role of this compound as an essential bacterial molecule and a potent immune stimulator makes it a highly attractive target for therapeutic intervention.
-
Antimicrobial Drug Development : Since this compound is essential for the growth of several major Gram-positive pathogens, the enzymes involved in its synthesis (DACs) are promising targets for novel antibiotics.[2][23] Small molecule inhibitors of DACs could represent a new class of antibacterial agents.[23]
-
Vaccine Adjuvants : As a strong STING agonist, this compound and its synthetic analogs are being explored as powerful adjuvants to enhance the immune response to subunit vaccines.[4][6] They can promote robust activation of both innate and adaptive immunity, including T cell activation.[4][5]
Conclusion
This compound is a multifaceted signaling molecule that bridges bacterial physiology and host innate immunity. Its synthesis and degradation are vital for bacterial survival, while its presence in the host cytosol serves as a key alarm signal for infection. The elucidation of the STING, NF-κB, and inflammasome pathways activated by this compound has provided profound insights into how hosts detect and respond to intracellular bacterial threats. For researchers and drug developers, this signaling network offers a rich landscape of potential targets. Future work will likely focus on developing specific inhibitors of bacterial this compound synthesis as new antibiotics and harnessing the immunostimulatory power of this compound analogs for next-generation vaccines and immunotherapies.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 3. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 5. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 6. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
- 10. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic-di-GMP and cyclithis compound activate the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Eukaryotic ADCY7 catalyzes the production of this compound to activate the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Post-Transcriptional Inflammatory Response to Intracellular Bacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Post-Transcriptional Inflammatory Response to Intracellular Bacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. drum.lib.umd.edu [drum.lib.umd.edu]
An In-depth Technical Guide to the Structural Analysis of c-di-AMP Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in bacteria, governing a wide array of physiological processes including cell wall homeostasis, potassium transport, and DNA damage responses.[1][2] In eukaryotes, this compound produced by intracellular pathogens is a potent trigger of the innate immune system.[2][3] The diverse signaling roles of this compound are mediated by a structurally varied cohort of receptor proteins. Understanding the structural basis of this compound recognition by these proteins is paramount for deciphering its signaling networks and for the development of novel antimicrobial agents and immunomodulators. This guide provides a comprehensive overview of the structural analysis of this compound binding proteins, detailing key protein families, their signaling pathways, and the experimental methodologies used for their characterization.
Families of this compound Binding Proteins: Structural Features and Functional Roles
This compound binding proteins are structurally diverse, employing a range of domains to recognize this second messenger. Below are some of the well-characterized families:
-
STING (Stimulator of Interferon Genes): A key protein in the eukaryotic innate immune response, STING directly senses cyclic dinucleotides, including this compound, produced by intracellular bacteria.[2][3] Upon binding, STING undergoes a significant conformational change, leading to its activation and the subsequent induction of type I interferons.[4] The C-terminal domain of STING forms a V-shaped dimer that binds this compound at the dimer interface.[5]
-
RECON (Reductase Controlling NF-κB): This human oxidoreductase has been identified as a high-affinity intracellular receptor for bacterial this compound.[6] Binding of this compound to RECON inhibits its enzymatic activity and modulates the NF-κB signaling pathway, shaping the host's proinflammatory response.[6] The crystal structure of the RECON-c-di-AMP complex reveals that the dinucleotide binds to the substrate and cosubstrate binding sites.[6]
-
DarB (this compound receptor B): A bacterial protein involved in the stringent response, DarB from Bacillus subtilis binds to the Rel protein to stimulate the synthesis of the alarmone (p)ppGpp.[1][7] This interaction is abolished in the presence of this compound.[1][7] Structurally, DarB is a homodimer with a parallel, head-to-head assembly of monomers, and it binds two molecules of this compound.[1][7][8]
-
Phosphodiesterases (e.g., PdeA, PgpH): These enzymes are responsible for degrading this compound and thus controlling its intracellular levels. PdeA and PgpH from Listeria monocytogenes are two such phosphodiesterases.[9] They contain catalytic domains (DHH/DHHA1 for PdeA and HD for PgpH) that specifically recognize and hydrolyze this compound.[9][10]
-
Potassium Transporters and Regulators (e.g., KtrA, CpaA): Many bacteria utilize this compound to regulate potassium homeostasis. Proteins like KtrA and CpaA, which are involved in potassium transport, possess RCK_C (Regulator of Conductance of K+) domains that directly bind this compound.[11][12] This binding modulates the activity of the associated transporters.[11]
Quantitative Data on this compound-Protein Interactions
The following tables summarize key quantitative data from structural and biophysical studies of this compound binding proteins.
| Protein | Organism | PDB Code (Complex) | Resolution (Å) | Binding Affinity (Kd) | Technique | Reference |
| STING | Homo sapiens | 4KSY | 2.15 | Not reported in this study | X-ray Crystallography | [13] |
| RECON | Homo sapiens | 6DMV | 1.5 | ~16-fold tighter than STING | X-ray Crystallography, Biochemical Assays | [6] |
| DarB | Bacillus subtilis | 6HVL | 1.5 | 27.0 ± 1.98 nM | X-ray Crystallography, ITC | [1] |
| DarB | Bacillus subtilis | Not specified | Not applicable | 45.7 nM | ITC | [14] |
| KtrA | Staphylococcus aureus | 4XTT | Not specified | 64.4 ± 3.4 nM | DRaCALA | [15] |
| CpaA-RCK | Staphylococcus aureus | 5F29 | 1.9 | Not specified | X-ray Crystallography | [12] |
| MapZ-CheR1 | Pseudomonas aeruginosa | Not specified | 2.3 | 28.6 ± 17.7 nM (for MapZ-CheR1 in presence of c-di-GMP) | X-ray Crystallography, ITC | [16] |
Signaling Pathways Involving this compound
This compound is a central hub in several signaling pathways. The diagrams below illustrate some of the key cascades.
Bacterial Stringent Response Regulation by DarB
Caption: DarB-mediated regulation of the stringent response.
Eukaryotic Innate Immune Sensing of Bacterial this compound
Caption: The STING pathway activation by bacterial this compound.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to quantify the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19][20]
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (in the syringe) to a macromolecule (in the sample cell).[18]
Methodology:
-
Sample Preparation:
-
Express and purify the this compound binding protein of interest to homogeneity.
-
Prepare a stock solution of this compound.
-
Critically, both the protein and this compound solutions must be in identical, extensively dialyzed buffer to minimize heats of dilution.[19][21]
-
Accurately determine the concentrations of both the protein and this compound.
-
Degas both solutions immediately prior to the experiment to prevent air bubbles.[21]
-
-
ITC Experiment Setup:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
The concentration of the protein in the cell should ideally be 10-30 times the expected Kd.[21] The this compound concentration in the syringe should be 10-20 times higher than the protein concentration.[21]
-
-
Titration and Data Acquisition:
-
A series of small, precise injections of the this compound solution are made into the protein solution while the temperature is kept constant.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of this compound to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: A generalized workflow for ITC experiments.
X-ray Crystallography
X-ray crystallography is the primary technique used to determine the high-resolution three-dimensional structure of this compound-protein complexes.
Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern can be used to calculate the electron density and thus the atomic structure of the molecule.
Methodology:
-
Crystallization:
-
The purified this compound binding protein is incubated with an excess of this compound to ensure complex formation.
-
The protein-ligand complex is then subjected to crystallization screening, where a wide range of conditions (precipitants, pH, temperature) are tested to find conditions that promote the growth of well-ordered crystals.[22]
-
-
Data Collection:
-
A suitable crystal is selected and cryo-protected to prevent damage from radiation.[22]
-
The crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal.
-
The phases of the diffracted X-rays are determined, often using molecular replacement if a homologous structure is available.
-
An initial electron density map is calculated, and a model of the protein-ligand complex is built into the density.
-
The model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
Caption: A simplified workflow for protein X-ray crystallography.
Affinity Pull-Down Assays
This technique is used to identify and isolate proteins that bind to a specific ligand from a complex mixture, such as a cell lysate.
Principle: A modified version of the ligand (in this case, biotinylated this compound) is immobilized on a solid support (e.g., streptavidin-coated magnetic beads).[23] When a cell lysate is incubated with these beads, proteins that bind to this compound will be captured.
Methodology:
-
Preparation of Affinity Matrix:
-
Biotinylated this compound is coupled to streptavidin-coated beads.[23]
-
-
Protein Binding:
-
A cell lysate is prepared from the organism of interest.
-
The lysate is incubated with the this compound-coupled beads to allow for binding. A control incubation with uncoupled beads is also performed.[11]
-
-
Washing and Elution:
-
The beads are washed extensively to remove non-specifically bound proteins.
-
The specifically bound proteins are then eluted from the beads.
-
-
Protein Identification:
-
The eluted proteins are separated by SDS-PAGE.
-
Protein bands that are enriched in the this compound pull-down compared to the control are excised and identified by mass spectrometry.[23]
-
Conclusion and Future Perspectives
The structural analysis of this compound binding proteins has provided profound insights into the molecular mechanisms underlying this compound signaling in both bacteria and eukaryotes. The continued application of techniques such as X-ray crystallography and ITC, along with emerging methods like cryo-electron microscopy, will undoubtedly uncover further details of these intricate signaling networks. This knowledge is not only fundamental to our understanding of bacterial physiology and host-pathogen interactions but also provides a solid foundation for the rational design of novel therapeutics targeting these essential pathways.
References
- 1. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for this compound-dependent regulation of the bacterial stringent response by receptor protein DarB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural analyses unravel the molecular mechanism of cyclic di-GMP regulation of bacterial chemotaxis via a PilZ adaptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 22. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. experiments.springernature.com [experiments.springernature.com]
Introduction: The Emergence of a Crucial Second Messenger
An In-depth Technical Guide to the Evolution of c-di-AMP Signaling Across Bacterial Species
Cyclic di-adenosine monophosphate (this compound) is a vital bacterial second messenger that has garnered significant attention for its essential roles in regulating fundamental cellular processes.[1][2][3] Discovered relatively recently compared to other signaling molecules like cAMP or c-di-GMP, this compound is primarily found in Gram-positive bacteria but also exists in some Gram-negative species and archaea.[1][3][4][5] Its signaling pathways are critical for bacterial viability, stress adaptation, and virulence, making the enzymes involved in its metabolism attractive targets for novel antimicrobial drug development.[1][2][6]
Unlike many other second messengers, this compound is often essential for bacterial growth under standard laboratory conditions.[1][2][6] This essentiality stems from its central role in maintaining cellular homeostasis, particularly in managing osmotic pressure and cell wall integrity.[2][6][7] The molecule exerts its influence by binding to a diverse array of targets, including proteins and RNA riboswitches, thereby modulating their activity and controlling downstream physiological responses.[1][2] This guide provides a comprehensive overview of the this compound signaling network, its evolutionary diversification across bacterial species, and the experimental methodologies used to investigate its function.
The Core Machinery: Synthesis and Degradation of this compound
The intracellular concentration of this compound is meticulously controlled by the balanced activities of two enzyme families: diadenylate cyclases (DACs) for synthesis and phosphodiesterases (PDEs) for degradation.[1][2][8]
Synthesis: Diadenylate Cyclases (DACs)
This compound is synthesized from two molecules of ATP through a condensation reaction catalyzed by DACs.[3][9] These enzymes are characterized by a conserved DAC domain.[10][11] To date, several distinct classes of DACs have been identified, showcasing the evolutionary adaptation of this core function.
-
DisA (DNA integrity scanning protein A): A widely distributed enzyme, often bi-functional, that links DNA integrity to this compound synthesis.[10][12] In Bacillus subtilis, DisA scans chromosomes for lesions and its cyclase activity is modulated by this interaction, suggesting a role in the DNA damage response.[8]
-
CdaA (or DacA): The most common DAC, found in numerous pathogens like Staphylococcus aureus and Listeria monocytogenes.[6] It is typically a membrane-associated protein crucial for cell wall homeostasis.[6][10][7] The cdaA gene is often found in a conserved gene cluster with cdaR (a regulatory protein) and glmM (a peptidoglycan synthesis enzyme), indicating a functional link.[10][7]
-
CdaS: A DAC primarily found in the Bacillus genus, where it plays a specific role during spore germination.[13]
-
CdaM: A DAC identified in Mycoplasma pneumoniae, where this compound is essential for viability and regulates potassium transport.[3][6]
The domain architecture of these cyclases often includes additional sensory domains that allow for the integration of various cellular signals to control this compound production.[1][11]
Degradation: Phosphodiesterases (PDEs)
PDEs hydrolyze this compound into 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP, thus lowering its intracellular levels.[8][9] An accumulation of this compound is toxic, highlighting the critical role of these enzymes.[1][10][7] There are two major families of this compound-specific PDEs, distinguished by their catalytic domains.
-
DHH/DHHA1 Domain PDEs (GdpP): These enzymes, like GdpP in B. subtilis, possess a conserved DHH/DHHA1 domain responsible for hydrolysis.[1][11] Their phylogenetic distribution is mainly limited to Firmicutes and Tenericutes.[14]
-
HD Domain PDEs (PgpH): These enzymes utilize a metal-dependent HD domain for catalysis.[1][11] PgpH has a broad phylogenetic distribution across many bacterial phyla.[14]
The presence and combination of different DACs and PDEs vary significantly across species, reflecting the diverse evolutionary paths and specific physiological needs of different bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 8. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Making and Breaking of an Essential Poison: the Cyclases and Phosphodiesterases That Produce and Degrade the Essential Second Messenger Cyclic di-AMP in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory mechanisms of c‐di‐AMP synthase from Mycobacterium smegmatis revealed by a structure: Function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Cyclic di-AMP: A Technical Guide to its Impact on Biofilm Formation and Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
The bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical regulator of fundamental cellular processes in a wide range of bacteria. Its intricate signaling networks play a pivotal role in orchestrating the transition between planktonic and biofilm lifestyles and modulating susceptibility to antimicrobial agents. This technical guide provides an in-depth exploration of the multifaceted role of this compound, offering a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.
The Core Signaling Axis: Synthesis and Degradation of this compound
The intracellular concentration of this compound is meticulously controlled by the balanced activities of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1][2] Bacteria can possess multiple DACs and PDEs, allowing for a fine-tuned response to diverse environmental cues.[3][4]
The primary DAC in many Gram-positive bacteria, including Staphylococcus aureus, is DacA.[2][5] Bacillus subtilis harbors three distinct DACs: CdaA, CdaS, and DisA.[3][4] On the degradation front, two main families of PDEs, GdpP (containing a DHH/DHHA1 domain) and PgpH (containing an HD domain), are responsible for hydrolyzing this compound.[1][3] Some bacteria, like S. aureus and Streptococcus species, also possess a second DHH/DHHA1 domain-containing PDE, Pde2.[2][6][7] The interplay between these enzymes dictates the cellular pool of this compound, which in turn influences downstream physiological processes.
This compound and Biofilm Formation: A Tale of Two Signals
The influence of this compound on biofilm formation is context-dependent and varies significantly across different bacterial species. Both high and low intracellular levels of this second messenger can trigger biofilm development, highlighting the complexity of its regulatory networks.
High this compound Levels Promoting Biofilm Formation
In some bacteria, elevated this compound levels are a key signal for initiating biofilm formation. In Streptococcus mutans, an increase in this compound, often resulting from the deletion of the PDE-encoding gene pdeA, promotes biofilm formation.[8] This is achieved through the upregulation of the glucan-producing enzyme GtfB, a critical component of the biofilm matrix.[8] The signaling cascade involves the this compound binding protein CabPA, which interacts with the response regulator VicR of a two-component system, ultimately leading to increased gtfB expression.[8][9]
Low this compound Levels Triggering Biofilm Formation
Conversely, in Staphylococcus aureus, a decrease in this compound levels is the trigger for biofilm formation.[10][11][12] This drop in this compound is often dependent on glucose availability and the activity of the phosphodiesterase GdpP.[10] The reduced this compound concentration leads to the inhibition of the accessory gene regulator (agr) quorum-sensing system.[10][11] Specifically, the histidine kinase AgrC is inhibited, which in turn prevents the phosphorylation and activation of the transcriptional regulator AgrA.[10][13] As the agr system is a negative regulator of biofilm formation, its inhibition allows for the development of robust biofilms, characterized by the release of extracellular DNA (eDNA).[12][13]
Quantitative Data on this compound and Biofilm Formation
| Bacterial Species | Genetic Modification | Change in this compound Level | Effect on Biofilm Formation | Reference |
| Streptococcus mutans | ΔpdeA | Increased | Promoted | [8] |
| Staphylococcus aureus | ΔgdpP | Elevated | Prevented | [10] |
| Bacillus subtilis | ΔgdpP ΔpgpH | Accumulation | Inhibited | [4][14] |
| Streptococcus pyogenes | ΔdacA | Decreased | Abolished SpeB production | [6] |
| Streptococcus pyogenes | ΔgdpP | Increased | Reduced SpeB production | [6] |
This compound's Role in Antibiotic Resistance
The influence of this compound extends to the modulation of antibiotic resistance, with its intracellular levels impacting bacterial susceptibility to various classes of antimicrobial agents.
This compound and β-Lactam Resistance
A general trend observed is that decreased this compound levels, often due to mutations in diadenylate cyclases, lead to increased susceptibility to β-lactam antibiotics.[15] Conversely, mutations that inactivate this compound phosphodiesterases, resulting in elevated this compound levels, enhance resistance to β-lactams.[15] In Methicillin-Resistant S. aureus (MRSA), this compound signaling is thought to affect β-lactam resistance by influencing cell wall composition and the production of the alternative penicillin-binding protein PBP2a.[15]
This compound and Resistance to Other Antibiotics
Increased this compound levels have also been linked to resistance against other antibiotics. For instance, in Enterococcus, mutations in gdpP leading to higher this compound concentrations are associated with resistance to daptomycin, a cell membrane-disrupting antibiotic.[15] In Mycobacterium smegmatis, elevated intracellular this compound levels are linked to increased resistance mutagenesis against antibiotics with different mechanisms of action.[16] This is, in part, due to the role of this compound in non-homology-based DNA repair pathways.[16]
This compound and Persister Cell Formation
Persister cells are a subpopulation of bacteria that exhibit transient tolerance to high doses of antibiotics. This compound has been implicated in the regulation of persister cell formation. In uropathogenic Escherichia coli, cyclic AMP (a different cyclic nucleotide) acts as a negative regulator of persistence.[17] While the direct role of this compound in E. coli persistence is less clear, in M. smegmatis, this compound has been shown to play a role in the regrowth of persister cells after antibiotic treatment is stopped.[16]
Quantitative Data on this compound and Antibiotic Resistance
| Bacterial Species | Genetic Modification | Change in this compound Level | Effect on Antibiotic Susceptibility | Reference |
| General Trend | Diadenylate cyclase mutation | Decreased | Increased susceptibility to β-lactams | [15] |
| General Trend | This compound phosphodiesterase mutation | Increased | Enhanced resistance to β-lactams | [15] |
| Enterococcus | gdpP mutation | Increased | Resistance to daptomycin | [15] |
| Deinococcus radiodurans | ΔcdaA ΔcdaR | Decreased | 100-fold more susceptible to DNA damaging agents | [15] |
| Mycobacterium smegmatis | Δpde | Increased | Promotes generation of spontaneous resistant mutants | [18] |
Experimental Protocols
A thorough understanding of this compound signaling requires robust experimental methodologies. Below are outlines of key protocols.
Quantification of Intracellular this compound
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of this compound.
Protocol Outline:
-
Bacterial Culture and Lysis: Grow bacterial cells to the desired optical density. Harvest cells by centrifugation and lyse them using methods such as bead beating or sonication in an appropriate extraction buffer (e.g., acetonitrile/methanol/water mixture).
-
Extraction: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the nucleotide extract.
-
HPLC Separation: Inject the extract onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and methanol) to separate this compound from other nucleotides.
-
MS/MS Detection: Couple the HPLC to a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor and product ion transitions for this compound to ensure accurate and sensitive detection and quantification.
-
Standard Curve: Generate a standard curve using known concentrations of purified this compound to quantify the amount in bacterial samples.
Biofilm Formation Assay
Method: The crystal violet (CV) staining method is a widely used and straightforward technique to quantify biofilm biomass.[19][20]
Protocol Outline:
-
Bacterial Inoculation: Inoculate bacterial cultures into the wells of a microtiter plate. Include a negative control with sterile medium.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., specific temperature, media, and time).
-
Washing: Gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells.
-
Staining: Add a solution of crystal violet to each well and incubate to stain the biofilm.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solvent (e.g., ethanol (B145695) or acetic acid) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
Conclusion and Future Directions
The second messenger this compound is a master regulator that profoundly impacts bacterial survival and virulence. Its intricate signaling pathways, which control both biofilm formation and antibiotic resistance, present attractive targets for the development of novel antimicrobial strategies. A deeper understanding of the specific protein effectors that bind this compound and the downstream consequences of these interactions will be crucial for designing targeted therapies. Furthermore, elucidating the environmental cues that modulate this compound levels will provide valuable insights into how bacteria adapt to different niches, including within a host during infection. The continued exploration of this compound signaling promises to uncover new vulnerabilities in pathogenic bacteria, paving the way for innovative approaches to combat biofilm-associated infections and antibiotic resistance.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Second Messenger Signaling in Bacillus subtilis: Accumulation of Cyclic di-AMP Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Biofilm formation by Staphylococcus aureus is triggered by a drop in the levels of a cyclic dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biofilm formation by Staphylococcus aureus is triggered by a drop in the levels of a cyclic dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Second Messenger Signaling in Bacillus subtilis: Accumulation of Cyclic di-AMP Inhibits Biofilm Formation [frontiersin.org]
- 15. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound signaling plays important role in determining antibiotic tolerance phenotypes of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclic AMP Regulates Bacterial Persistence through Repression of the Oxidative Stress Response and SOS-Dependent DNA Repair in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
The Discovery of Novel c-di-AMP Effector Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in bacteria, playing a pivotal role in a myriad of cellular processes, including cell wall homeostasis, potassium transport, DNA damage response, and virulence.[1][2][3] The discovery and characterization of its effector proteins are paramount to understanding the intricate signaling networks it governs and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the methodologies employed in the discovery and characterization of novel this compound effector proteins, presents quantitative data on known effector interactions, and illustrates key signaling pathways and experimental workflows.
Introduction to this compound Signaling
Cyclic di-AMP is synthesized from two molecules of ATP by diadenylate cyclases (DACs), with the most common being the DacA protein.[4][5] Its degradation is primarily carried out by phosphodiesterases (PDEs) such as GdpP, Pde2, and PgpH, which hydrolyze this compound to 5'-phosphadenylyl-adenosine (pApA) or two molecules of AMP.[5][6] The intracellular concentration of this compound is tightly regulated to modulate the activity of its downstream targets, which include both protein and RNA effectors.[2][3][7] These effectors, upon binding to this compound, undergo conformational changes that alter their function, thereby transducing the signal to regulate various physiological processes. In Gram-positive bacteria, this compound signaling is particularly critical and has been extensively studied in pathogens like Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis.[1][8][9]
Experimental Methodologies for the Discovery and Characterization of this compound Effector Proteins
The identification and validation of this compound effector proteins rely on a combination of biochemical, genetic, and biophysical techniques. This section provides detailed protocols for key experimental approaches.
Identification of Potential this compound Binding Proteins
This technique utilizes a modified this compound molecule, typically biotinylated, to capture interacting proteins from a complex cellular lysate.
Protocol:
-
Preparation of Biotinylated this compound: Synthesize or procure biotinylated this compound. Several chemical synthesis methods involving "click chemistry" are available.[8][10]
-
Immobilization of Biotinylated this compound: Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound to allow for efficient coupling. Wash the beads to remove unbound ligand.
-
Preparation of Cell Lysate: Grow the bacterial strain of interest to the desired growth phase. Harvest the cells and lyse them using mechanical methods (e.g., bead beating or sonication) in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Capture: Incubate the cleared cell lysate with the this compound-coupled beads. As a negative control, use uncoupled beads or beads coupled with biotin (B1667282) alone. To control for specificity, a parallel experiment can be performed where the lysate is pre-incubated with an excess of free, non-biotinylated this compound before adding the beads.
-
Washing: Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
DRaCALA is a high-throughput screening method that detects protein-ligand interactions directly in cell lysates without the need for protein purification.[3][11]
Protocol:
-
Preparation of Radiolabeled this compound: Synthesize 32P-labeled this compound using a diadenylate cyclase and [α-32P]ATP.
-
Preparation of a Genomic Expression Library: Clone the open reading frames (ORFeome) of the bacterium of interest into an expression vector to create a library of strains, each overexpressing a single protein.
-
High-Throughput Protein Expression and Lysis: Grow the expression library strains in a 96-well format and induce protein expression. Lyse the cells directly in the 96-well plates.
-
DRaCALA Screening:
-
Spot a small volume of the lysate from each well onto a nitrocellulose membrane.
-
To the same spot, add a solution containing the radiolabeled this compound.
-
The principle of the assay is that small, unbound radiolabeled ligands will diffuse radially through the membrane via capillary action, while ligands bound to proteins will be retained at the center of the spot due to the protein's interaction with the nitrocellulose.
-
-
Detection and Analysis:
-
Expose the membrane to a phosphor screen and visualize the distribution of the radiolabel.
-
Quantify the amount of bound ligand by measuring the signal intensity at the center of the spot relative to the total signal.
-
Hits are identified as lysates that show a significantly higher fraction of bound ligand compared to a control lysate (e.g., expressing an empty vector).
-
CCMS is a powerful chemical proteomics approach that utilizes a trifunctional capture compound to identify ligand-binding proteins from complex mixtures.[1][4][12] While detailed protocols are more established for c-di-GMP, the principles are directly applicable to this compound.
Protocol:
-
Synthesis of a this compound Capture Compound: Synthesize a this compound analog that incorporates three key features: the this compound moiety as the "bait," a photo-activatable cross-linker, and a biotin tag for enrichment.
-
Incubation with Cell Lysate: Incubate the this compound capture compound with the bacterial cell lysate.
-
UV Cross-linking: Expose the mixture to UV light to covalently link the capture compound to any interacting proteins.
-
Enrichment of Cross-linked Proteins: Use streptavidin-coated beads to capture the biotin-tagged protein-ligand complexes.
-
Washing and On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release peptides from the captured proteins.
-
Mass Spectrometry Analysis: Analyze the eluted peptides by LC-MS/MS to identify the captured proteins.
Biophysical Characterization of this compound-Effector Interactions
Once potential effector proteins are identified, their interaction with this compound must be quantitatively characterized.
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[13][14]
Protocol:
-
Sample Preparation:
-
Purify the effector protein to a high degree of homogeneity.
-
Prepare solutions of the protein and this compound in the same, well-dialyzed buffer to minimize heats of dilution. Degas the solutions before use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
SPR is a label-free optical technique that measures the binding of an analyte (in this case, the effector protein) to a ligand (this compound) immobilized on a sensor surface in real-time.[15][16]
Protocol:
-
Ligand Immobilization:
-
Chemically modify a sensor chip (e.g., a CM5 chip) to create a reactive surface.
-
Immobilize a this compound analog containing a reactive group (e.g., an amine) onto the sensor surface.
-
-
Binding Analysis:
-
Flow a solution of the purified effector protein (the analyte) over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of protein binding to the immobilized this compound. This generates a sensorgram showing the association phase.
-
Replace the protein solution with buffer to monitor the dissociation of the protein from the ligand (dissociation phase).
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgram to a kinetic binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Functional Characterization of this compound-Riboswitch Interactions
This assay is used to determine if a riboswitch regulates transcription termination in a this compound-dependent manner.
Protocol:
-
Template Preparation: Generate a linear DNA template containing the promoter, the riboswitch sequence, and a downstream reporter region by PCR.
-
In Vitro Transcription Reaction:
-
Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs, including one radiolabeled NTP (e.g., [α-32P]UTP).
-
Perform the reactions in the presence of varying concentrations of this compound.
-
-
Analysis of Transcripts:
-
Separate the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled transcripts using autoradiography.
-
-
Interpretation: An increase in the abundance of a shorter, terminated transcript in the presence of this compound indicates that the riboswitch functions as a transcriptional "off" switch.
Quantitative Data on this compound Effector Interactions
The binding affinities of this compound for its effectors can vary significantly, reflecting the diverse regulatory roles of this second messenger. The following table summarizes the dissociation constants (Kd) for several known this compound effector proteins and riboswitches.
| Effector Protein/RNA | Organism | Method | Kd | Reference |
| KtrA (RCK_C domain) | Staphylococcus aureus | DRaCALA | 369.0 ± 44.4 nM | [17] |
| KtrA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 nM | [17] |
| KdpD (USP domain) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 µM | [13][18] |
| PstA | Listeria monocytogenes | DRaCALA | 1.4 µM | [10] |
| PstA (F36A mutant) | Listeria monocytogenes | DRaCALA | 7 µM | [10] |
| DarB | Bacillus subtilis | ITC | 27.0 ± 1.98 nM | [3] |
| DarB | Bacillus subtilis | ITC | 45.7 nM | [19] |
| KhtT | Bacillus subtilis | ITC | ~130 nM (pH 8.0) | [20] |
| KhtT | Bacillus subtilis | ITC | ~40 nM (pH 7.5) | [20] |
| PycA | Listeria monocytogenes | Chemical Proteomics | <10 µM | |
| CbpA | Listeria monocytogenes | Chemical Proteomics | <10 µM | |
| CbpB | Listeria monocytogenes | Chemical Proteomics | <10 µM | |
| ydaO Riboswitch | Bacillus subtilis | In-line probing | Sub-nanomolar | [8] |
| KtrC | Bacillus subtilis | Not specified | ~0.03 µM | [15] |
| KtrA | Bacillus subtilis | Not specified | ~3 µM | [15] |
Visualization of Signaling Pathways and Experimental Workflows
Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Overview of the this compound signaling pathway.
Caption: Experimental workflow for affinity pull-down assays.
Caption: Experimental workflow for DRaCALA screening.
Conclusion and Future Directions
The field of this compound signaling has rapidly advanced, revealing a complex network of interactions that are vital for bacterial survival and pathogenesis. The methodologies outlined in this guide provide a robust toolkit for the continued discovery and characterization of novel this compound effector proteins. Future research will likely focus on the structural biology of this compound-effector complexes to understand the molecular basis of their regulation, the in vivo dynamics of these interactions, and the development of small molecule inhibitors that target these pathways for therapeutic intervention. The continued exploration of the this compound signaling network promises to uncover new fundamental aspects of bacterial physiology and provide novel avenues for combating infectious diseases.
References
- 1. Molecular basis for the recognition of cyclithis compound by PstA, a PII-like signal transduction protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and biochemical characterization of this compound synthesizing enzymes [ediss.uni-goettingen.de]
- 6. researchgate.net [researchgate.net]
- 7. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular basis for the recognition of cyclithis compound by PstA, a PII-like signal transduction protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying Cyclic di-AMP Levels in Bacterial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in a wide array of cellular processes.[1][2][3] This signaling molecule is integral to regulating cell growth, cell wall homeostasis, potassium ion transport, DNA repair, biofilm formation, and virulence.[1][3][4] The synthesis and degradation of this compound are tightly controlled by diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively.[1][5] Given its essentiality in many pathogenic bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis, the this compound signaling pathway presents a promising target for novel antimicrobial drug development.[1][6]
These application notes provide a comprehensive overview of the methodologies available for the accurate quantification of this compound in bacterial cells, tailored for researchers, scientists, and professionals in drug development. Detailed protocols for sample preparation and analysis using state-of-the-art techniques are presented, alongside a summary of reported intracellular this compound concentrations in various bacterial species.
This compound Signaling Pathway
The cellular concentration of this compound is meticulously regulated by the coordinated activities of synthesis and degradation enzymes. Diadenylate cyclases, such as DacA and DisA, catalyze the condensation of two ATP molecules to form this compound.[1] Conversely, phosphodiesterases, including GdpP and PdeA, hydrolyze this compound to pApA or AMP, thereby terminating the signal.[1][7] Imbalances in this compound levels, either through depletion or over-accumulation, can be detrimental or even lethal to bacterial cells, highlighting the importance of this regulatory network.[8][9]
Quantitative Data Summary
The intracellular concentration of this compound can vary significantly between bacterial species and in response to different growth conditions and environmental stresses. The following tables summarize reported this compound levels in several key bacterial species.
Table 1: Intracellular this compound Concentrations in Bacillus subtilis
| Strain/Condition | This compound Concentration | Reference |
| Vegetative growth | 1.7 µM | [10] |
| Onset of sporulation | 5.1 µM | [10] |
| Sporulating ΔdisA cells | Slight increase from basal | [10] |
| Wild-type (low K+ media) | This compound becomes non-essential | [11] |
Table 2: Intracellular this compound Concentrations in Staphylococcus aureus
| Strain/Condition | This compound Concentration | Reference |
| Wild-type (growth phase dependent) | 2 to 8 µM | [12] |
| gdpP mutant | ~50 µM | [12] |
| CA-MRSA strain LAC | Detectable levels | [13] |
| LACΔgdpP::kan | >11-fold increase vs. LAC* | [13] |
Table 3: Intracellular this compound Concentrations in Other Bacteria
| Bacterium | Strain/Condition | This compound Concentration | Reference |
| Mycoplasma pneumoniae | Wild-type | 489 ± 107 nM, 958 ± 153 nM, 859 ± 81 nM (in 3 experiments) | [11] |
| Synechococcus elongatus | Wild-type | 18.8 µM | [14] |
Experimental Protocols
Accurate quantification of this compound requires robust protocols for nucleotide extraction and subsequent analysis. Below are detailed methodologies for these key experimental stages.
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is a generalized procedure adaptable for various bacterial species. Optimization may be required depending on the specific bacterium and culture conditions.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction buffer (e.g., 40:40:20 acetonitrile/methanol/water), ice-cold[15]
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)[16]
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Cell disruption equipment (e.g., bead beater, sonicator)
-
Vacuum concentrator
Procedure:
-
Cell Harvesting: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Discard the supernatant. The amount of starting culture will depend on the expected intracellular this compound concentration and the sensitivity of the detection method.
-
Washing: Wash the cell pellet with ice-cold PBS to remove residual medium components. Centrifuge again and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer.[16] Lyse the cells using a suitable mechanical method such as bead beating or sonication. Ensure lysis is performed on ice to prevent nucleotide degradation.
-
Nucleotide Extraction: Add ice-cold extraction buffer to the cell lysate.[15] Vortex vigorously and incubate on ice for at least 15 minutes to precipitate proteins and other macromolecules.
-
Clarification: Centrifuge the mixture at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated material.
-
Collection: Carefully transfer the supernatant containing the extracted nucleotides to a new microcentrifuge tube.
-
Drying: Dry the extract completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a suitable buffer compatible with the downstream analytical method (e.g., ultrapure water or mobile phase for LC-MS). The reconstituted sample is now ready for quantification.
Normalization: To compare this compound levels across different samples, it is crucial to normalize the quantified amount to the total protein concentration or cell number of the initial sample. The protein concentration of the cell pellet can be determined using a standard protein assay (e.g., BCA assay) after cell lysis.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of this compound.[17][18][19]
Principle: This method separates this compound from other cellular components using high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry. An isotopically labeled internal standard (e.g., ¹⁵N₁₀-c-di-AMP) is often used for accurate quantification.[17]
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare bacterial extracts as described in Protocol 1.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
LC Separation: Inject the reconstituted sample and calibration standards onto the HPLC system. Separation is typically achieved using a gradient of two mobile phases (e.g., an aqueous solution with a weak acid like formic acid and an organic solvent like acetonitrile or methanol).
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and more accessible alternative to LC-MS/MS for this compound quantification.[4][20][21]
Principle: This assay is based on the competition between this compound in the sample and a labeled this compound tracer for binding to a specific this compound binding protein or antibody coated on a microplate. The amount of bound tracer is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Commercial this compound ELISA kit (containing this compound binding protein-coated plate, this compound tracer, wash buffer, substrate, and stop solution)
-
Bacterial extracts (from Protocol 1)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided this compound standards. Dilute the bacterial extracts if necessary to fall within the detection range of the assay.
-
Assay Reaction: Add the standards and samples to the wells of the microplate, followed by the this compound tracer.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the substrate, which will be converted by the enzyme on the tracer to produce a colorimetric or chemiluminescent signal.
-
Signal Measurement: Stop the reaction and measure the absorbance or luminescence using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their signal to the standard curve. The signal will be lower for samples with higher concentrations of this compound.
Conclusion
The accurate quantification of this compound is fundamental to understanding its physiological roles in bacteria and for the development of novel therapeutics targeting this signaling pathway. The choice of quantification method will depend on the specific research needs, available instrumentation, and required sensitivity. LC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for absolute quantification. HPLC provides a robust method for relative quantification, while ELISA is well-suited for high-throughput screening applications. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating the multifaceted roles of this compound in bacterial physiology and pathogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 4. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclic Di-AMP Homeostasis in Bacillus subtilis: BOTH LACK AND HIGH LEVEL ACCUMULATION OF THE NUCLEOTIDE ARE DETRIMENTAL FOR CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound reports DNA integrity during sporulation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 12. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput interaction screens illuminate the role of this compound in cyanobacterial nighttime survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation of cyclic dinucleotides by reversed-phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unca-urcap.org [unca-urcap.org]
- 21. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of c-di-AMP in vitro and in vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current methodologies for the detection and quantification of cyclic di-adenosine monophosphate (c-di-AMP), a critical bacterial second messenger involved in a myriad of physiological processes. The following sections detail various in vitro and in vivo techniques, present their performance data in a comparative format, and offer detailed experimental protocols.
Introduction to this compound and its Significance
Cyclic di-AMP (this compound) is a key signaling molecule in many bacteria, playing a crucial role in regulating DNA repair, cell wall homeostasis, ion transport, and virulence. Its discovery has opened new avenues for understanding bacterial physiology and identifying novel antibiotic targets. Accurate and sensitive detection of this compound is paramount for advancing research in this field and for the development of therapeutics that target this compound signaling pathways.
Overview of Detection Methods
A variety of methods have been developed to detect and quantify this compound, each with its own advantages and limitations. These techniques can be broadly categorized as in vitro and in vivo methods. In vitro assays are typically used for high-throughput screening of enzyme activity or for quantifying this compound in purified samples. In vivo methods, including the use of biosensors, allow for the monitoring of this compound dynamics within living cells.
In Vitro Detection Methods
Mass Spectrometry (MS)-Based Methods
Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the direct detection and quantification of this compound. These methods offer high sensitivity and specificity.
Quantitative Data Summary:
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Type | Reference |
| LC-MS/MS | 0.1 - 1 pmol | 0.5 - 5 pmol | Bacterial lysates, culture supernatants | |
| LC-MS | ~1 pmol | ~5 pmol | Purified enzyme reactions |
Experimental Protocol: LC-MS/MS Quantification of this compound from Bacterial Lysates
-
Sample Preparation:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation at 4°C.
-
Extract nucleotides using a solution of 40% methanol, 40% acetonitrile, and 20% water, supplemented with a known concentration of a suitable internal standard (e.g., ¹³C₁₀¹⁵N₅-c-di-AMP).
-
Incubate the extraction mixture on ice for 30 minutes.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Lyophilize the supernatant and resuspend in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a C18 reverse-phase HPLC column for chromatographic separation.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., methanol).
-
Perform mass spectrometry in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation products.
-
-
Data Analysis:
-
Quantify this compound levels by comparing the peak area of the analyte to that of the internal standard.
-
Signaling Pathway: this compound Synthesis and Degradation
Caption: Synthesis of this compound from ATP and its degradation to pApA or AMP.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for this compound quantification using a specific monoclonal antibody. This competitive assay is suitable for screening large numbers of samples.
Quantitative Data Summary:
| Method | Detection Range | Specificity | Sample Type | Reference |
| Competitive ELISA | 0.1 - 100 pmol/well | High for this compound, low cross-reactivity with other cyclic dinucleotides | Bacterial lysates, enzyme reactions |
Experimental Protocol: Competitive ELISA for this compound
-
Plate Coating:
-
Coat a 96-well plate with a this compound conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Competitive Binding:
-
Prepare a standard curve of known this compound concentrations.
-
Mix samples or standards with a specific anti-c-di-AMP monoclonal antibody.
-
Add the mixture to the coated plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength.
-
The signal is inversely proportional to the amount of this compound in the sample.
-
Experimental Workflow: Competitive ELISA
Caption: Workflow of a competitive ELISA for this compound detection.
In Vivo Detection Methods
Genetically Encoded Biosensors
Genetically encoded biosensors, often based on Förster resonance energy transfer (FRET), allow for real-time monitoring of this compound concentrations in living cells. These biosensors typically consist of a this compound binding protein domain fused to two fluorescent proteins.
Quantitative Data Summary:
| Biosensor | Dynamic Range (this compound) | Specificity | Organism | Reference |
| FRET-based biosensor | 0.1 - 10 µM | High for this compound | E. coli, B. subtilis |
Experimental Protocol: FRET-Based this compound Biosensor Imaging
-
Biosensor Construction and Expression:
-
Clone the biosensor construct into a suitable expression vector for the target organism. The construct typically includes a this compound receptor domain flanked by a FRET pair (e.g., CFP and YFP).
-
Transform the vector into the bacterial cells of interest.
-
Induce the expression of the biosensor under appropriate conditions.
-
-
Fluorescence Microscopy:
-
Mount the bacterial cells on a microscope slide.
-
Excite the donor fluorophore (e.g., CFP) with its specific excitation wavelength.
-
Measure the emission intensity of both the donor and acceptor fluorophores (e.g., CFP and YFP).
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Changes in the FRET ratio correspond to changes in intracellular this compound concentrations. A high FRET ratio indicates high this compound levels.
-
Logical Relationship: FRET Biosensor Mechanism
Caption: Principle of a FRET-based biosensor for this compound.
Concluding Remarks
The choice of method for this compound detection depends on the specific research question. LC-MS/MS offers the highest sensitivity and specificity for absolute quantification, making it a gold standard. ELISAs are well-suited for high-throughput screening applications. Genetically encoded biosensors are invaluable for studying the spatiotemporal dynamics of this compound in living cells. The continued development of novel and improved detection methods will further enhance our understanding of the multifaceted roles of this important second messenger.
Application Notes and Protocols for HPLC-Based Quantification of c-di-AMP Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of cyclic di-adenosine monophosphate (c-di-AMP) synthesis using High-Performance Liquid Chromatography (HPLC). This compound is a crucial second messenger in many bacteria, playing a pivotal role in various physiological processes, making it an attractive target for novel antimicrobial drug development.[1][2] This HPLC-based assay offers a reliable, time-efficient, and non-radioactive method to study the enzymatic activity of this compound synthases (diadenylate cyclases, DACs), such as DisA.[1][2][3]
Signaling Pathway of this compound Metabolism
Cyclic di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[4][5][6] The intracellular levels of this compound are tightly regulated by phosphodiesterases (PDEs), which hydrolyze this compound to 5'-phosphoadenylyl-(3'->5')-adenosine (pApA) or two molecules of AMP.[4][5][7] This regulation is critical as both the absence and accumulation of this compound can be detrimental to bacterial cells.[8]
Experimental Workflow for this compound Quantification
The overall workflow for quantifying this compound synthesis involves the purification of the this compound synthase, followed by an in vitro enzymatic reaction, and subsequent analysis of the reaction products by HPLC.[1]
Experimental Protocols
Diadenylate Cyclase (e.g., DisA) Purification
The this compound synthase DisA from Mycobacterium smegmatis can be purified as a His-tagged protein from E. coli.[1][4]
-
Expression: Transform E. coli BL21(DE3) with a pET28a plasmid containing the disA gene. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture overnight at a lower temperature (e.g., 18-25°C).
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged DisA protein with an elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.
In Vitro this compound Synthesis Assay
The enzymatic synthesis of this compound is performed in a reaction mixture containing the purified DAC enzyme, ATP as a substrate, and necessary cofactors.[1]
Reaction Components:
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |
| Purified DisA | 10 µM | 1 µM | 5 µL |
| ATP | 5 mM | 0.5 mM | 5 µL |
| MgCl₂ | 50 mM | 5 mM | 5 µL |
| Reaction Buffer (Buffer C) | 10X | 1X | 5 µL |
| Nuclease-free water | - | - | 25 µL |
Reaction Buffer (Buffer C, 1X): 50 mM Tris, 300 mM NaCl, pH 9.4.[1] The optimal conditions such as pH, temperature, and incubation time may vary depending on the specific DAC enzyme being studied.[1][4]
Procedure:
-
Set up the 50 µL reaction in a microcentrifuge tube on ice.
-
Incubate the reaction mixture at 37°C for 4 hours.[1]
-
Stop the reaction by adding 10 mM EDTA.[1]
-
Centrifuge the sample at high speed (e.g., 1,530 x g) for 30 minutes at 4°C to pellet any precipitate.[1][3]
-
Collect the supernatant for HPLC analysis. The supernatant can be stored at -20°C if not analyzed immediately.[1]
HPLC Quantification of this compound
The separation and quantification of this compound from the reaction mixture are achieved by reverse-phase HPLC.
HPLC System and Column:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A reverse-phase C18 column is used for the separation of nucleotides.[1]
Mobile Phase:
-
Buffer D: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
Buffer E: 0.1 M TEAA in 50% acetonitrile.
-
Filter and degas both buffers using a 0.22 µm filter before use.[1]
HPLC Gradient Program:
| Time (min) | % Buffer D | % Buffer E | Flow Rate (mL/min) |
| 0 | 95 | 5 | 0.7 |
| 10 | 95 | 5 | 0.7 |
| 30 | 75 | 25 | 0.7 |
| 35 | 0 | 100 | 0.7 |
| 40 | 0 | 100 | 0.7 |
| 45 | 95 | 5 | 0.7 |
| 55 | 95 | 5 | 0.7 |
This is an exemplary gradient; optimization may be required.
Procedure:
-
Standard Curve Generation: Prepare a series of this compound standards of known concentrations (e.g., 10 µM to 500 µM) in the reaction buffer.[1] Inject 20 µL of each standard into the HPLC system and record the peak area at a detection wavelength of 254 nm. Plot the peak area against the concentration to generate a standard curve.
-
Sample Analysis: Inject 20 µL of the supernatant from the enzymatic reaction into the HPLC system.[1][3]
-
Quantification: Identify the this compound peak based on the retention time of the standard. The retention time for this compound is approximately 23.7 minutes under the specified conditions.[1][3] Determine the area under the peak for the sample. Use the standard curve to calculate the concentration of this compound produced in the reaction.[1]
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a clear and structured manner for easy comparison.
Table 1: Retention Times of Standards
| Compound | Retention Time (min) |
| ATP | ~10-15 |
| This compound | ~23.7 |
Retention times are approximate and may vary based on the specific HPLC system and conditions.
Table 2: Example of a Standard Curve for this compound Quantification
| This compound Concentration (µM) | Peak Area (Arbitrary Units) |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
Linear Regression Equation: Y = mX + c (where Y is the peak area and X is the concentration) Correlation Coefficient (R²): >0.99
Table 3: Quantification of this compound Synthesis by Different Enzyme Variants
| Enzyme Variant | This compound Produced (µM) | Specific Activity (nmol/min/mg) |
| Wild-Type DisA | Value | Value |
| Mutant A | Value | Value |
| Mutant B | Value | Value |
Concluding Remarks
This HPLC-based method provides a robust and accessible platform for the quantification of this compound synthesis. It is a valuable tool for studying the kinetics of diadenylate cyclases, screening for inhibitors, and understanding the regulation of this compound signaling pathways. The elimination of hazardous radioactive materials makes this assay safer and more convenient for routine laboratory use.[1][2][3] Further confirmation of the identity of the this compound peak can be achieved by collecting the corresponding HPLC fraction and analyzing it by mass spectrometry.[1]
References
- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis [bio-protocol.org]
- 5. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Application Note: Quantitative Analysis of c-di-AMP in Bacterial Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the sensitive and specific quantification of the bacterial second messenger, cyclic di-adenosine monophosphate (c-di-AMP), from bacterial lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cyclic di-AMP is a crucial second messenger molecule in many bacteria, playing a key role in regulating a wide array of physiological processes. These include cell growth, maintenance of cell wall homeostasis, biofilm formation, virulence, and responses to environmental stresses such as osmotic and heat shock.[1][2] The synthesis of this compound is catalyzed by diadenylate cyclases (DACs), while its degradation is carried out by specific phosphodiesterases (PDEs).[3] Given its central role in bacterial viability and pathogenesis, the this compound signaling pathway has emerged as a promising target for the development of novel antimicrobial agents.[1][3] Accurate quantification of intracellular this compound levels is therefore essential for understanding its regulatory functions and for screening potential inhibitors of its synthesis or degradation.
This compound Signaling Pathway
The intracellular concentration of this compound is tightly regulated. Synthesized from two molecules of ATP by DAC enzymes, this compound exerts its regulatory effects by binding to a variety of effector proteins and riboswitches.[3][4][5] This binding modulates downstream cellular processes. To terminate the signal, PDEs hydrolyze this compound to 5'-phosphadenylyl-adenosine (pApA), which is further metabolized.[3]
Experimental Workflow for this compound Quantification
The accurate quantification of this compound from complex bacterial lysates involves several key steps: sample preparation, including cell lysis and nucleotide extraction, followed by purification, and finally, analysis by LC-MS/MS. An isotope-labeled internal standard is introduced early in the process to ensure high accuracy and reproducibility.
Detailed Experimental Protocols
Bacterial Culture and Harvesting
-
Grow bacterial cells to the desired optical density (e.g., mid-logarithmic phase) in an appropriate culture medium.
-
Harvest the cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS) to remove residual medium components.
-
Determine the wet weight of the pellet or normalize to the total protein content, which can be measured from a separate aliquot after extraction.[5][6]
Nucleotide Extraction
-
Resuspend the cell pellet in a cold extraction solvent. A common extraction solution is a mixture of acetonitrile/methanol/water (40:40:20, v/v/v).
-
Immediately add an isotope-labeled internal standard, such as ¹⁵N₁₀-c-di-AMP or [¹³C,¹⁵N]this compound, to the mixture.[6][7] This step is critical for correcting for sample loss during preparation and for matrix effects during MS analysis.
-
Lyse the cells thoroughly. This can be achieved by methods such as bead beating or sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the nucleotides to a new tube.
Sample Purification using Solid-Phase Extraction (SPE)
To enhance selectivity and signal-to-noise ratio, crude extracts can be purified using weak anion exchange (WAX) SPE cartridges.[5]
-
Condition the WAX cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the nucleotide extract onto the cartridge.
-
Wash the cartridge to remove neutral and weakly bound impurities.
-
Elute the cyclic dinucleotides with an appropriate elution buffer (e.g., a buffer with higher ionic strength or altered pH).
-
Dry the eluted sample using a vacuum concentrator and reconstitute in a small volume of LC-MS grade water or initial mobile phase for analysis.
LC-MS/MS Analysis
The separation and detection of this compound is achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[8][9]
| Parameter | Typical Setting |
| LC Column | Reversed-Phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient from ~5% B to ~95% B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[7] |
For quantitative analysis, specific precursor-to-product ion transitions are monitored for both native this compound and its isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound | 659.1 [M+H]⁺ | 250.1 | Quantifier ion[10] |
| 659.1 [M+H]⁺ | 136.1 | Qualifier ion | |
| ¹⁵N₁₀-c-di-AMP | 669.1 [M+H]⁺ | 260.1 | Internal Standard |
Data Presentation and Quantification
A standard curve is generated by plotting the peak area ratio of the this compound standard to the internal standard against the known concentrations of the this compound standard. The concentration of this compound in the bacterial samples is then determined by interpolating their peak area ratios from this calibration curve. The final concentration is typically normalized to the initial cell mass or total protein content.
| Parameter | Reported Value | Reference |
| Limit of Quantification (LOQ) | 0.72 nM | [5] |
| Typical Intracellular Concentration | 25 - 100 nM | [11] |
| Measurement Uncertainty | 10% - 41% (at 12 nM) | [5][6] |
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of this compound in bacterial lysates. The use of an isotope dilution strategy coupled with sensitive MS/MS detection provides the accuracy and specificity required for studying the complex roles of this second messenger. This protocol serves as a valuable tool for researchers in microbiology and for professionals engaged in the discovery of novel antibacterial therapeutics targeting the this compound signaling pathway.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experiments.springernature.com [experiments.springernature.com]
- 9. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesizing c-di-AMP Analogs for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclic diadenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that regulates a wide array of physiological processes, including cell wall homeostasis, ion transport, DNA integrity, and virulence.[1][2][3] In eukaryotes, this compound is recognized as a pathogen-associated molecular pattern (PAMP) by the innate immune system through the stimulator of interferon genes (STING) pathway, triggering a type I interferon response.[1][4][5] The synthesis and study of this compound analogs—molecules with structural modifications to the parent this compound—are essential for elucidating its complex signaling networks and for developing novel therapeutics. These analogs can offer enhanced stability, resistance to degradation, and tailored functionalities (e.g., fluorescent or biotin (B1667282) tags) that make them invaluable tools for identifying binding partners, probing enzymatic mechanisms, and modulating host immune responses.[6][7][8]
This document provides detailed protocols for both the enzymatic and chemical synthesis of this compound analogs and their application in functional studies.
I. Synthesis of this compound Analogs
The generation of this compound analogs can be broadly categorized into enzymatic and chemical synthesis methods. Enzymatic approaches offer a straightforward, single-step reaction using nucleotide triphosphates as substrates, while chemical synthesis provides greater flexibility for introducing a wide range of modifications.[6][9]
A. Enzymatic Synthesis
Enzymatic synthesis is an efficient method for producing this compound and certain analogs, such as those with phosphorothioate (B77711) modifications.[9][10] This approach leverages promiscuous dinucleotide cyclases, like DncV from Vibrio cholerae or DisA from Bacillus thuringiensis, which can catalyze the cyclization of two ATP molecules (or their analogs) into this compound.[3][11]
Protocol 1: Enzymatic Synthesis using Diadenylate Cyclase (DisA)
This protocol is adapted from a method for the highly efficient synthesis of this compound using DisA from Bacillus thuringiensis.[11]
Materials:
-
Purified His-tagged DisA enzyme
-
Adenosine 5'-triphosphate (ATP) or ATP analog solution
-
Reaction Buffer: 100 mM CHES, pH 9.5
-
MgCl₂ solution (1 M)
-
HPLC system with a C18 column
-
Lyophilizer
Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture. For a 50 mL reaction, combine:
-
5 mL of 1 M CHES buffer (pH 9.5) to a final concentration of 100 mM.
-
Purified DisA enzyme to a final concentration of 2 µM.
-
ATP to a final concentration of 10 mM.
-
MgCl₂ to a final concentration of 10 mM.
-
Add nuclease-free water to a final volume of 50 mL.
-
-
Incubation: Incubate the reaction mixture at 50°C for 4 hours. The optimal conditions may vary depending on the specific cyclase used.[11]
-
Reaction Monitoring: Monitor the conversion of ATP to this compound using analytical HPLC.
-
Purification: Once the reaction is complete, purify the this compound from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilization: Pool the HPLC fractions containing pure this compound and lyophilize to obtain a white powder. From a 50 mL reaction, up to 100 mg of this compound can be harvested.[11]
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and NMR analysis.
B. Chemical Synthesis
Chemical synthesis, particularly using phosphoramidite (B1245037) chemistry, allows for the creation of analogs with modifications that are not accessible through enzymatic methods, such as alterations to the ribose sugar or the nucleobase.[2][6] This approach involves the dimerization of two protected nucleoside monomers to form a linear dinucleotide, followed by an intramolecular macrocyclization step.[2][6]
Protocol 2: Synthesis of 4'-Thiomodified this compound Analogs
This protocol provides a conceptual overview based on the synthesis of c-di-4'-thioAMP, an analog with enhanced resistance to phosphodiesterase degradation.[2][6]
Materials:
-
Protected 4'-thioadenosine phosphoramidite monomers
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine)
-
Deprotection reagents (e.g., aqueous ammonia, triethylamine (B128534) trihydrofluoride)
-
Reagents for macrocyclization
Methodology:
-
Monomer Preparation: Synthesize appropriately protected 4'-thioadenosine monomers. This is a multi-step process often starting from commercially available adenosine.[6]
-
Dimerization: Couple two protected 4'-thioadenosine monomers using phosphoramidite chemistry to produce a linear dinucleotide. This involves activating the phosphoramidite monomer and reacting it with the 5'-hydroxyl group of a second monomer.
-
Oxidation: Oxidize the resulting phosphite (B83602) triester to a more stable phosphate (B84403) triester.
-
Deprotection: Selectively remove protecting groups to free up the 3'- and 5'-hydroxyl groups required for the final cyclization step.
-
Macrocyclization: Perform an intramolecular cyclization reaction under high dilution conditions to form the 12-membered cyclic dinucleotide ring.
-
Final Deprotection: Remove all remaining protecting groups from the nucleobase and phosphate backbone.
-
Purification: Purify the final this compound analog using HPLC.
C. Summary of Synthesized this compound Analogs
The following table summarizes various this compound analogs, their key modifications, and their intended applications.
| Analog Type | Modification | Synthesis Method | Key Feature / Application | Reference(s) |
| Phosphorothioate Analogs | One or both non-bridging phosphate oxygens are replaced with sulfur. | Enzymatic (using DncV) or Chemical | Increased resistance to phosphodiesterase degradation; probing phosphate backbone interactions. | [9][10] |
| 4'-Thio Analogs | The 4'-oxygen of the furanose ring is replaced with sulfur. | Chemical | Enhanced resistance to phosphodiesterase degradation; useful for in vivo studies. | [2][6] |
| Biotinylated Analogs | A biotin molecule is attached, often at the 2'-OH position via a linker. | Chemical (Click Chemistry) | Tool for affinity pull-down assays to identify this compound binding proteins. | [7][12] |
| STING Agonist Analogs | Various modifications, including phosphorothioate substitutions (e.g., ADU-S100). | Chemical | Enhanced stability and improved activation of the STING pathway for immunotherapy research. | [8] |
II. Functional Studies & Protocols
This compound analogs are powerful tools for investigating signaling pathways and identifying molecular targets.
Protocol 3: Identification of Binding Proteins using Biotinylated this compound
This protocol uses a biotinylated this compound analog for affinity pull-down experiments to isolate and identify receptor proteins from cell lysates.[7]
Materials:
-
Biotinylated this compound analog[12]
-
Streptavidin-coated magnetic beads
-
Bacterial cell lysate
-
Wash buffers and elution buffer
-
SDS-PAGE equipment
-
Mass spectrometer
Methodology:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated this compound analog to allow for coupling. Wash the beads to remove any unbound analog.
-
Protein Binding: Incubate the this compound-coupled beads with the bacterial cytoplasmic extract. Proteins that bind to this compound will be captured on the beads. Use uncoupled beads as a negative control.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, SDS-containing buffer).
-
Analysis: Separate the eluted proteins using SDS-PAGE. Excise protein bands that are enriched in the this compound sample compared to the control.
-
Identification: Identify the proteins of interest using mass spectrometric analysis (e.g., LC-MS/MS).
Protocol 4: Characterizing this compound-Protein Interactions by DRaCALA
The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a simple and rapid method to validate protein-ligand interactions and determine binding affinity.[13][14][15]
Materials:
-
Radiolabeled this compound (e.g., ³²P-c-di-AMP)
-
Purified protein of interest
-
Unlabeled this compound (for competition assays)
-
Nitrocellulose membrane
-
Phosphorimager
Methodology:
-
Binding Reaction: Mix a constant, low concentration of ³²P-labeled this compound with varying concentrations of the purified protein in a small volume.
-
Spotting: Spot a small aliquot (1-2 µL) of each reaction mixture onto a dry nitrocellulose membrane.
-
Capillary Action: Allow the solvent to spread via capillary action. Free ³²P-c-di-AMP will migrate with the solvent front, while protein-bound ³²P-c-di-AMP will be immobilized at the center of the spot.[15]
-
Imaging: Allow the membrane to dry and visualize the distribution of radioactivity using a phosphorimager.
-
Quantification and Kd Determination: Quantify the fraction of bound ligand at each protein concentration. Plot the fraction of bound ligand against the protein concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd). A Kd of 64.4 ± 3.4 nM was determined for the interaction between this compound and the KtrA protein from S. aureus.[14][15]
Protocol 5: Assessing STING Pathway Activation
This compound analogs are frequently evaluated for their ability to act as STING agonists, which has therapeutic potential in immuno-oncology.[4][8]
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell lines (e.g., RAW264.7).[4]
-
This compound analog to be tested.
-
Cell culture medium and reagents.
-
Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers).
Methodology:
-
Cell Culture: Culture the chosen cell line to an appropriate density in a multi-well plate.
-
Stimulation: Treat the cells with a dose range of the this compound analog. Include a positive control (e.g., natural this compound) and a negative control (vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for STING pathway activation and downstream signaling.
-
Quantify IFN-β Production:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercially available ELISA kit.
-
qPCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of the IFNB1 gene.
-
-
Data Analysis: Plot the IFN-β production or gene expression as a function of the analog concentration to determine its potency (e.g., by calculating the EC50 value). Compare the potency to that of the natural ligand.
Quantitative Data Summary
The following table presents quantitative data related to the synthesis and functional characterization of this compound and its analogs.
| Parameter | Molecule(s) | Value | Method / Context | Reference(s) |
| Synthesis Yield | This compound | ~80% (overall yield) | Gram-scale enzymatic synthesis using immobilized DncV. | [10] |
| Synthesis Yield | This compound | 100 mg from 50 mL reaction | Enzymatic synthesis using DisA from B. thuringiensis. | [11] |
| Binding Affinity (Kd) | This compound to KtrA (S. aureus) | 64.4 ± 3.4 nM | DRaCALA | [14][15] |
| Binding Affinity (Kd) | This compound to DarA (B. subtilis) | 0.8 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [16] |
| Binding Affinity | This compound to ydaO Riboswitch | Subnanomolar | In-line probing | [2] |
| STING Activation | ADU-S100 (phosphorothioate analog) | Higher IFN-β expression than c-di-GMP or 2'3'-cGAMP | In vitro stimulation of murine bone marrow macrophages. | [8] |
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4'-Thiomodified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 8. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient enzymatic preparation of this compound using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Biotinylated c-di-GMP and this compound using Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification, characterization, and structure analysis of the cyclic di-AMP-binding PII-like signal transduction protein DarA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Cyclic di-AMP Signaling Pathways
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule used by a wide range of bacteria, and it is particularly essential for the growth and viability of many Gram-positive species.[1][2][3] The intracellular concentration of this compound is meticulously regulated by the coordinated action of synthesizing enzymes, known as diadenylate cyclases (DACs), and degrading enzymes, or phosphodiesterases (PDEs).[1][2] DACs, such as CdaA and DisA, catalyze the condensation of two ATP molecules to form this compound.[4][5] Conversely, PDEs, like GdpP and PgpH, hydrolyze this compound to 5'-phosphoadenylyl-adenosine (pApA) or AMP, thus lowering its concentration.[4][6] This signaling pathway governs a multitude of critical cellular processes, including potassium ion homeostasis, cell wall metabolism, DNA damage repair, biofilm formation, and virulence.[1][3][7] Genetic manipulation of the genes encoding DACs and PDEs is a fundamental strategy to investigate the physiological roles of this compound. By creating strains with depleted or elevated levels of this second messenger, researchers can elucidate its target pathways and its potential as an antimicrobial drug target.[1][2]
Core Signaling Pathway: this compound Metabolism
The central pathway involves the synthesis of this compound from ATP by a diadenylate cyclase (DAC) and its degradation by a phosphodiesterase (PDE). The this compound molecule then binds to various effector proteins or riboswitches to trigger a downstream cellular response.
Application Note 1: Generation of a this compound Deficient Strain
Objective: To create a bacterial strain with depleted intracellular this compound levels by deleting the primary diadenylate cyclase gene (e.g., cdaA or dacA). This allows for the investigation of phenotypes associated with the loss of this compound signaling.
Principle: In many bacteria, a single DAC is responsible for the bulk of this compound production. Deleting the gene encoding this enzyme effectively eliminates the signaling molecule. It is important to note that this compound is essential in several species under standard laboratory conditions; therefore, successful deletion may require specific growth media or the emergence of suppressor mutations, often related to osmolyte or potassium transporters.[3][7]
Protocol: Deletion of a Diadenylate Cyclase Gene via Homologous Recombination
This protocol is a generalized method for creating a markerless gene deletion and can be adapted for various bacterial species.
1. Construction of the Knockout Allele:
-
Design primers to amplify ~1 kb regions of DNA immediately upstream ("Upstream Arm") and downstream ("Downstream Arm") of the target DAC gene.
-
Design primers to amplify an antibiotic resistance cassette (e.g., erythromycin (B1671065) or kanamycin (B1662678) resistance) flanked by FRT sites.
-
Using overlap extension PCR, splice the Upstream Arm, the resistance cassette, and the Downstream Arm together to create a single linear DNA fragment (Upstream Arm :: Resistance Cassette :: Downstream Arm).
2. Transformation:
-
Grow the target bacterial strain to the mid-logarithmic phase.
-
Prepare electrocompetent or naturally competent cells according to a species-specific protocol.
-
Transform the purified linear knockout allele from Step 1 into the competent cells. For Gram-positive bacteria, this often involves using a temperature-sensitive shuttle vector to facilitate recombination.
3. Selection of Mutants:
-
Plate the transformed cells onto selective agar (B569324) containing the appropriate antibiotic.
-
Incubate at a temperature that selects for chromosomal integration.
-
Colony-purify the resulting transformants on selective media.
4. Verification of Gene Deletion:
-
Perform colony PCR using primers that anneal outside the original recombination arms and internal to the resistance cassette. A successful knockout will yield a PCR product of a different size than the wild-type locus.
-
Confirm the deletion by Sanger sequencing of the PCR product.
5. (Optional) Excision of Resistance Marker:
-
To create a markerless deletion, introduce a plasmid expressing a Flp recombinase to excise the resistance cassette via the FRT sites.
-
Cure the Flp-expressing plasmid (e.g., through temperature shifts or sucrose (B13894) counter-selection).
Expected Results
A successful deletion of the primary DAC gene should lead to undetectable or severely reduced intracellular this compound levels.[8] This often results in distinct phenotypic changes, such as increased susceptibility to cell-wall-targeting antibiotics like β-lactams.[7][9]
| Strain | Genotype | Intracellular this compound (µM) | Cefuroxime MIC (µg/mL) |
| Wild-Type (WT) | cdaA⁺ | 5 - 10 | 16 |
| DAC Deletion | ΔcdaA | < 0.1 (Not Detected) | 2 |
Application Note 2: Generation of a High this compound Strain
Objective: To create a bacterial strain with elevated intracellular this compound levels by deleting a key phosphodiesterase gene (e.g., gdpP). This strategy is used to study the physiological and pathological consequences of this compound accumulation.
Principle: Phosphodiesterases are responsible for degrading this compound. By deleting a gene that encodes a major PDE, the turnover of this compound is blocked, leading to its accumulation within the cell.[8][10][11] Strains with high this compound levels often exhibit phenotypes opposite to those of DAC deletion mutants, such as increased resistance to certain antibiotics.[7][9]
Protocol: Deletion of a Phosphodiesterase Gene (e.g., gdpP)
The protocol for deleting a PDE gene is identical to the one described for the DAC gene. The same homologous recombination strategy should be followed, with the following modifications:
-
Target Gene: Design primers for the arms to flank the gdpP gene (or another target PDE) instead of cdaA.
-
Phenotypic Selection: Be aware that high this compound can also be toxic or cause growth defects in some species, which might affect colony size or appearance during selection.
Expected Results
Deletion of a major PDE like gdpP is expected to cause a significant increase in the intracellular this compound pool.[8][12] This accumulation can enhance resistance to β-lactam antibiotics in some species, such as Staphylococcus aureus.[9]
| Strain | Genotype | Intracellular this compound (µM) | Cefuroxime MIC (µg/mL) |
| Wild-Type (WT) | cdaA⁺, gdpP⁺ | 5 - 10 | 16 |
| DAC Deletion | ΔcdaA | < 0.1 (Not Detected) | 2 |
| PDE Deletion | ΔgdpP | > 50 | 64 |
Protocol: Quantification of Intracellular this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in bacterial cell extracts.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules from complex biological matrices.[13] The method uses liquid chromatography to separate the analyte (this compound) from other cellular components, followed by mass spectrometry for sensitive and specific detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern.[14][15]
Materials:
-
Bacterial cell pellets
-
Extraction Buffer (e.g., Acetonitrile (B52724):Methanol:Water 40:40:20 v/v/v)
-
This compound analytical standard
-
LC-MS/MS system with a C18 reverse-phase column
Methodology:
1. Sample Collection:
-
Grow bacterial cultures (wild-type and mutant strains) to the desired growth phase (e.g., mid-log).
-
Normalize cultures by optical density (e.g., OD₆₀₀).
-
Rapidly harvest cells by centrifugation at 4°C to quench metabolic activity.
-
Wash the cell pellet with ice-cold PBS or saline and store at -80°C until extraction.
2. Nucleotide Extraction:
-
Resuspend the cell pellet in a defined volume of ice-cold Extraction Buffer. The volume should be proportional to the cell mass.
-
Lyse the cells thoroughly (e.g., via bead beating or sonication) on ice.
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
3. Sample Preparation:
-
Carefully transfer the supernatant containing the nucleotides to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a small, precise volume of aqueous buffer suitable for LC-MS analysis (e.g., 5% acetonitrile in water).
4. LC-MS/MS Analysis:
-
Prepare a standard curve by making serial dilutions of the this compound analytical standard in the same reconstitution buffer.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Separate nucleotides using a C18 column with a gradient of mobile phases (e.g., an aqueous buffer with 0.1% formic acid and an organic buffer like acetonitrile with 0.1% formic acid).
-
Detect this compound using Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition.
5. Data Analysis:
-
Integrate the peak area for the this compound transition in both the standards and the samples.
-
Generate a standard curve by plotting peak area against the known concentration of the standards.
-
Calculate the concentration of this compound in the bacterial extracts by interpolating their peak areas from the standard curve.
-
Normalize the final concentration to the initial cell number or total protein content.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic dinucleotide (c-di-GMP, this compound, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03439J [pubs.rsc.org]
- 10. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Cyclic di-AMP Oversight of Counter-Ion Osmolyte Pools Impacts Intrinsic Cefuroxime Resistance in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for c-di-AMP Extraction from Bacterial Cultures: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclic di-AMP (c-di-AMP)
Cyclic di-adenosine monophosphate (this compound) is a crucial second messenger molecule that plays a pivotal role in regulating a wide array of physiological processes in many bacteria.[1][2] Discovered relatively recently, this compound is involved in essential cellular functions such as cell wall homeostasis, DNA damage repair, potassium transport, and the regulation of virulence and biofilm formation.[1][2] The synthesis and degradation of this compound are tightly controlled by specific enzymes—diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively.[2] Given its significance in bacterial viability and pathogenicity, the this compound signaling pathway has emerged as a promising target for the development of novel antimicrobial agents. Accurate and efficient extraction of this compound from bacterial cultures is a critical first step for studying its function and for screening potential inhibitors of its signaling pathway.
Overview of Extraction Methodologies
The accurate quantification of intracellular this compound concentrations is fundamental to understanding its physiological roles. Several methods have been developed for the extraction and quantification of this compound from bacterial cultures, each with its own advantages and limitations. The most common techniques involve cell lysis followed by separation and detection using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[3] The choice of method often depends on the required sensitivity, specificity, and the available equipment.
This application note provides detailed protocols for two primary methods of this compound extraction and analysis:
-
LC-MS/MS-based quantification: This is the gold standard for accurate and sensitive quantification of this compound.[3][4][5]
-
HPLC-based quantification: A widely accessible method that provides reliable quantification.[6][7][8]
Data Presentation: Comparison of Extraction Parameters
| Bacterial Species | Growth Conditions | Extraction Method | Analytical Method | Reported Intracellular this compound Concentration | Reference |
| Staphylococcus aureus | Biofilm | Heat and ethanol (B145695) precipitation | UPLC-MS/MS | 5-fold increase in ΔgdpP mutant compared to wild-type | [9] |
| Bacillus subtilis | Sporulating cells | Not specified | Not specified | Levels rise at the onset of sporulation | [10] |
| Streptococcus mutans | Biofilm | Not specified | Competitive ELISA | ~6-fold increase in ΔpdeA mutant compared to wild-type | [10] |
| Various Bacteria | Planktonic | Anion-exchange solid-phase extraction | UHPLC-MS/MS | 10%-41% measurement uncertainty at 12 nM | [4][11] |
Note: The efficiency of this compound extraction can be influenced by several factors, including the bacterial species, cell wall composition, growth phase, and the specific reagents and conditions used for lysis and extraction. Researchers are encouraged to optimize these parameters for their specific experimental system.
Experimental Protocols
Protocol 1: this compound Extraction for LC-MS/MS Analysis
This protocol is adapted from methodologies described for the quantification of cyclic dinucleotides in bacteria.[4][5][11]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Internal standard (e.g., ¹⁵N₁₀-c-di-AMP)
-
Centrifuge
-
Sonicator or bead beater
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
Grow bacterial culture to the desired optical density (OD₆₀₀).
-
Pellet the cells by centrifugation at 4°C. The amount of starting material may need to be optimized depending on the bacterial species and expected this compound levels.
-
Wash the cell pellet twice with ice-cold PBS to remove residual medium.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A commonly used solvent is a mixture of acetonitrile/methanol/water (40:40:20, v/v/v).
-
Add an internal standard (e.g., ¹⁵N₁₀-c-di-AMP) to each sample for accurate quantification.
-
Lyse the cells using either sonication on ice or bead beating. Ensure complete lysis.
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Clarification and Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely using a lyophilizer or a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water or the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both native this compound and the labeled internal standard.
-
Protocol 2: this compound Extraction for HPLC Analysis
This protocol is based on established methods for nucleotide extraction and analysis by HPLC.[6][7][8][12][13][14][15][16]
Materials:
-
Bacterial culture
-
Tris-HCl buffer
-
Ethanol, ice-cold
-
Centrifuge
-
Heat block or water bath
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Cell Harvesting:
-
Harvest bacterial cells from the culture by centrifugation as described in Protocol 1.
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a small volume of buffer.
-
Lyse the cells by heating at 95-100°C for 5-10 minutes. This method also helps to inactivate PDEs that could degrade this compound.
-
Alternatively, enzymatic lysis using lysozyme (B549824) can be employed, particularly for Gram-positive bacteria.
-
Add ice-cold ethanol to a final concentration of 60-70% to precipitate proteins and other macromolecules.
-
Incubate on ice for at least 30 minutes.
-
-
Sample Clarification and Preparation:
-
Centrifuge the mixture at high speed to pellet the precipitate.
-
Transfer the supernatant containing the nucleotides to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the nucleotides using a suitable mobile phase, often a buffer containing a counter-ion like tetrabutylammonium (B224687) hydrogen sulfate, with a gradient of an organic solvent such as acetonitrile or methanol.
-
Detect this compound by monitoring the absorbance at 254 nm.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: this compound signaling pathway in bacteria.
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [bio-protocol.org]
- 16. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [en.bio-protocol.org]
Probing the Function of c-di-AMP Riboswitches: In Vitro Transcription Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, orchestrating a diverse range of physiological processes including cell wall homeostasis, potassium transport, and DNA damage responses. A key mechanism through which this compound exerts its regulatory effects is by binding to a specific class of RNA regulatory elements known as this compound riboswitches. These riboswitches, typically located in the 5'-untranslated region of messenger RNAs, undergo a conformational change upon ligand binding, leading to modulation of gene expression, often through transcription termination.
This document provides detailed application notes and protocols for performing in vitro transcription assays to characterize the function of this compound riboswitches. These assays are fundamental for understanding the regulatory mechanism of these RNA elements, determining their ligand-binding affinity and specificity, and for screening potential antimicrobial compounds that target this regulatory system.
Principle of the In Vitro Transcription Termination Assay
The in vitro transcription termination assay, also known as a transcription attenuation assay, is a powerful tool to directly assess the ability of a riboswitch to control transcription in response to its cognate ligand. The assay relies on a DNA template that includes a promoter (e.g., T7 or a bacterial promoter), the riboswitch sequence, and a downstream region. In vitro transcription is performed in the presence and absence of this compound.
When this compound is absent, the riboswitch adopts a conformation that allows transcription to proceed through the entire template, resulting in a full-length (FL) RNA transcript. Conversely, in the presence of this compound, the ligand binds to the riboswitch aptamer domain, inducing a structural rearrangement that promotes the formation of an intrinsic terminator hairpin. This premature termination of transcription results in a shorter, terminated (T) RNA product. The ratio of the terminated to full-length transcripts provides a quantitative measure of the riboswitch's activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of a typical this compound riboswitch and the workflow of the in vitro transcription termination assay.
Caption: Mechanism of this compound riboswitch-mediated transcription termination.
Caption: Workflow of an in vitro transcription termination assay.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro transcription termination assays for this compound riboswitches. These values can be used as a reference for expected outcomes.
Table 1: Effect of this compound on Transcription Termination Efficiency
| This compound Concentration (µM) | Fraction of Terminated RNA (%) | Fraction of Full-Length RNA (%) |
| 0 | 15 ± 3 | 85 ± 3 |
| 0.1 | 35 ± 5 | 65 ± 5 |
| 1 | 70 ± 6 | 30 ± 6 |
| 10 | 85 ± 4 | 15 ± 4 |
| 100 | 88 ± 3 | 12 ± 3 |
Note: Values are representative and may vary depending on the specific riboswitch, template, and experimental conditions.
Table 2: Ligand Specificity of a this compound Riboswitch
| Ligand (10 µM) | Fraction of Terminated RNA (%) |
| This compound | 85 ± 4 |
| c-di-GMP | 18 ± 2 |
| c-AMP-GMP | 20 ± 3 |
| ATP | 16 ± 3 |
| ADP | 15 ± 2 |
| AMP | 14 ± 3 |
Note: This table demonstrates the high specificity of the riboswitch for this compound over other related nucleotides.
Experimental Protocols
Protocol 1: DNA Template Preparation
A. PCR Amplification
-
Design forward and reverse primers to amplify the DNA region containing the promoter and the riboswitch sequence. The forward primer should incorporate the promoter sequence (e.g., T7 promoter: 5'-TAATACGACTCACTATAGGG-3').
-
Perform PCR using a high-fidelity DNA polymerase to generate the DNA template.
-
Purify the PCR product using a PCR purification kit or by gel extraction to remove primers and other reaction components.
-
Quantify the concentration of the purified DNA template using a spectrophotometer.
B. Plasmid Linearization
-
Clone the promoter and riboswitch sequence into a suitable plasmid vector.
-
Linearize the plasmid downstream of the riboswitch sequence using a restriction enzyme that generates a blunt or 5'-overhang end.
-
Purify the linearized plasmid DNA by phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a DNA purification kit.
-
Verify complete linearization by agarose (B213101) gel electrophoresis.
-
Quantify the concentration of the linearized plasmid DNA.
Protocol 2: Single-Round In Vitro Transcription Termination Assay
This protocol is adapted for a single round of transcription, which allows for more precise kinetic studies.
Reagents and Buffers:
-
10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine.
-
NTP Mix (10x): 2 mM each of ATP, GTP, CTP, and 0.2 mM UTP.
-
[α-³²P] UTP (or other radiolabeled NTP).
-
This compound stock solution (e.g., 1 mM in water).
-
RNA Polymerase: T7 RNA polymerase or E. coli RNA polymerase holoenzyme.
-
RNase Inhibitor.
-
Stop Solution: 8 M Urea, 50 mM EDTA, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol.
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
2 µL 10x Transcription Buffer
-
2 µL 10x NTP Mix
-
1 µL [α-³²P] UTP (10 µCi/µL)
-
1 µL RNase Inhibitor
-
1 µL DNA Template (100-200 ng)
-
Variable volume of this compound stock solution or water to a final volume of 19 µL.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
-
Initiation: Add 1 µL of RNA Polymerase (e.g., 10-50 units of T7 RNA polymerase) to the reaction mixture. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 20 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 3 minutes and then place them on ice.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 8-10% acrylamide, 8 M urea) in 1x TBE buffer.
-
Visualization and Quantification:
-
After electrophoresis, expose the gel to a phosphor screen.
-
Visualize the bands using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the full-length (FL) and terminated (T) transcripts.
-
Calculate the fraction of terminated RNA as: Fraction Terminated = (Intensity of T) / (Intensity of T + Intensity of FL).
-
Troubleshooting
Table 3: Common Problems and Solutions in In Vitro Transcription Assays
| Problem | Possible Cause | Suggested Solution |
| No RNA transcript | Inactive RNA polymerase | Use a fresh aliquot of polymerase; include a positive control template. |
| RNase contamination | Use RNase-free water, tips, and tubes; add RNase inhibitor.[1][2] | |
| Poor DNA template quality | Purify the DNA template to remove inhibitors like salts or ethanol.[2] | |
| Smeary or degraded RNA | RNase contamination | See above. |
| High incubation temperature | Lower the incubation temperature (e.g., to 30°C). | |
| Low yield of transcripts | Suboptimal NTP concentration | Increase the concentration of the limiting NTP.[3] |
| Short incubation time | Increase the incubation time (e.g., to 1-2 hours). | |
| Multiple bands | Premature termination | Lower the incubation temperature; check template for secondary structures.[3] |
| Template-independent transcription | Ensure proper purification of DNA template. |
Conclusion
In vitro transcription termination assays are an indispensable tool for the functional characterization of this compound riboswitches. The protocols and data presented here provide a comprehensive guide for researchers to investigate the regulatory mechanisms of these important RNA elements. By systematically varying ligand concentrations and testing different analogs, these assays can provide valuable insights into the ligand-binding properties of the riboswitch, which is crucial for fundamental research and for the development of novel antibacterial agents targeting this pathway.
References
Probing the Interactome of a Key Bacterial Second Messenger: Application Notes for Biotinylated c-di-AMP
FOR IMMEDIATE RELEASE
New Application Notes Provide Detailed Protocols for Utilizing Biotinylated c-di-AMP in Protein Interaction Studies, Accelerating Drug Discovery and Research in Bacterial Signaling.
Researchers and drug development professionals now have access to a comprehensive guide for investigating the protein interactions of cyclic di-adenosine monophosphate (this compound), a crucial bacterial second messenger. These detailed application notes and protocols outline the use of biotinylated this compound for identifying and characterizing protein binding partners, a critical step in understanding bacterial physiology and developing novel antimicrobial strategies.
Cyclic di-AMP is implicated in a wide array of essential bacterial processes, including cell wall homeostasis, ion transport, and virulence. Consequently, the proteins that interact with this compound are promising targets for new antibiotics. The use of biotinylated this compound, a chemically modified version of the natural signaling molecule, allows for the effective capture and identification of these interacting proteins through a variety of established techniques.
These application notes provide in-depth methodologies for key experimental approaches, including pull-down assays, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and Surface Plasmon Resonance (SPR). Each protocol is presented with step-by-step instructions to ensure reproducibility and success in the laboratory.
This compound Signaling Pathway
Cyclic di-AMP is synthesized from two molecules of ATP by diadenylate cyclases (DACs) and is degraded by specific phosphodiesterases (PDEs). Upon synthesis, this compound binds to a variety of effector proteins and riboswitches, modulating their activity and leading to downstream physiological changes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the interaction of this compound with its receptor proteins.
Table 1: Dissociation Constants (Kd) of this compound for Various Receptor Proteins
| Protein | Organism | Method | Kd (µM) | Reference |
| KtrA | Staphylococcus aureus | DRaCALA | 0.0644 ± 0.0034 | [1] |
| MBP-KdpD(USP) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 | [2][3] |
| DarB | Bacillus subtilis | ITC | 0.027 ± 0.00198 | [4] |
| CdgR | Anabaena sp. PCC 7120 | LSPR | 2.66 ± 0.6 | [5] |
Table 2: Activation Constants (K1/2) of this compound for KhtTU
| Condition | K1/2 (µM) | Hill Coefficient | Reference |
| pH 7.5 | ~40 | ~1 | [6] |
| pH 8.0 | 3.6 ± 0.5 | ~2 | [6] |
| pH 8.5 | 0.70 ± 0.08 | ~2 | [6] |
Experimental Protocols
Pull-Down Assay for Identification of this compound Binding Proteins
This protocol describes the use of biotinylated this compound to isolate and identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads[7]
-
Cell lysate from the organism of interest
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)[7]
-
Elution Buffer (e.g., Binding/Wash Buffer containing 2-8 mM Biotin)
-
Magnetic rack[7]
-
SDS-PAGE reagents
-
Mass spectrometer
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired volume of beads to a microfuge tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Equilibrate the beads by washing them three times with Binding/Wash Buffer.[7]
-
-
Immobilization of Biotinylated this compound:
-
Resuspend the equilibrated beads in Binding/Wash Buffer.
-
Add biotinylated this compound to the bead suspension (the optimal concentration should be determined empirically).
-
Incubate for at least 30 minutes at room temperature with gentle rotation to allow for binding.[7]
-
Pellet the beads using the magnetic rack and remove the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound biotinylated this compound.
-
-
Protein Binding:
-
Resuspend the beads with immobilized biotinylated this compound in Binding/Wash Buffer.
-
Add the cell lysate to the bead suspension. The amount of lysate will depend on the expression level of the target proteins.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between this compound and its binding partners.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads extensively (at least four times) with Binding/Wash Buffer to remove non-specifically bound proteins.[8]
-
-
Elution:
-
Resuspend the washed beads in Elution Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation to release the bound proteins.
-
Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
Competitive Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay using the AlphaScreen technology to quantify the interaction between a protein of interest and this compound. This assay is based on the competition between biotinylated this compound and free this compound for binding to a target protein.
Materials:
-
Biotinylated this compound
-
Unlabeled this compound
-
Purified target protein (e.g., with a His-tag)
-
Streptavidin-coated Donor beads
-
Anti-His-tag (or other tag-specific) Acceptor beads
-
AlphaScreen Assay Buffer
-
384-well microplates
Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of unlabeled this compound in Assay Buffer.
-
Prepare a solution of biotinylated this compound at a constant concentration (this should be optimized, but is typically in the low nanomolar range).
-
Prepare a solution of the purified target protein in Assay Buffer.
-
Prepare a suspension of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the unlabeled this compound dilutions to the wells of the 384-well plate.
-
Add the constant concentration of biotinylated this compound to all wells.
-
Add the purified target protein to all wells.
-
Incubate for 30-60 minutes at room temperature to allow for competitive binding.
-
Add the mixture of Donor and Acceptor beads to all wells.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will be inversely proportional to the concentration of unlabeled this compound.
-
Plot the AlphaScreen signal against the logarithm of the unlabeled this compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the signal. The IC50 can be used to calculate the inhibition constant (Ki).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a general framework for using SPR to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of the interaction between a protein and this compound.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated sensor chip
-
Purified protein of interest (analyte)
-
SPR running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., a pulse of high or low pH, or high salt concentration)
-
SPR instrument
Protocol:
-
Immobilization of Biotinylated this compound:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject a solution of biotinylated this compound over the sensor surface to allow for its capture by the immobilized streptavidin. The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
Wash the surface with running buffer to remove any unbound biotinylated this compound.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the purified protein analyte in running buffer.
-
Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration. Each injection should be followed by a dissociation phase where only running buffer flows over the surface.
-
After each cycle of association and dissociation, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
The SPR instrument will generate sensorgrams showing the change in response units (RU) over time for each analyte concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
These application notes provide a solid foundation for researchers to explore the this compound interactome, paving the way for a deeper understanding of bacterial signaling and the development of next-generation therapeutics.
References
- 1. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Cyclic di-AMP as a Vaccine Adjuvant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-(3’,5’)-cyclic dimeric adenosine (B11128) monophosphate (c-di-AMP) is a bacterial second messenger molecule that has emerged as a promising vaccine adjuvant over the past decade.[1] In mammals, this compound is recognized as a pathogen-associated molecular pattern (PAMP) by the innate immune system, triggering a robust immune response that can be harnessed to enhance vaccine efficacy.[1] Its ability to stimulate both strong humoral (antibody-mediated) and cellular (T-cell mediated) immunity makes it a versatile candidate for a wide range of vaccine platforms, including those targeting intracellular pathogens and for therapeutic cancer vaccines.[2][3] These notes provide an overview of its mechanism of action, a summary of its efficacy, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound exerts its powerful adjuvant effects by activating the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that senses cytosolic nucleic acids.[4][5]
-
Cellular Uptake and STING Activation: Upon administration, this compound enters the cytosol of host cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[6][7]
-
Conformational Change and Downstream Signaling: Inside the cell, this compound directly binds to the STING protein located on the endoplasmic reticulum.[2][8] This binding induces a conformational change in STING, leading to its activation and translocation.
-
TBK1-IRF3 Axis: Activated STING recruits and activates the TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFN-α/β).[2][5]
-
NF-κB Activation: The STING pathway also activates the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.[5][8]
-
Bridging Innate and Adaptive Immunity: The production of Type I IFNs and other cytokines creates a pro-inflammatory environment that promotes the maturation of DCs, enhances antigen presentation, and increases the expression of co-stimulatory molecules (e.g., CD80, CD86).[6][9] This potent activation of APCs is crucial for priming robust, antigen-specific T-cell responses (including Th1, Th2, and Th17) and subsequent B-cell activation and antibody production.[6][10]
Caption: this compound activates the STING pathway in APCs.
Applications and Efficacy
This compound has demonstrated significant potential in various preclinical vaccination models.
-
Mucosal Adjuvant: When administered via mucosal routes (e.g., intranasal), this compound is highly effective at inducing both systemic (IgG) and mucosal (secretory IgA) antibody responses, which is critical for protection against respiratory pathogens.[1][11] It promotes a balanced TH1/TH2/TH17 response profile.[10]
-
Parenteral Adjuvant: Used in subcutaneous or intramuscular injections, this compound significantly enhances antigen-specific antibody levels and induces stronger T-cell responses, particularly Th1 and cytotoxic T lymphocyte (CTL) responses, compared to other adjuvants like poly(I:C)/CpG.[12]
-
Combination Adjuvant Systems: this compound can be combined with traditional adjuvants like aluminum salts (Alum).[2] This combination overcomes the primary limitation of Alum (which primarily induces a Th2 response) by driving a robust Th1 and CTL response, resulting in a more potent and balanced overall immune activation.[2][13]
Quantitative Data Summary
The following tables summarize the representative quantitative outcomes from preclinical studies using this compound as a vaccine adjuvant.
Table 1: Enhanced Humoral (Antibody) Responses with this compound Adjuvant
| Antigen | Adjuvant(s) | Administration Route | Key Finding | Reference(s) |
| Influenza Nucleoprotein (rNP) | This compound | Intranasal | 239-fold increase in antigen-specific serum IgG compared to rNP alone. | [11][14] |
| Ovalbumin (OVA) | This compound vs. Poly(I:C)/CpG | Subcutaneous | Significantly higher OVA-specific IgG antibody levels compared to Poly(I:C)/CpG. | [12] |
| β-Galactosidase (β-Gal) | Alum + this compound | Intramuscular | 2.5-fold and 6.4-fold higher antibody titers compared to Alum alone or this compound alone, respectively. | [2] |
| Ovalbumin (OVA) | Chitosan-OVA + this compound | Pulmonary | >13-fold increase in IgG1 and >59-fold increase in IgG2b compared to Chitosan-OVA alone. | [15] |
Table 2: Enhanced Cellular (T-Cell) Responses with this compound Adjuvant
| Antigen | Adjuvant(s) | Administration Route | Key Finding | Reference(s) |
| Ovalbumin (OVA) | This compound vs. Poly(I:C)/CpG | Subcutaneous | Significantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T-cell response than Poly(I:C)/CpG. | [12] |
| β-Galactosidase (β-Gal) | Alum + this compound | Intramuscular | Statistically significantly higher levels of Th1 (IFN-γ, IL-2), Th2 (IL-4, IL-5), and Th17 (IL-17A) cytokines. | [2] |
| Influenza Nucleoprotein (rNP) | This compound | Intranasal | Strong Th1 response characterized by high secretion of IFN-γ and IL-2. | [11] |
| Ovalbumin (OVA) | Chitosan-OVA + this compound | Pulmonary | Promotes a strong Th1/Th17 response with high secretion of IFN-γ, IL-2, and IL-17. | [15] |
Experimental Protocols
The following are generalized protocols for the use of this compound in preclinical mouse models. Researchers should optimize concentrations, volumes, and timelines based on their specific antigen and experimental goals.
Caption: General experimental workflow for a this compound adjuvanted vaccine study.
Protocol 1: Preparation of this compound Adjuvant Formulation
Objective: To prepare a sterile, injectable solution of antigen mixed with this compound.
Materials:
-
Lyophilized this compound (VacciGrade™ or equivalent)[8]
-
Sterile, endotoxin-free physiological water (0.9% NaCl) or PBS[8][16]
-
Purified soluble antigen of interest
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Reconstitution of this compound:
-
Refer to the manufacturer's data sheet for the amount of solvent to add. For example, add 500 µL of sterile physiological water to a 1 mg vial of this compound to obtain a stock solution of 2 mg/mL.[16]
-
Mix gently by pipetting up and down. Avoid vigorous vortexing.
-
Visually inspect to ensure the powder is fully dissolved.
-
-
Formulation Preparation:
-
All calculations should be based on the final desired dose per animal. A typical dose for mice ranges from 5-50 µg.[8][16]
-
In a sterile microcentrifuge tube, combine the required volume of your antigen stock solution with the required volume of the this compound stock solution.
-
Add sterile PBS or saline to reach the final desired injection volume (e.g., 50 µL for intranasal or intramuscular routes in mice).[2][15]
-
Mix gently by flicking the tube or pipetting.
-
-
Storage:
-
Prepare the formulation fresh on the day of immunization.
-
If storage of the reconstituted this compound stock is necessary, prepare single-use aliquots and store them at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[16]
-
Protocol 2: In Vivo Immunization of Mice (Example: Intranasal Route)
Objective: To administer the this compound adjuvanted vaccine to mice via the intranasal route to elicit a mucosal immune response.
Materials:
-
Prepared vaccine formulation (Antigen + this compound)
-
Anesthetic (e.g., isoflurane) and anesthesia chamber
-
Calibrated P20 or P100 pipette and sterile tips
Procedure:
-
Animal Handling: Anesthetize the mouse using isoflurane (B1672236) until it is lightly sedated (loss of righting reflex but maintaining steady breathing).
-
Administration:
-
Hold the mouse in a supine position.
-
Using a calibrated pipette, carefully dispense half of the total dose volume (e.g., 25 µL for a 50 µL total dose) into one nostril.[17]
-
Allow the mouse to inhale the liquid. Wait a few seconds for recovery.
-
Dispense the remaining half of the dose into the other nostril.
-
-
Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.
-
Immunization Schedule:
Protocol 3: Evaluation of Humoral Immune Response by ELISA
Objective: To quantify antigen-specific IgG and IgA antibody titers in serum and mucosal lavages.
Materials:
-
Serum, nasal lavage, or bronchoalveolar lavage (BAL) samples from immunized and control mice.
-
High-binding 96-well ELISA plates.
-
Purified antigen for coating.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a, IgA).
-
Substrate (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Coating: Coat wells with 1-5 µg/mL of the antigen in coating buffer overnight at 4°C.
-
Washing: Wash plates 3 times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash plates 3 times.
-
Sample Incubation: Add serially diluted samples (e.g., starting at 1:100 for serum) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates 5 times.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times.
-
Development: Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stopping and Reading: Stop the reaction with stop solution and read the optical density (OD) at 450 nm.
-
Analysis: The endpoint titer is defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., mean OD of control samples + 2 standard deviations).
Protocol 4: Evaluation of Cellular Immune Response by ELISPOT
Objective: To enumerate antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-2) in splenocytes.
Materials:
-
Spleens from immunized and control mice.
-
ELISPOT plates pre-coated with capture antibody (e.g., anti-mouse IFN-γ).
-
Complete RPMI-1640 medium.
-
Antigen or specific peptides for restimulation.
-
Biotinylated detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or HRP.
-
Substrate (e.g., BCIP/NBT).
-
ELISPOT plate reader.
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from harvested spleens. Count viable cells.
-
Plating: Seed a defined number of cells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well) into the pre-coated ELISPOT plate.
-
Restimulation: Add the specific antigen or peptide pool to the wells at a pre-determined optimal concentration. Include positive control wells (e.g., Concanavalin A) and negative control wells (medium only).
-
Incubation: Incubate plates for 24-48 hours at 37°C, 5% CO₂.[18]
-
Washing and Detection:
-
Wash away cells and incubate with the biotinylated detection antibody.
-
Wash and incubate with Streptavidin-AP/HRP.
-
-
Development: Wash and add the substrate. Stop the reaction by washing with water once spots have formed.
-
Analysis: Allow the plate to dry completely. Count the number of spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per 10⁶ cells.[2]
References
- 1. Cyclic Dimeric Adenosine Monophosphate (this compound) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 2. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mucosal adjuvant cyclic di-AMP exerts immune stimulatory effects on dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. journals.plos.org [journals.plos.org]
- 10. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages | PLOS One [journals.plos.org]
- 11. Intranasal Delivery of Influenza rNP Adjuvanted with this compound Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The STING activator this compound exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intranasal Delivery of Influenza rNP Adjuvanted with this compound Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
- 15. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant this compound Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Frontiers | Subunit Vaccine ESAT-6:this compound Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 18. Intranasal Delivery of Influenza rNP Adjuvanted with this compound Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
Application Notes and Protocols for Screening Small Molecule Inhibitors of c-di-AMP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger signaling molecule in many Gram-positive bacteria, and some Gram-negative bacteria and archaea.[1] It plays a central role in regulating essential cellular processes, including cell wall homeostasis, potassium ion transport, DNA repair, biofilm formation, and virulence.[1][2][3] The synthesis of this compound is carried out by diadenylate cyclase (DAC) enzymes, which catalyze the condensation of two ATP or ADP molecules.[4] In many pathogenic bacteria, such as Staphylococcus aureus and Listeria monocytogenes, the DAC enzymes are essential for viability, making them attractive targets for the development of novel antibiotics.[2] The identification of small molecule inhibitors of this compound synthesis is a promising strategy to combat the growing threat of antibiotic resistance.
This document provides detailed application notes and protocols for the screening and characterization of small molecule inhibitors targeting this compound synthesis. It includes an overview of the this compound signaling pathway, protocols for high-throughput screening (HTS) assays, and a summary of known inhibitors.
This compound Signaling Pathway
The intracellular concentration of this compound is tightly regulated by the opposing activities of diadenylate cyclases (DACs) and phosphodiesterases (PDEs). DACs, such as CdaA, DisA, and CdaS, synthesize this compound from two molecules of ATP.[1] The this compound molecule then binds to a variety of effector proteins and riboswitches to modulate their activity and regulate downstream cellular processes.[5] To terminate the signal, PDEs, such as GdpP and PgpH, hydrolyze this compound into linear 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP.[4]
Data Presentation: Known Inhibitors of Diadenylate Cyclases
Several small molecules have been identified as inhibitors of diadenylate cyclases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against different DAC enzymes.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Bromophenol thiohydantoin | DisA | 56 | Non-competitive inhibitor. |
| Cordycepin triphosphate (3'-deoxyATP) | DisA | 3 | --- |
| Tannic acid | DisA | 3.4 | --- |
| Theaflavin-3'-gallate | DisA | 23.6 | --- |
| Theaflavin-3,3'-digallate | DisA | 8.5 | --- |
| Suramin | DisA | 2.3 | Antiparasitic drug. |
| IPA-3 | Streptococcus suis CdaA | 38.22 | Lacks selectivity and has shown cytotoxic effects. |
| (+)-Brazilin | Streptococcus mutans DAC (smDAC) | 25.1 | Non-competitively inhibits smDAC. |
This data is compiled from a study by Zheng et al. and references therein.[4]
Experimental Workflow for Inhibitor Screening
The process of identifying novel inhibitors of this compound synthesis typically involves a multi-step approach, starting with a high-throughput primary screen, followed by secondary assays to confirm hits and characterize their mechanism of action.
Experimental Protocols
High-Throughput Screening (HTS) using a Luminescence-Based Coupled Enzyme Assay
This protocol describes a highly sensitive, HTS-compatible assay for quantifying this compound synthesis by measuring the ATP consumed in the reaction. This is an indirect assay that couples the production of pyrophosphate (PPi) from the DAC reaction to a luciferase-based ATP detection system.
Principle: The diadenylate cyclase (DAC) enzyme synthesizes this compound from ATP, releasing PPi. In a coupled reaction, ATP sulfurylase converts adenosine (B11128) 5'-phosphosulfate (APS) and PPi into ATP. This newly synthesized ATP, along with any remaining from the initial reaction, is then quantified using a luciferase/luciferin system, where the light output is proportional to the ATP concentration. Inhibitors of the DAC will result in less PPi production, and therefore a lower luminescence signal.
Materials:
-
Purified diadenylate cyclase (e.g., CdaA or DisA)
-
ATP
-
Adenosine 5'-phosphosulfate (APS)
-
ATP sulfurylase
-
Luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®)
-
Small molecule compound library
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well white, opaque assay plates
-
Luminometer plate reader
Protocol:
-
Compound Plating: Prepare compound plates by dispensing the small molecule library into 384-well plates to a final concentration of 10 µM in the assay. Include appropriate controls (e.g., DMSO for negative control, and a known inhibitor for positive control).
-
Enzyme Preparation: Prepare a master mix of the DAC enzyme in assay buffer at a 2X final concentration.
-
Enzyme Addition: Add the enzyme master mix to the compound plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate master mix containing ATP and APS in assay buffer at a 2X final concentration. Add the substrate mix to the plates to initiate the DAC reaction.
-
Reaction Incubation: Incubate the reaction plates at 37°C for 60 minutes.
-
Detection: Add the ATP detection reagent (containing ATP sulfurylase and luciferase/luciferin) to each well.
-
Signal Readout: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal, then read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound.
Hit Confirmation using a Fluorescence Polarization (FP) Assay
This protocol describes a homogeneous, non-radioactive assay for confirming hits from the primary screen.
Principle: This assay is based on the competition between this compound produced by the DAC and a fluorescently labeled c-di-GMP tracer for binding to the STING (Stimulator of Interferon Genes) protein.[2][5] When the fluorescent tracer is bound to the larger STING protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When this compound is present, it displaces the tracer, which then tumbles more rapidly, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of this compound produced.
Materials:
-
Purified diadenylate cyclase
-
ATP
-
Purified STING protein
-
Fluorescently labeled c-di-GMP tracer
-
Confirmed hit compounds from the primary screen
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Protocol:
-
Dose-Response Plating: Prepare serial dilutions of the hit compounds in 384-well plates.
-
DAC Reaction:
-
Add the DAC enzyme to each well containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
-
FP Detection:
-
Add a pre-mixed solution of STING protein and the fluorescent c-di-GMP tracer to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Readout: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Orthogonal Assay using High-Performance Liquid Chromatography (HPLC)
This protocol provides a direct and quantitative method to measure the formation of this compound and is suitable for validating confirmed hits and for detailed kinetic studies.
Principle: The DAC reaction is performed, and the products are separated and quantified by reverse-phase HPLC. The amount of this compound produced is determined by comparing the peak area to a standard curve.
Materials:
-
Purified diadenylate cyclase
-
ATP
-
Validated hit compounds
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., 0.5 M EDTA)
-
HPLC system with a C18 column
-
Mobile phases (e.g., Buffer A: 100 mM triethylammonium (B8662869) acetate (B1210297) pH 7.0; Buffer B: Acetonitrile)
Protocol:
-
Reaction Setup: Set up the DAC reaction in microcentrifuge tubes with the enzyme, ATP, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reactions by adding the quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the nucleotides using a gradient of mobile phase B.
-
Monitor the absorbance at 254 nm.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Integrate the peak area and quantify the amount of this compound produced using a standard curve.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Conclusion
The essential role of this compound in the viability and virulence of many pathogenic bacteria makes its synthesizing enzymes, the diadenylate cyclases, highly attractive targets for the development of new antibacterial agents. The protocols and information provided in this document offer a comprehensive guide for researchers to establish robust screening platforms for the identification and characterization of small molecule inhibitors of this compound synthesis. The combination of a high-throughput primary screen with orthogonal secondary assays will facilitate the discovery of novel lead compounds for the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. MALDI-TOF Mass Spectrometry-Based High-Throughput Screening for Inhibitors of the Cytosolic DNA Sensor cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening and Initial SAR Studies Identify a Novel Submicromolar Potent Human cGAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computer-aided design of a cyclic di-AMP synthesizing enzyme CdaA inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of c-di-AMP-Protein Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many bacteria, playing a pivotal role in regulating a wide array of physiological processes. These include cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2][3][4] The signaling pathways mediated by this compound are initiated by its binding to specific receptor proteins, which in turn modulates their activity and downstream cellular functions.[1][2][3] Understanding the binding affinity and thermodynamics of these this compound-protein interactions is fundamental for elucidating the mechanisms of bacterial signaling and for the development of novel antimicrobial agents targeting these pathways.[2][3]
Isothermal Titration Calorimetry (ITC) is a powerful and direct biophysical technique used to quantify the thermodynamic parameters of binding interactions.[5][6][7] ITC measures the heat released or absorbed during the binding event between a ligand (in this case, this compound) and a macromolecule (the target protein).[7][8][9] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7][10] This detailed information offers deep insights into the molecular forces driving the interaction.[5][6]
These application notes provide a detailed protocol for utilizing ITC to characterize the binding affinity of this compound to its protein targets.
This compound Signaling Pathway Overview
The synthesis and degradation of this compound are tightly regulated by diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively.[3][11] Fluctuations in intracellular this compound levels, in response to environmental or cellular cues, dictate its binding to effector proteins, thereby controlling various downstream cellular processes.[12]
Experimental Protocol: Isothermal Titration Calorimetry
This protocol outlines the steps for determining the binding affinity of this compound to a target protein using ITC.
Materials and Reagents
-
Target Protein: Purified protein of interest at a high concentration (e.g., 10-100 µM) and purity (>95%).
-
This compound: High-purity cyclic di-adenosine monophosphate.
-
ITC Buffer: A well-defined buffer system (e.g., HEPES or Phosphate buffer) with a known pH. The buffer should be compatible with both the protein and this compound and have a low ionization enthalpy to minimize buffer-induced heat changes.
-
Isothermal Titration Calorimeter: A properly calibrated and maintained ITC instrument.
-
Degasser: For degassing all solutions prior to the experiment.
-
Precision Micropipettes and Syringes: For accurate concentration determination and sample loading.
Experimental Workflow
Detailed Methodology
-
Sample Preparation:
-
The purity of the protein and ligand is critical for accurate ITC measurements.
-
Prepare a concentrated stock solution of this compound in the ITC buffer.
-
To minimize buffer mismatch effects, which can lead to large heats of dilution, it is highly recommended to dialyze the protein against the ITC buffer extensively.[13][14] The final dialysis buffer should then be used to prepare the this compound solution.[14]
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and this compound solutions after preparation. Spectrophotometric methods (e.g., using the molar extinction coefficient at 260 nm for this compound and 280 nm for the protein) are commonly used.
-
-
Experimental Setup:
-
The choice of concentrations for the protein in the cell and this compound in the syringe is crucial for obtaining a sigmoidal binding isotherm. A general guideline is to use a protein concentration that is 10-100 times the expected K D and a this compound concentration that is 10-20 times the protein concentration.
-
Thoroughly degas all solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe, which can cause significant artifacts in the data.
-
-
ITC Experiment:
-
Set the experimental temperature (typically 25 °C).
-
Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe, avoiding the introduction of air bubbles.
-
The reference cell is typically filled with the same buffer or deionized water.[9][14]
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein solution. The time between injections should be sufficient for the signal to return to the baseline.
-
-
Control Experiment:
-
To account for the heat of dilution of this compound, perform a control experiment by titrating this compound into the ITC buffer alone.[15] This data will be subtracted from the protein-ligand binding data during analysis.
-
Data Analysis
-
Integration of Raw Data: The raw ITC data consists of a series of peaks, with each peak representing the heat change upon a single injection. Integrate the area under each peak to determine the heat change per injection.
-
Data Correction: Subtract the heat of dilution obtained from the control experiment from the heat of binding for each injection.
-
Binding Isotherm: Plot the corrected heat change per mole of injectant against the molar ratio of this compound to protein.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the ITC software to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[8]
-
Calculation of Thermodynamic Parameters: The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated from the following equations:
-
ΔG = -RTln(K A) = RTln(K D) (where K A = 1/K D)
-
ΔG = ΔH - TΔS
-
Data Presentation
Quantitative data from ITC experiments should be summarized in a clear and structured table to facilitate comparison between different experiments or protein variants.
Table 1: Thermodynamic parameters for the interaction of this compound with Target Protein X at 25°C.
| Parameter | Value | Units |
| Stoichiometry (n) | 0.98 ± 0.05 | |
| Dissociation Constant (K D) | 1.5 ± 0.2 | µM |
| Association Constant (K A) | 6.7 x 10 5 | M -1 |
| Enthalpy (ΔH) | -8.5 ± 0.3 | kcal/mol |
| Entropy (TΔS) | 1.2 | kcal/mol |
| Gibbs Free Energy (ΔG) | -9.7 | kcal/mol |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific this compound-protein interaction being studied.
Troubleshooting
Common issues encountered during ITC experiments and their potential solutions are outlined below.
Table 2: ITC Troubleshooting Guide.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Noisy baseline | Air bubbles in the cell or syringe; Dirty cell; Insufficient equilibration time. | Degas samples thoroughly; Clean the ITC cell and syringe according to the manufacturer's protocol; Increase the equilibration time before the first injection. |
| Large heats of dilution | Buffer mismatch between the syringe and cell solutions.[13][16] | Dialyze the protein against the buffer used to dissolve the ligand; Ensure identical buffer composition and pH for both solutions.[13] |
| Sigmoidal curve not well-defined | Inappropriate concentrations of protein and/or ligand. | Optimize the concentrations based on the expected K D. The 'c-window' (c = [Protein]/K D) should ideally be between 10 and 1000.[14] |
| Stoichiometry is not an integer | Inaccurate concentration determination; Protein is not fully active or has aggregated. | Verify the concentrations of protein and ligand; Assess protein purity and activity using other techniques (e.g., SDS-PAGE, size-exclusion chromatography). |
| No observable binding | Very weak interaction (K D in the high µM to mM range); Inactive protein. | Increase the concentrations of protein and ligand; Check the activity of the protein. |
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of this compound-protein interactions. The data obtained from ITC experiments provide valuable insights into the binding affinity, stoichiometry, and the energetic forces driving these interactions. This information is critical for understanding the molecular basis of this compound-mediated signaling and for the rational design of inhibitors targeting these pathways in drug discovery efforts. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can obtain high-quality, reproducible ITC data to advance their studies on this important second messenger.
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic di-AMP Signaling Project [tonglab.biology.columbia.edu]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Khan Academy [khanacademy.org]
- 10. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.gla.ac.uk [chem.gla.ac.uk]
- 14. tainstruments.com [tainstruments.com]
- 15. cureffi.org [cureffi.org]
- 16. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing c-di-AMP Extraction for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of cyclic di-adenosine monophosphate (c-di-AMP) for mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when quantifying this compound by LC-MS?
A1: A primary challenge in the accurate quantification of this compound is the presence of matrix effects, where co-eluting compounds from the sample interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1][2] To mitigate this, it is crucial to use an appropriate internal standard, such as ¹⁵N₁₀-labeled this compound, and to optimize sample cleanup procedures.
Q2: How can I differentiate this compound from its structural isomers during LC-MS analysis?
A2: Structural isomers of this compound can lead to misidentification.[3] Chromatographic separation is key to distinguishing these isomers. Utilizing a suitable column, such as an octadecylsilane-amide column, and optimizing the gradient elution can effectively separate different linked isomers (e.g., 2',3'-c-di-AMP vs. 3',5'-c-di-AMP).[3] Additionally, monitoring multiple, unique product ions for each isomer during tandem mass spectrometry (MS/MS) can aid in their specific detection and verification.[4]
Q3: What are the critical parameters to consider for the mass spectrometer when analyzing this compound?
A3: For sensitive and accurate detection of this compound, it is essential to optimize the MS parameters. This includes selecting the appropriate ionization mode (typically positive electrospray ionization - ESI), optimizing the collision energy for fragmentation to generate specific product ions, and using selected reaction monitoring (SRM) for quantification.[4][5] The choice of precursor and product ions is critical for specificity.
Q4: What is the expected stability of this compound during sample preparation and storage?
A4: this compound is a relatively stable molecule. However, degradation can occur, particularly due to the activity of phosphodiesterases present in the sample, which can hydrolyze this compound to 5'-phosphadenylyl-adenosine (pApA).[6] To minimize degradation, it is recommended to quickly quench metabolic activity at the time of sample collection, for example, by flash-freezing in liquid nitrogen, and to keep samples on ice during processing. For long-term storage, samples should be kept at -80°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and LC-MS analysis.
Poor Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review the extraction protocol. Ensure the solvent is appropriate for lysing the cells and solubilizing this compound. Acetonitrile-based extraction is commonly used for bacterial cells.[7] |
| Sample Degradation | Ensure rapid quenching of metabolic activity and that samples are kept cold during preparation to prevent enzymatic degradation of this compound.[6] |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[8] Improve sample cleanup using solid-phase extraction (SPE) to remove salts and other interfering substances.[3] |
| Incorrect MS Settings | Verify the mass spectrometer is tuned and calibrated. Confirm that the correct precursor and product ion transitions for this compound are being monitored in the SRM method.[4] Check and optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).[9] |
| LC Column Issues | Ensure the column is properly conditioned and has not exceeded its lifetime. Check for column contamination or clogging. |
High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Sample Carryover | Implement a robust needle and injection port washing protocol between samples. Inject a blank solvent run to check for carryover. |
| Dirty Ion Source | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
| Matrix Effects | Enhance sample cleanup procedures to remove a broader range of interfering compounds. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. Ensure solvents are properly mixed and degassed. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. |
| Column Degradation | Replace the column if it shows signs of performance loss. |
| Air Bubbles in the System | Purge the LC pumps and lines to remove any trapped air bubbles.[9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound analysis by LC-MS/MS.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Typical Value/Range | Reference |
| Precursor Ion ([M+H]⁺) | m/z 659.1 | [4] |
| Product Ions for SRM | m/z 136.1, 250.1, 312.0, 330.1, 524.1 | [4] |
| Collision Energy | 20-40 V (instrument dependent) | [4] |
| Instrument Limit of Quantification | ~0.72 nM | [3] |
| Measurement Uncertainty | 10% - 41% at 12 nM | [3] |
Experimental Protocols
Protocol 1: this compound Extraction from Bacterial Cells
-
Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Quenching: Immediately discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Extraction Solvent Preparation: Prepare an extraction solvent of acetonitrile (B52724)/methanol/water (40:40:20, v/v/v). For quantitative analysis, add an internal standard (e.g., ¹⁵N₁₀-c-di-AMP) to the extraction solvent.
-
Extraction: Resuspend the cell pellet in the cold extraction solvent. The volume should be adjusted based on the cell pellet weight.
-
Cell Lysis: Lyse the cells using a bead beater or sonicator. Ensure the sample remains cold during this process.
-
Precipitation: Incubate the lysate on ice for at least 15 minutes to allow for protein precipitation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the nucleotide extract to a new tube.
-
Drying: Dry the extract using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column or a mixed-mode column like octadecylsilane-amide suitable for polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to separate this compound from other cellular components. For example, start with a low percentage of Mobile Phase B and gradually increase it over the run.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions: Set up SRM transitions for both this compound and the internal standard. For this compound, monitor the transition from the precursor ion (m/z 659.1) to specific product ions (e.g., m/z 136.1, 330.1).
-
Optimization: Optimize source parameters and collision energies to achieve the best signal-to-noise ratio for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for the SRM transitions of both this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Quantify the amount of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.
-
Visualizations
Caption: this compound signaling pathway showing synthesis and degradation.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for troubleshooting common LC-MS issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
troubleshooting low signal in c-di-AMP ELISA assays
Welcome to the technical support center for cyclic di-AMP (c-di-AMP) ELISA assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for problems you might face, particularly focusing on low signal intensity in your this compound competitive ELISA.
Q1: Why is my signal low or absent across the entire plate?
A low or absent signal in a competitive ELISA indicates a high concentration of this compound in your samples or an issue with the assay setup. In this format, the signal is inversely proportional to the amount of this compound. However, a uniformly low signal, including in the zero standard wells, points towards a technical problem.
Possible Causes and Solutions:
| Cause | Solution |
| Omission of a Key Reagent | Ensure all reagents (e.g., this compound-HRP tracer, antibody, substrate) were added in the correct order and to all wells.[1] |
| Improper Reagent Preparation | Double-check all dilution calculations for the standard, tracer, and antibody. Ensure reagents were fully reconstituted and mixed thoroughly before use.[2] |
| Expired or Inactive Reagents | Verify the expiration dates of all kit components.[2] The enzyme conjugate (e.g., HRP) and substrate are particularly sensitive to degradation. Protect the TMB substrate from light to maintain its activity. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[3][4] Ensure all reagents and plates are brought to room temperature before starting the assay, unless otherwise specified.[4][5] |
| Contaminated Buffers or Reagents | Use fresh, sterile buffers. Sodium azide, for instance, is an inhibitor of HRP and should not be present in buffers used with HRP-conjugated antibodies.[6] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[7] |
Q2: My standard curve looks good, but my sample signals are very low. What does this mean?
This is the expected outcome in a competitive ELISA if your samples contain a high concentration of this compound. The this compound in your sample successfully competes with the labeled this compound (tracer) for binding to the antibody, resulting in a low signal.
To obtain readings within the dynamic range of your standard curve, you may need to dilute your samples and re-run the assay.
Q3: My zero standard (B0) has a very low signal. What could be the cause?
The zero standard well contains no unlabeled this compound and should therefore produce the maximum signal. A low signal in this well indicates a problem with the detection components of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme Conjugate (e.g., HRP) | The conjugate may have lost activity due to improper storage or handling. Use a fresh aliquot or a new kit. |
| Substrate Solution Issues | The substrate may be expired, contaminated, or was exposed to light for a prolonged period. Prepare fresh substrate solution just before use.[1] |
| Insufficient Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Consider optimizing the antibody concentrations.[3] |
| Inadequate Washing | While excessive washing can reduce signal, inadequate washing can lead to high background and is less likely to cause a specific issue with the B0 well. However, ensure a consistent and thorough washing technique for all wells.[1] |
Q4: What could cause a poor standard curve with a low R-squared value?
An unreliable standard curve will lead to inaccurate quantification of your samples.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques to avoid inaccuracies in serial dilutions.[8] Change pipette tips between each standard dilution. |
| Improper Standard Reconstitution/Dilution | Briefly centrifuge the lyophilized standard before opening. Ensure it is fully dissolved. Prepare fresh serial dilutions for each assay, as they should not be stored for long periods.[2][8] |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the kit manufacturer, which is often a four-parameter logistic (4PL) fit for competitive ELISAs.[9] |
| Plate Stacking During Incubation | Avoid stacking plates during incubation to ensure even temperature distribution across all wells.[4] |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for a commercially available this compound ELISA kit. Use this as a reference to assess the performance of your assay.
| Parameter | Typical Value | Reference |
| Assay Range | 15.6 - 2,000 pg/mL (23.7 - 3,038 pM) | [2] |
| Sensitivity (80% B/B0) | 52 pg/mL (79 pM) | [2] |
| Lower Limit of Detection (LLOD) | 21 pg/mL (32 pM) | [2] |
| Mid-point (50% B/B0) | ~250 pg/mL | [10] |
Experimental Protocols
Below are detailed methodologies for a competitive this compound ELISA.
Protocol 1: this compound Competitive ELISA using a this compound Binding Protein[9]
This protocol is adapted from a published study utilizing a pneumococcal this compound binding protein (CabP).
Materials:
-
Recombinant CabP
-
This compound standard
-
Biotin-labeled this compound (B-c-di-AMP)
-
96-well Nunc MaxiSorp plates
-
Coating Buffer (50 mM Na2CO3, 50 mM NaHCO3, pH 9.6)
-
Wash Buffer (PBST: 0.05% Tween 20 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Sample Diluent (containing 25 nM B-c-di-AMP)
-
HRP-conjugated Streptavidin
-
Substrate Buffer (e.g., OPD)
-
Stop Solution
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL/well of CabP (10 µg/mL in coating buffer). Incubate overnight (14-18 hours) at 4°C.
-
Washing: Decant the coating solution and wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Block the wells with 100 µL/well of blocking buffer for 1 hour at room temperature.
-
Washing: Decant the blocking solution and wash the plate three times with 200 µL/well of wash buffer.
-
Competition: Prepare this compound standards and samples in the sample diluent (containing 25 nM B-c-di-AMP). Add 100 µL of standards or samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with 200 µL/well of wash buffer.
-
Detection: Add 100 µL of HRP-conjugated streptavidin (diluted 1:10,000) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with 200 µL/well of wash buffer.
-
Signal Development: Add 100 µL of substrate buffer to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add a stop solution if necessary (depending on the substrate used).
-
Data Acquisition: Read the absorbance at the appropriate wavelength on a microplate reader.
Protocol 2: General Commercial this compound Competitive ELISA Kit
This protocol represents a typical workflow for a commercial this compound ELISA kit.
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the kit's instructions. Ensure all components are at room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the antibody-pre-coated microplate.
-
Tracer Addition: Add 50 µL of the this compound-HRP tracer to each well.
-
Antibody Addition: Add 50 µL of the anti-c-di-AMP antibody to each well.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on a shaker).
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with wash buffer.
-
Substrate Addition: Add 100-150 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Stop Solution: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Visualizations
Signaling Pathways
This compound Synthesis and Degradation in Bacteria
Caption: Bacterial this compound metabolism.
Host STING Pathway Activation by Bacterial this compound
Caption: this compound activation of the host STING pathway.[5][11][12]
Experimental Workflow and Logic
Competitive this compound ELISA Workflow
Caption: General workflow for a competitive this compound ELISA.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting logic for low signal in this compound ELISA.
References
- 1. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. iacld.com [iacld.com]
- 5. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 10. mybiosource.com [mybiosource.com]
- 11. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Welcome to the technical support center for improving the resolution of c-di-AMP and related nucleotides in High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges when separating this compound and related nucleotides like ATP, ADP, and AMP?
A1: The primary challenges in the HPLC separation of cyclic dinucleotides and their linear counterparts stem from their high polarity and structural similarity. Key issues include:
-
Poor retention on traditional reversed-phase columns due to the hydrophilic nature of the phosphate (B84403) groups.
-
Peak tailing , often caused by secondary interactions between the phosphate groups of the analytes and active sites on the stationary phase, or interactions with metallic components of the HPLC system.[1]
-
Co-elution or inadequate resolution of structurally similar nucleotides, particularly adenosine (B11128) phosphates (ATP, ADP, AMP) and their cyclic counterparts.
-
Low sensitivity , especially when dealing with low-abundance intracellular concentrations.
Q2: Which HPLC modes are best suited for this compound and nucleotide analysis?
A2: Two primary HPLC modes are successfully employed for the separation of this compound and related nucleotides:
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used technique that involves adding an ion-pairing reagent to the mobile phase.[2][3] This reagent forms a neutral complex with the negatively charged phosphate backbone of the nucleotides, increasing their hydrophobicity and retention on a C18 or similar reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC can offer different selectivity compared to IP-RP and is often more compatible with mass spectrometry (MS) due to the absence of non-volatile ion-pairing reagents.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
Poor peak shape, particularly tailing, is a frequent problem that can compromise resolution and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Use a highly deactivated, end-capped column. Operating at a lower pH can suppress the ionization of silanol groups, but ensure analyte stability. Consider using a mobile phase with a buffer to mask residual silanol interactions.[1] |
| Analyte Interaction with Metal Components | Use a bio-inert or PEEK-lined HPLC system and column to prevent metal-phosphate interactions, which are a known cause of peak tailing and sample loss for phosphorylated compounds.[8] If using a stainless steel system, consider passivating the system with an acid wash (e.g., phosphoric acid) as described in some protocols.[9] |
| Column Overload | If all peaks are tailing, you may be overloading the column. Reduce the sample concentration or injection volume and observe if the peak shape improves.[1][10] |
| Column Contamination or Degradation | A blocked column frit or contaminated stationary phase can cause peak distortion.[10] Try backflushing the column or, if the problem persists, replace the guard column or the analytical column.[11] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact peak shape.[10] Ensure the mobile phase is correctly prepared and that the pH is stable. For ion-pair chromatography, the pH should be in a range where both the analyte and the ion-pairing reagent are ionized.[12] |
| Extra-Column Volume | Excessive volume in tubing and connections can lead to peak broadening and tailing, especially for early-eluting peaks.[13][14] Use tubing with a small internal diameter and minimize its length. |
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Troubleshooting logic for diagnosing the cause of peak tailing.
Issue 2: Insufficient Resolution
Achieving baseline separation is critical for accurate quantification.
Strategies to Improve Resolution:
The resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention (k).
Caption: The three key factors that determine chromatographic resolution.
1. Modifying Selectivity (α): This is often the most effective way to improve resolution.[13]
-
Change Stationary Phase: Switching from a standard C18 column to one with a different chemistry (e.g., a phenyl-hexyl or embedded polar group column) can alter elution order. For highly polar nucleotides, switching from IP-RP to a HILIC column provides a significant change in selectivity.[13]
-
Alter Mobile Phase Composition:
-
Organic Modifier: In IP-RP, changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can impact selectivity.[12]
-
Ion-Pairing Reagent: The type and concentration of the ion-pairing agent (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) can be adjusted. More hydrophobic amines generally increase retention.[15]
-
pH: Adjusting the mobile phase pH can change the ionization state of the analytes and thus their interaction with the stationary phase.[13]
-
2. Increasing Efficiency (N): This leads to sharper, narrower peaks.
-
Decrease Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm or solid-core particles) significantly increases efficiency.[16][17]
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[13][16]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but be mindful of increasing analysis time.[16]
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to improved efficiency and reduced peak tailing.[13][18] However, ensure analyte stability at higher temperatures.
3. Adjusting Retention (k):
-
Weaker Mobile Phase: In reversed-phase, decreasing the percentage of the organic solvent will increase retention. In HILIC, increasing the aqueous component will decrease retention.
-
Gradient Optimization: For complex mixtures, a shallower gradient can improve the separation of closely eluting peaks.[19]
Experimental Protocols & Data
Example Protocol 1: Ion-Pair Reversed-Phase HPLC for c-di-GMP
This protocol is adapted from a method optimized for c-di-GMP detection.[20]
| Parameter | Specification |
| HPLC System | Agilent 1100 or equivalent |
| Column | Reverse-phase C18 Targa column (2.1 x 40 mm; 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 253 nm |
| Injection Volume | 20 µL |
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0 - 9 | 1% |
| 9 - 14 | 15% |
| 14 - 19 | 25% |
| 19 - 26 | 90% |
| 26 - 40 | 1% (Re-equilibration) |
Example Protocol 2: HILIC Method for Bacterial Nucleotide Pools
This approach is designed for the comprehensive analysis of over 25 nucleotide species, including this compound.[4][5][6]
| Parameter | Specification |
| HPLC System | HPLC coupled with UV and MS detectors |
| Column | ZIC-cHILIC (150 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | 100 mM Ammonium Acetate |
| Detection | UV and/or MS |
Gradient Profile Example:
| Time (min) | % A | % B | % C |
| 0 - 3 | 5% | 75% | 20% |
| 20 | 25% | 55% | 20% |
| 20 - 25 | Hold | Hold | Hold |
Note: The optimal gradient will depend on the specific nucleotides of interest. It is crucial to optimize the gradient for your specific application.
Signaling Pathway and Workflow Diagrams
Caption: A generalized workflow for the HPLC analysis of nucleotides.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. longdom.org [longdom.org]
- 19. agilent.com [agilent.com]
- 20. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in c-di-AMP pull-down assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in cyclic di-AMP (c-di-AMP) pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound pull-down assay?
A this compound pull-down assay is an affinity purification technique used to identify and isolate proteins that bind to the bacterial second messenger, this compound.[1][2] The assay utilizes a biotinylated analog of this compound, which is immobilized on streptavidin-coated beads.[1][2] When a cell lysate is incubated with these beads, proteins that specifically bind to this compound are captured. After a series of washing steps to remove non-specifically bound proteins, the this compound-binding proteins are eluted and can be identified by methods such as mass spectrometry.
Q2: What are the primary sources of non-specific binding in this assay?
Non-specific binding can arise from several sources, leading to the co-purification of unwanted proteins and high background in downstream analyses. Key sources include:
-
Binding to the affinity resin: Proteins can non-specifically adhere to the surface of the agarose (B213101) or magnetic beads themselves.
-
Hydrophobic and ionic interactions: General "stickiness" of proteins can cause them to associate with the beads or the biotin-streptavidin complex through weak, non-specific interactions.
-
Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the carryover of insoluble protein aggregates that can trap other proteins.
Q3: What are the essential negative controls for a this compound pull-down experiment?
To ensure the interactions you observe are specific, several negative controls are crucial:
-
Beads-only control: Incubate your cell lysate with streptavidin beads that have not been conjugated to biotinylated this compound. This will identify proteins that bind non-specifically to the beads themselves.
-
Competition control: In a parallel experiment, add an excess of free, non-biotinylated this compound to the cell lysate before incubation with the this compound-conjugated beads. A specific interaction will be outcompeted by the free this compound, leading to a significant reduction in the amount of pulled-down protein.[3]
Troubleshooting Guide: Minimizing Non-Specific Binding
High background and the presence of non-specific bands are common challenges in pull-down assays. This guide provides a systematic approach to troubleshooting these issues in your this compound experiments.
Issue: High background signal or many non-specific bands on a gel.
This is the most common issue and can be addressed by optimizing several steps in the protocol.
Solution 1: Optimize Blocking and Pre-Clearing
Blocking unoccupied binding sites on the beads and pre-clearing the lysate are critical first steps.
-
Pre-clear the lysate: Before the pull-down, incubate the cell lysate with streptavidin beads alone for 30-60 minutes at 4°C. This will remove proteins that non-specifically bind to the beads. After incubation, pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for your pull-down experiment.
-
Effective blocking of beads: Before incubating with the lysate, block the this compound-conjugated beads with a protein solution to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a common and effective blocking agent.
Solution 2: Optimize Wash Buffer Composition and Procedure
The composition of your wash buffer is critical for reducing non-specific binding while preserving true interactions.
-
Increase Salt Concentration: Gradually increase the salt concentration (NaCl or KCl) in your wash buffer. This helps to disrupt non-specific ionic interactions.
-
Incorporate Detergents: Adding a non-ionic detergent like Tween-20 or Triton X-100 to your wash buffer can reduce non-specific hydrophobic interactions.
-
Increase the Number and Duration of Washes: Increasing the number of wash steps or the incubation time during each wash can improve the removal of non-specifically bound proteins.
Solution 3: Perform a Competition Assay
To confirm the specificity of your putative this compound binding proteins, a competition assay is essential.
-
Procedure: Set up a parallel pull-down reaction where you pre-incubate the cell lysate with an excess of free, non-biotinylated this compound before adding the this compound-conjugated beads.
-
Expected Outcome: Proteins that specifically bind to this compound will bind to the free this compound in solution and will not be pulled down by the beads. A significant reduction in a protein band in the competition lane compared to the standard pull-down lane indicates a specific interaction.
Data Presentation: Optimizing Wash Buffer Conditions
The following table summarizes common additives to wash buffers used to minimize non-specific binding. The optimal concentration for each should be determined empirically for your specific system.
| Component | Recommended Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150 mM - 500 mM | Reduces non-specific ionic interactions. |
| Non-ionic Detergent (Tween-20 or Triton X-100) | 0.05% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[4] |
| Glycerol | 5% - 10% (v/v) | Can help stabilize proteins and reduce non-specific binding. |
| BSA | 0.1% - 1% (w/v) | Acts as a blocking agent to prevent non-specific binding to surfaces.[5] |
Experimental Protocols
Detailed Protocol for this compound Pull-Down Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Preparation of this compound-Coupled Beads:
-
Resuspend streptavidin-coated magnetic beads in a suitable buffer (e.g., Tris-Buffered Saline, TBS).
-
Wash the beads three times with the same buffer.
-
Incubate the washed beads with biotinylated this compound for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound biotinylated this compound.
2. Lysate Preparation and Pre-clearing:
-
Prepare your cell lysate using a lysis buffer appropriate for your cells of interest. Ensure the lysis buffer contains protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris and insoluble proteins.
-
Pre-clear the lysate by incubating it with unconjugated streptavidin beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
3. Pull-Down Assay:
-
Block the this compound-coupled beads with a blocking buffer (e.g., 1% BSA in TBS) for 1 hour at 4°C.
-
Add the pre-cleared cell lysate to the blocked beads.
-
For the competition control, add an excess of free this compound to a separate aliquot of lysate before adding the beads.
-
Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation.
4. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with an optimized wash buffer (e.g., TBS with 300 mM NaCl and 0.1% Tween-20).
-
During the final wash, transfer the beads to a new tube to minimize carryover of proteins bound to the tube walls.
5. Elution:
-
Elute the bound proteins from the beads. A common method is to add SDS-PAGE sample buffer and boil for 5-10 minutes. For downstream applications requiring native proteins, competitive elution with a high concentration of free biotin (B1667282) or this compound can be used.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For protein identification, bands of interest can be excised from the gel and analyzed by mass spectrometry.
Visualizations
Caption: Experimental workflow for a this compound pull-down assay.
References
Technical Support Center: Overcoming c-di-AMP Instability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic di-AMP (c-di-AMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound instability in biological samples, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my samples?
A1: The instability of this compound in biological samples is primarily due to enzymatic degradation by phosphodiesterases (PDEs). In bacterial lysates, these are this compound-specific PDEs such as GdpP, PgpH, and Pde2.[1] In mammalian samples, while less characterized, ubiquitous phosphodiesterases that degrade cAMP and cGMP may also contribute to this compound degradation. Additionally, extreme pH and high temperatures can lead to chemical hydrolysis of the phosphodiester bonds, although this compound is relatively stable under typical experimental conditions.
Q2: How can I prevent the degradation of this compound during sample collection and storage?
A2: To minimize this compound degradation, it is crucial to quickly inhibit enzymatic activity. This can be achieved by:
-
Rapid Freezing: Immediately snap-freezing samples in liquid nitrogen and storing them at -80°C is the most effective method to halt enzymatic activity.
-
Solvent Extraction: For bacterial cultures, quenching metabolic activity by adding a cold organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727)/water) is a common practice.
-
Use of PDE Inhibitors: The addition of broad-spectrum PDE inhibitors to your lysis or homogenization buffer can help protect this compound from degradation.
Q3: What are some recommended methods for extracting this compound from different sample types?
A3: The optimal extraction method depends on the sample matrix.
-
Bacterial Cells: A common method involves cell lysis by heating or bead beating, followed by extraction with an acetonitrile/methanol/water mixture.
-
Mammalian Cells and Tissues: Homogenization in a cold solvent mixture, often followed by a protein precipitation step, is recommended. Solid-phase extraction (SPE) can be used for further cleanup and concentration.
-
Plasma and Serum: Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a standard first step. Subsequent SPE is often necessary to remove interfering substances.
Q4: Which analytical technique is best for quantifying this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of this compound due to its high specificity and ability to detect low concentrations in complex matrices.[2][3][4] Competitive enzyme-linked immunosorbent assays (ELISAs) are also available and can be a higher-throughput alternative, though they may have different sensitivity and specificity profiles.[4]
Troubleshooting Guides
Low or No this compound Signal
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Work quickly on ice. Add a broad-spectrum PDE inhibitor cocktail (e.g., IBMX, though its efficacy against all relevant PDEs should be verified) to your collection and lysis buffers. Immediately snap-freeze samples after collection. |
| Inefficient Extraction | Optimize your extraction solvent. For polar molecules like this compound, a mixture of acetonitrile, methanol, and water is often effective. Ensure complete cell lysis or tissue homogenization. For tissues, consider using mechanical disruption methods. |
| Sample Loss During Cleanup | If using solid-phase extraction (SPE), ensure the chosen cartridge chemistry is appropriate for retaining a polar molecule like this compound. Optimize wash and elution steps to prevent analyte loss. |
| Matrix Effects in LC-MS/MS | Matrix effects, such as ion suppression, can significantly reduce the this compound signal.[5][6][7][8] Dilute your sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using a more rigorous SPE protocol. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize your sample collection, storage, and extraction procedures. Ensure all samples are treated identically and for the same duration. |
| Incomplete Cell Lysis or Homogenization | Ensure consistent and complete disruption of cells or tissues for all samples. Visually inspect for complete lysis. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of standards and internal standards. |
| LC-MS/MS System Instability | Equilibrate the LC-MS/MS system thoroughly before running your samples. Run system suitability tests to ensure consistent performance. |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is adapted for the extraction of cyclic dinucleotides from bacterial cultures.
-
Quenching and Cell Harvest: Rapidly quench metabolic activity by adding a 10 mL bacterial culture to 10 mL of a cold 60% methanol solution containing an internal standard. Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of cold extraction solvent (acetonitrile/methanol/water, 40:40:20 v/v/v). Transfer to a tube containing sterile beads.
-
Mechanical Disruption: Homogenize the cells using a bead beater for 2 cycles of 30 seconds with a 1-minute rest on ice in between.
-
Heat Lysis: Incubate the lysate at 95°C for 10 minutes to further denature proteins and enzymes.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant. Add another 500 µL of extraction solvent to the pellet, vortex, and centrifuge again. Pool the supernatants.
-
Drying and Reconstitution: Dry the pooled supernatants under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% acetonitrile in water for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Mammalian Tissue
This protocol provides a general framework for extracting this compound from mammalian tissue samples.
-
Tissue Homogenization: Weigh approximately 20-50 mg of frozen tissue. Immediately place it in a pre-chilled tube containing ceramic beads and 1 mL of cold extraction solvent (acetonitrile/methanol/water, 40:40:20 v/v/v) with PDE inhibitors.
-
Mechanical Disruption: Homogenize the tissue using a bead beater or other tissue homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% acetonitrile in water).
Visualizations
This compound Synthesis and Degradation Pathway
Caption: Bacterial this compound synthesis from ATP and its degradation by different phosphodiesterases.
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound from biological samples.
This compound Activation of the STING Pathway in Mammalian Cells
Caption: Simplified signaling cascade of STING pathway activation by cytosolic this compound.[1][5][9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 9. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
reducing background noise in fluorescent c-di-AMP biosensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorescent biosensors to study cyclic di-adenosine monophosphate (c-di-AMP) signaling.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your this compound biosensor, leading to a low signal-to-noise ratio and inaccurate measurements.
Question: What are the common sources of high background fluorescence and how can I mitigate them?
Answer:
High background can originate from several sources. Here’s a breakdown of common causes and their solutions:
-
Autofluorescence: Biological samples, especially those containing flavins and other endogenous fluorophores, can emit their own fluorescence.
-
Solution: Image a control sample of cells that do not express the biosensor to determine the baseline autofluorescence. This can then be subtracted from the images of your experimental samples.
-
-
Media and Buffers: Components in your imaging media, such as phenol (B47542) red, serum, and some vitamin supplements, can be fluorescent.[1]
-
Non-specific Binding of Dyes (for RNA-based sensors): For RNA biosensors that require a fluorescent dye (e.g., DFHBI for Spinach aptamers), unbound dye or non-specific binding can elevate background.[2]
-
Solution: Optimize the concentration of the fluorescent dye by performing a titration to find the lowest concentration that provides a robust signal with minimal background.[2]
-
-
Imaging Vessel: Plastic-bottom dishes and plates can exhibit significant autofluorescence.[2]
-
Solution: Switch to glass-bottom dishes or plates for imaging to reduce background fluorescence.[2]
-
-
Out-of-Focus Light: In widefield microscopy, fluorescence from above and below the focal plane can contribute to background haze.
Issue 2: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio (SNR) makes it difficult to distinguish the true biosensor signal from random fluctuations, compromising data quality.
Question: My signal is very weak and noisy. How can I improve the signal-to-noise ratio?
Answer:
Improving the SNR involves either increasing the signal, decreasing the noise, or both.
-
Increase Signal Strength:
-
Optimize Excitation Light: Increase the intensity of the excitation light to elicit a stronger fluorescent signal. However, be cautious of phototoxicity and photobleaching.[3] A balance must be struck between signal strength and cell health.[7][8]
-
Check Fluorophore Choice: Ensure you are using a bright and photostable fluorescent protein or dye.[3] For FRET biosensors, the choice of the donor-acceptor pair is critical.[9]
-
Optimize Biosensor Expression: Low expression levels of the biosensor will result in a weak signal. Ensure your expression system is providing adequate levels of the biosensor protein or RNA. Be aware that very high expression levels can also be toxic or lead to aggregation.[10]
-
-
Decrease Noise:
-
Background Subtraction: As detailed in Issue 1, properly subtracting background fluorescence is a critical step in reducing noise.[1][11]
-
Image Averaging: For static samples, acquiring and averaging multiple frames can reduce random noise.
-
Detector Settings: Optimize the gain and offset settings of your detector (e.g., PMT or camera). Increasing the gain can amplify the signal, but excessive gain will also amplify noise.[3]
-
Use High-Quantum-Yield Detectors: Modern cameras (like sCMOS and EMCCD) have higher quantum efficiencies than older models, meaning they are better at converting photons into a digital signal, which improves the SNR.
-
Issue 3: Suspected Measurement Artifacts
It can sometimes be challenging to determine if a change in fluorescence is due to a genuine change in this compound concentration or an experimental artifact.
Question: How can I be sure that the FRET changes I'm observing are due to this compound binding and not other factors?
Answer:
Control experiments are essential to validate your results. For FRET-based biosensors like CDA5, a "this compound blind" control is a powerful tool.[12][13]
-
Use a "Blind" Biosensor Control: A blind control is a version of the biosensor with a mutation in the this compound binding site (e.g., the Y34A mutant of the CDA5 biosensor).[12] This mutant should not respond to changes in this compound concentration.
-
Application: Express the blind control biosensor in your cells and subject them to the same experimental conditions. If you observe FRET changes with the wild-type biosensor but not with the blind control, you can be more confident that the changes are due to this compound.[12] Any FRET changes observed with the blind control are likely due to artifacts such as pH changes, ion concentration fluctuations, or protein-protein interactions.[13]
-
-
In Vitro Characterization: Characterize the response of your purified biosensor to a range of this compound concentrations in vitro. This will help you determine its dynamic range and affinity, providing a baseline for its expected behavior in cells.
-
Genetic Controls: Use bacterial strains with known alterations in this compound metabolism (e.g., mutants lacking a this compound cyclase or phosphodiesterase) to validate that your biosensor can detect expected high and low levels of this compound in vivo.[12]
Frequently Asked Questions (FAQs)
Q1: What is the dynamic range of a typical this compound biosensor, and why is it important?
A1: The dynamic range refers to the magnitude of the fluorescence change between the unbound and saturated states of the biosensor.[14] For example, the RNA-based biosensor bsuO P6-4 showed a 3.73-fold change in signal between wild-type and a high this compound mutant strain.[15] A larger dynamic range provides a better signal-to-noise ratio and allows for the detection of smaller changes in this compound concentration.[16][17][18]
Q2: How do I choose between a FRET-based and an RNA-based this compound biosensor?
A2: The choice depends on your experimental system and goals.
-
FRET-based biosensors (e.g., CDA5): Are genetically encoded protein fusions. They offer the advantage of ratiometric measurements (comparing donor and acceptor fluorescence), which can help control for variations in biosensor expression levels.[12] They are well-suited for live-cell imaging and dynamic measurements.
-
RNA-based biosensors (e.g., Spinach aptamer-based): These consist of an RNA aptamer that binds this compound and a dye-binding RNA aptamer that becomes fluorescent upon binding a specific dye.[15] They can offer high affinity and specificity. However, they require the addition of an external dye, and factors like dye uptake and stability need to be considered.[19]
Q3: What are some key parameters to consider when setting up my fluorescence microscope for biosensor imaging?
A3:
-
Excitation and Emission Filters: Use filter sets that are optimized for your specific fluorophores to maximize signal collection and minimize bleed-through (crosstalk between channels).[11]
-
Exposure Time and Excitation Intensity: Use the lowest possible excitation intensity and the shortest exposure time that provide an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[7][20]
-
Sequential Imaging: For FRET imaging, acquire the donor and acceptor channel images sequentially to prevent bleed-through of the donor excitation light into the acceptor emission channel.[11]
Q4: Can I use these biosensors to quantify the absolute concentration of this compound in my cells?
A4: While biosensors provide excellent temporal and spatial information about relative changes in this compound, determining absolute concentrations is challenging. This would require careful in vitro and in vivo calibration. Often, biosensor data is complemented with quantitative methods like mass spectrometry or ELISA to get a more complete picture of this compound levels.[21]
Quantitative Data Summary
The performance of fluorescent biosensors can be characterized by several key parameters. Below is a summary of reported values for some this compound biosensors.
| Biosensor | Type | Analyte | Affinity (Kd) | Dynamic Range | Reference |
| bsuO P6-4 | RNA-based | This compound | ~10-fold higher than yuaA P1-4 | 3.73-fold (in vivo) | [15][22] |
| yuaA P1-4 | RNA-based | This compound | - | 1.55-fold (in vivo) | [15] |
| CDA5 | FRET-based | This compound | ~0.1 - 2 µM (expected physiological range) | Not explicitly stated, but shows clear FRET changes in response to µM concentrations of this compound | [12] |
Experimental Protocols
Protocol 1: In Vitro Characterization of an RNA-based Biosensor
This protocol describes how to determine the affinity (Kd) of an RNA-based biosensor for this compound in vitro.
-
Prepare Biosensor RNA: Synthesize the biosensor RNA via in vitro transcription.
-
Set up Reaction: In a 384-well plate, prepare a reaction mixture containing:
-
30 nM biosensor RNA
-
10 µM DFHBI dye
-
Reaction Buffer (40 mM HEPES, pH 7.5, 125 mM KCl, 3 mM MgCl₂)
-
Varying concentrations of this compound.[15]
-
-
Incubation: Incubate the plate at 37°C for 3 hours to allow the binding to reach equilibrium.[15]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at 448 nm and emission at 508 nm.[15]
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration and fit the data to a binding curve to determine the apparent Kd.
Protocol 2: Background Subtraction for Live-Cell FRET Imaging
This protocol outlines a general workflow for correcting for background fluorescence in FRET microscopy.
-
Acquire Images: For each field of view, acquire three images:
-
FRET Image: Excite at the donor wavelength and measure emission at the acceptor wavelength.
-
Donor Image: Excite at the donor wavelength and measure emission at the donor wavelength.
-
Acceptor Image: Excite at the acceptor wavelength and measure emission at the acceptor wavelength.[11]
-
-
Acquire Background Image: Move to an area of the coverslip that has no cells but is under the same imaging conditions (e.g., in the same well). Acquire an image for each of the three channels. This will be your background image.[1]
-
Subtract Background: For each image (FRET, Donor, and Acceptor), subtract the corresponding background image on a pixel-by-pixel basis.[11]
-
Calculate Corrected FRET: After background subtraction, proceed with your standard FRET calculation, which should also include corrections for donor bleed-through and direct acceptor excitation.
Visualizations
Caption: Overview of the this compound signaling pathway.
Caption: Troubleshooting workflow for fluorescent biosensor experiments.
References
- 1. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Maximizing the performance of protein-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 12. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A general method for the development of multicolor biosensors with large dynamic ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. unca-urcap.org [unca-urcap.org]
- 22. In Vivo Detection of Cyclithis compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-di-AMP Riboswitch In Vitro Folding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro folding of the cyclic di-AMP (c-di-AMP) riboswitch.
Frequently Asked Questions (FAQs)
Q1: What is the proper folding confirmation of the this compound riboswitch?
A1: The this compound riboswitch adopts a unique, internally pseudo-symmetric structure. It is characterized by two three-helix junctions that create a trough capable of binding two molecules of this compound.[1][2] This binding induces a global conformational change, leading to a more compact and well-folded structure.[1]
Q2: How does this compound binding affect the riboswitch structure?
A2: The binding of two this compound molecules is crucial for the global folding of the riboswitch.[1] This interaction bridges the two symmetric three-helix domains, causing a significant structural reorganization.[1] This ligand-induced folding is the basis for its regulatory function.
Q3: What is the typical binding affinity of the this compound riboswitch for its ligand?
A3: The this compound riboswitch binds its ligand with high affinity, with reported dissociation constants (Kd) in the nanomolar to sub-nanomolar range.[1][3] However, mutations in the binding sites can significantly decrease this affinity.
Q4: Can the this compound riboswitch bind to other cyclic dinucleotides?
A4: The this compound riboswitch is highly selective for this compound and shows significant discrimination against other similar molecules like c-di-GMP and c-AMP-GMP.[1] This specificity is achieved through specific interactions with the nucleobases and the ribose-phosphate backbone of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the in vitro folding of the this compound riboswitch, following in vitro transcription.
Problem 1: Low Yield of Correctly Folded Riboswitch
| Possible Cause | Recommendation | Verification Method |
| Incorrect Buffer Conditions | Optimize the concentration of MgCl2, as it is crucial for proper RNA folding. Start with a concentration range of 1-10 mM. Ensure the buffer pH is stable, typically around 7.5-8.0. | Native Polyacrylamide Gel Electrophoresis (PAGE), In-line probing |
| RNA Degradation | Use RNase-free reagents and consumables. Incorporate an RNase inhibitor in your transcription and folding reactions. Work in a clean environment. | Denaturing PAGE to check for RNA integrity. |
| RNA Misfolding or Aggregation | Perform a denaturation-renaturation cycle. Heat the RNA at 95°C for 2-3 minutes, followed by snap-cooling on ice and then gradual refolding at the desired temperature. Test different folding temperatures. | Native PAGE, Size Exclusion Chromatography (SEC) |
| Suboptimal Ligand Concentration | Ensure the this compound concentration is sufficient to promote folding. Titrate the ligand concentration to find the optimal level for your specific construct. | Ligand binding assays (e.g., Isothermal Titration Calorimetry, ITC), In-line probing |
Problem 2: Riboswitch Fails to Bind this compound
| Possible Cause | Recommendation | Verification Method |
| Misfolded RNA | Re-optimize the folding protocol as described in Problem 1. Ensure the presence of sufficient Mg2+ during folding. | Native PAGE, Circular Dichroism (CD) Spectroscopy |
| Mutations in the Binding Pocket | Sequence verify your DNA template to ensure there are no unintended mutations in the conserved binding regions. Mutations in the G-C pairs that form A-minor interactions with the ligand can be detrimental.[4] | DNA sequencing |
| Incorrect Ligand Conformation or Purity | Verify the purity and concentration of your this compound stock. | Mass spectrometry, HPLC |
| Experimental Assay Issues | Troubleshoot your binding assay. For native gels, ensure the running buffer contains Mg2+ to maintain the folded state. For ITC, ensure proper buffer matching.[5] | Run positive controls for your binding assay. |
Problem 3: Multiple Bands on a Native Gel
| Possible Cause | Recommendation | Verification Method |
| Presence of Misfolded Isomers | Optimize folding conditions (temperature, incubation time, Mg2+ concentration) to favor the formation of a single, stable conformation. | 2D Native PAGE to check for interconversion of species.[5] |
| RNA Aggregation | Lower the RNA concentration during folding. Include additives that can help prevent aggregation, although their compatibility with downstream applications should be verified. | Dynamic Light Scattering (DLS) |
| Incomplete Ligand Binding | Ensure saturating concentrations of this compound are used if a single, ligand-bound species is desired. | Titrate this compound and observe band shifts on the native gel. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Folding Buffer pH | 7.5 - 8.3 | [6][7] |
| Monovalent Salt (e.g., KCl) | 50 - 100 mM | [6] |
| Divalent Cation (MgCl2) | 1 - 10 mM | [1] |
| This compound Concentration | >10-fold over Kd | [7] |
| Dissociation Constant (Kd) | ~0.1 - 53 nM | [1][3] |
| Denaturation Temperature | 95°C for 2-3 min | [8] |
| Folding Temperature | Room Temperature to 37°C | [8] |
| Native PAGE Acrylamide % | 6-12% (depending on RNA size) | [5] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound Riboswitch
-
Template Preparation: Linearize the plasmid DNA containing the riboswitch sequence with a suitable restriction enzyme to ensure runoff transcription. Purify the linearized template.
-
Transcription Reaction Setup: In an RNase-free tube, combine the following at room temperature:
-
Linearized DNA template (1 µg)
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
NTP mix (10 mM each)
-
T7 RNA Polymerase
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
Quantification: Determine the concentration of the purified RNA using a spectrophotometer.
Protocol 2: In Vitro Folding of this compound Riboswitch
-
RNA Preparation: Resuspend the purified RNA in RNase-free water.
-
Denaturation: Heat the RNA solution to 95°C for 3 minutes.
-
Renaturation:
-
Snap-cool the RNA on ice for 2 minutes.
-
Add folding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2) and the desired concentration of this compound.
-
Incubate at room temperature or 37°C for 15-30 minutes to allow the riboswitch to fold into its native conformation.
-
-
Analysis: Analyze the folded RNA using native PAGE, in-line probing, or other structural analysis techniques.
Protocol 3: In-line Probing Assay
-
5' End Labeling: Label the purified riboswitch RNA at the 5' end with γ-³²P-ATP using T4 polynucleotide kinase.
-
Folding Reaction: Set up folding reactions as described in Protocol 2, with varying concentrations of this compound.
-
Incubation: Incubate the reactions at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous cleavage of the RNA backbone in unstructured regions.[6][7]
-
Quenching: Stop the reaction by adding a loading buffer containing formamide (B127407) and EDTA.
-
Gel Electrophoresis: Separate the cleavage products on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the cleavage pattern using autoradiography. Regions of the RNA that are structured will show less cleavage, while flexible regions will be more susceptible to cleavage.
Visualizations
Caption: Experimental workflow for this compound riboswitch in vitro folding and analysis.
Caption: Troubleshooting decision tree for this compound riboswitch in vitro folding.
References
- 1. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural dynamics-guided engineering of a riboswitch RNA for evolving this compound synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riboswitches in eubacteria sense the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclease-resistant this compound derivatives that differentially recognize RNA and protein receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of RNA Folding by Native Polyacrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA SHAPE Analysis of Small RNAs and Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Intracellular c-di-AMP
Welcome to the technical support center for the quantification of intracellular cyclic di-adenosine monophosphate (c-di-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying intracellular this compound?
A1: The most prevalent methods for quantifying intracellular this compound are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), competitive Enzyme-Linked Immunosorbent Assays (ELISAs), and riboswitch-based biosensors. LC-MS/MS is considered the gold standard for its high sensitivity and specificity. ELISAs offer a higher-throughput and less instrument-intensive alternative, while biosensors allow for real-time monitoring of this compound levels in vivo.[1][2]
Q2: What is a typical physiological concentration range for intracellular this compound?
A2: Intracellular this compound concentrations can vary significantly between bacterial species and under different growth conditions.[3] Generally, reported concentrations range from the low micromolar (µM) to nanomolar (nM) range. For instance, in Staphylococcus aureus, concentrations of 2 to 3 µM have been detected during vegetative growth[4], while in Mycoplasma pneumoniae, concentrations between 489 to 958 nM have been reported. It's crucial to establish a baseline for your specific bacterium and growth conditions.
Q3: My this compound measurements are inconsistent between experiments. What could be the cause?
A3: Inconsistent measurements can stem from several factors. Key areas to investigate include:
-
Incomplete or inconsistent cell lysis: Ensure your chosen lysis method is robust and reproducible for your bacterial strain.
-
Sample degradation: this compound can be degraded by phosphodiesterases. Rapidly quench metabolic activity and keep samples on ice or frozen.
-
Variations in cell density: Normalize your this compound quantification to a consistent measure, such as total protein concentration or cell number (colony-forming units, CFUs).[5]
-
Pipetting errors: Use calibrated pipettes and proper technique, especially when preparing standards and serial dilutions.
Q4: Can other nucleotides interfere with this compound quantification?
A4: Yes, nucleotide interference is a potential issue, particularly with less specific methods. While modern LC-MS/MS can distinguish this compound from structurally similar molecules, ELISAs may show cross-reactivity. It is important to validate the specificity of your chosen assay. For instance, some ELISAs have been shown to be highly specific for this compound with minimal cross-reactivity to other nucleotides like c-di-GMP, cAMP, or ATP.[3]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal | Inefficient extraction. | Optimize your extraction protocol. Ensure complete cell lysis and efficient recovery of nucleotides. Consider using a validated commercial kit or a published protocol specific for your bacterium. |
| Sample degradation. | Quench metabolic activity immediately after harvesting cells (e.g., with cold solvent). Keep samples on ice or at -80°C. Minimize freeze-thaw cycles. | |
| Ion suppression from matrix components. | Purify your sample extract to remove interfering substances. Use a solid-phase extraction (SPE) step. Dilute the sample to reduce matrix effects.[6] | |
| Incorrect MS parameters. | Optimize MS parameters (e.g., collision energy, ion transitions) using a pure this compound standard. | |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase. | Ensure the mobile phase pH is compatible with the column and analyte. Check for proper buffer concentration.[6] | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| High background noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents.[6] |
| Contaminated LC system. | Flush the entire LC system with appropriate cleaning solutions. | |
| Carryover from previous injections. | Implement a thorough needle wash protocol between samples. Inject a blank solvent run to check for carryover.[7] |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background signal | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of unbound reagents. |
| Non-specific binding of antibody or tracer. | Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking buffer. | |
| Contaminated reagents or plate. | Use fresh, high-quality reagents. Ensure the microplate is clean and free of contaminants. | |
| Low signal or poor sensitivity | Inactive enzyme conjugate. | Check the expiration date and storage conditions of the HRP conjugate. |
| Sub-optimal incubation times or temperatures. | Follow the manufacturer's protocol precisely for incubation steps. | |
| Degraded this compound standard. | Prepare fresh standards for each assay. Store stock solutions appropriately. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Mix all reagents thoroughly before use. |
| Incomplete mixing in wells. | Gently tap the plate after adding reagents to ensure proper mixing. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation. |
Quantitative Data Summary
The following table summarizes reported intracellular this compound concentrations in various bacteria. Note that these values can vary based on the specific strain, growth phase, and experimental conditions.
| Bacterial Species | Growth Condition | This compound Concentration | Quantification Method | Reference |
| Staphylococcus aureus | Exponential Phase | ~2-3 µM | LC-MS/MS | [4] |
| Staphylococcus aureus | Stationary Phase | Levels vary with growth phase | LC-MS/MS | [8] |
| Bacillus subtilis | Vegetative Growth | 1.7–5.1 μM | LC-MS/MS | [9] |
| Mycoplasma pneumoniae | Logarithmic Phase | 489–958 nM | LC-MS/MS | |
| Mycobacterium smegmatis | High this compound mutant (Δpde) | Elevated levels | Mass Spectrometry | [10] |
| Streptococcus gallolyticus | Wild Type | - | LC-MS/MS | [11] |
| Streptococcus gallolyticus | High this compound mutant (ΔgdpP) | Increased levels | LC-MS/MS | [11] |
| Synechococcus elongatus | - | 18.8 μM | Not specified | [9] |
Experimental Protocols
Detailed Methodology 1: this compound Extraction from Bacterial Cells for LC-MS/MS
This protocol is a general guideline and may require optimization for your specific bacterial species.
-
Cell Culture and Harvesting:
-
Grow bacterial cells to the desired optical density (OD) under your experimental conditions.
-
Rapidly harvest the cells by centrifugation at 4°C. The speed and duration will depend on the bacterial species and culture volume.
-
Immediately discard the supernatant and place the cell pellet on ice.
-
-
Metabolic Quenching and Lysis:
-
Resuspend the cell pellet in an ice-cold extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) or 66.7% ethanol.[12]
-
Lyse the cells using a method appropriate for your bacterium (e.g., bead beating, sonication, or enzymatic lysis with lysozyme/lysostaphin). Perform lysis steps on ice to prevent degradation.
-
-
Protein Precipitation and Clarification:
-
Incubate the lysate at a low temperature (e.g., -20°C) for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the nucleotides to a new, clean tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small, precise volume of LC-MS grade water or mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Detailed Methodology 2: Competitive ELISA for this compound Quantification
This protocol is based on a commercially available competitive ELISA kit and may vary slightly between manufacturers.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
-
Create a standard curve by performing serial dilutions of the provided this compound standard.
-
-
Assay Procedure:
-
Add the prepared standards and samples to the wells of the antibody-coated microplate.
-
Add the this compound-HRP conjugate (tracer) to each well, except for the blank.
-
Add the specific antibody to each well, except for the blank.
-
Seal the plate and incubate at room temperature for the time specified in the protocol (e.g., 2 hours).
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.
-
-
Substrate Incubation:
-
Add the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).
-
-
Stopping the Reaction and Reading:
-
Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample.
-
Plot the standard curve (percentage of binding vs. This compound concentration).
-
Determine the concentration of this compound in your samples by interpolating their percentage of binding from the standard curve.
-
Visualizations
Caption: A simplified diagram of the this compound signaling pathway.
Caption: General experimental workflow for this compound quantification.
Caption: A logical troubleshooting workflow for this compound quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [en.bio-protocol.org]
strategies to improve the yield of synthetic c-di-AMP analogs
Welcome to the technical support center for the synthesis of cyclic di-adenosine monophosphate (c-di-AMP) analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical and enzymatic synthesis of this compound analogs, providing potential causes and recommended solutions.
Issue 1: Low or No Yield in Enzymatic Synthesis
Question: I am attempting to synthesize a this compound analog using a diadenylate cyclase (e.g., DisA, DncV) and am observing very low or no product formation. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in enzymatic synthesis can stem from several factors related to the enzyme, reaction components, or reaction conditions. Below is a step-by-step guide to diagnose and resolve the issue.
Potential Causes and Solutions:
-
Inactive Enzyme:
-
Solution: Verify the activity of your enzyme preparation. If possible, run a small-scale positive control reaction with ATP to produce standard this compound. Ensure proper protein folding and purification by running an SDS-PAGE to check for protein integrity and purity.[1] Improper storage conditions (-20°C in 50% glycerol (B35011) is recommended) can lead to loss of activity.[1]
-
-
Suboptimal Reaction Buffer Conditions:
-
pH: The optimal pH for diadenylate cyclases can vary. For example, PyaDAC shows highest activity at pH 6.0, while btDisA functions optimally at pH 9.5.[1][2] Prepare a pH gradient of your reaction buffer (e.g., in 0.5 pH unit increments) to determine the optimal pH for your specific enzyme and analog synthesis.
-
Divalent Cations: Divalent cations are critical cofactors. The choice and concentration can significantly impact yield. While Mg²⁺ is a common cofactor, some enzymes exhibit higher activity with other ions like Mn²⁺, Co²⁺, or Ni²⁺.[1][3][4] It is crucial to titrate the optimal concentration of the divalent cation, as high concentrations can be inhibitory.[1]
-
Salt Concentration: The salt concentration can influence enzyme activity. For instance, the activity of PyaDAC from a hyperthermophile increases significantly at higher NaCl concentrations (up to 1 M).[1] Test a range of NaCl concentrations (e.g., 50 mM to 1 M) to find the optimum for your enzyme.
-
-
Incorrect Substrate Concentration or Quality:
-
Solution: Ensure your ATP analog substrate is of high purity and concentration. Verify the concentration using UV spectroscopy. Titrate the substrate concentration in the reaction, as very high concentrations can sometimes lead to substrate inhibition.
-
-
Inappropriate Reaction Temperature and Incubation Time:
-
Solution: The optimal temperature is enzyme-dependent. Enzymes from hyperthermophiles like PyaDAC require high temperatures (e.g., 80°C), while others like btDisA work well at 50°C.[1][2] Perform the reaction at the known optimal temperature for your enzyme. If this is unknown, test a temperature gradient. Additionally, optimize the incubation time; a time-course experiment (e.g., sampling at 30 min, 1h, 2h, 4h) can reveal the point of maximum yield before potential product degradation.
-
Workflow for Troubleshooting Low Enzymatic Yield
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
Issue 2: Inefficient Cyclization in Chemical Synthesis
Question: I am using a phosphoramidite-based approach for the chemical synthesis of a this compound analog, but the final cyclization step is inefficient. How can I improve the yield of the cyclic product?
Answer:
Inefficient intramolecular cyclization is a common hurdle in the chemical synthesis of cyclic dinucleotides. The success of this step hinges on the careful selection of protecting groups and the optimization of reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance:
-
Solution: Bulky protecting groups on the nucleobase or the 2'-hydroxyl can sterically hinder the intramolecular reaction. Consider using smaller protecting groups if possible.
-
-
Suboptimal Protecting Group Strategy:
-
Solution: An improved strategy involves using a 5'-O-formyl protecting group which can be chemoselectively cleaved to allow for the cyclocondensation reaction. This approach has been shown to yield the fully protected c-di-GMP product in nearly 80% yield, a strategy that can be adapted for this compound analogs.[5][6]
-
-
Reaction Conditions:
-
Solution: The choice of activating agent and reaction solvent is critical. Ensure that the phosphoramidite (B1245037) intermediate is highly pure before proceeding to the cyclization step. The concentration of the linear precursor is also important; high concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high dilution conditions can improve the yield of the cyclic product.
-
-
Purity of the Linear Dinucleotide:
-
Solution: Impurities from previous steps can interfere with the cyclization reaction. Ensure the linear dinucleotide precursor is thoroughly purified, typically by silica (B1680970) gel chromatography, before attempting cyclization.[7]
-
Logical Flow for Improving Chemical Cyclization
Caption: Strategy for enhancing chemical cyclization efficiency.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my synthetic this compound analog from the reaction mixture. What are the most effective purification strategies?
Answer:
Purification of cyclic dinucleotides requires methods that can effectively separate the product from unreacted substrates, linear intermediates, and reaction byproducts.
Recommended Purification Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying this compound and its analogs.[2][8] A C18 column is typically used with a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.
-
Troubleshooting: If you observe poor separation, try adjusting the gradient slope, the pH of the aqueous buffer, or the type of ion-pairing agent. For phosphorothioate (B77711) analogs, which may exist as diastereomers, the separation can be particularly challenging and may require optimization of the HPLC method to resolve the different stereoisomers.[3][8]
-
-
Affinity Chromatography:
-
Method: A highly efficient method involves using a STING (Stimulator of Interferon Genes) affinity column, as STING is a natural receptor for cyclic dinucleotides.[9][10][11] This method can significantly simplify the purification process.
-
Workflow: The crude product from the bacterial culture or enzymatic reaction is loaded onto the STING affinity column. After washing, the purified cyclic dinucleotides are eluted. This can be followed by further polishing steps like macroporous adsorption resin and C18 reverse-phase liquid chromatography.[9][10][11]
-
-
Solid-Phase Extraction (SPE):
-
Method: For initial cleanup and sample concentration, SPE can be a valuable step prior to HPLC. This can help remove salts and other highly polar impurities.
-
Purification Strategy Overview
Caption: Overview of purification strategies for this compound analogs.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of enzymatic synthesis over chemical synthesis for this compound analogs?
A1: Enzymatic synthesis offers several advantages, including high specificity, which avoids the need for protecting groups, and the use of environmentally friendly aqueous reaction conditions.[3] The reactions are often one-pot and can be highly efficient.[2] Chemical synthesis, while more versatile for creating a wider range of non-natural analogs, typically involves multiple steps, hazardous reagents, and can be more time-consuming.[11]
Q2: Can I use the same enzyme to synthesize different this compound analogs?
A2: Yes, some enzymes, like the cyclic-AMP-GMP synthetase DncV from Vibrio cholerae, are known to be promiscuous and can accept various modified ATP analogs as substrates to produce a range of this compound analogs, including those with phosphorothioate backbone modifications and 2'-amino sugar substitutions.[3][4] However, the efficiency of the synthesis may vary depending on the specific analog.
Q3: How can I monitor the progress of my synthesis reaction?
A3: The most common method for monitoring the reaction is analytical RP-HPLC. By taking small aliquots from the reaction at different time points, you can quantify the consumption of the substrate (ATP analog) and the formation of the product (this compound analog).[1][12][13] The peaks are typically detected by UV absorbance at around 254-260 nm.
Q4: What are the key parameters to optimize for microbial production of this compound analogs in E. coli?
A4: For high-yield microbial production, key parameters to optimize include the choice of expression vector and E. coli strain, the co-expression of other relevant proteins (like guanylate kinase and nucleoside diphosphate (B83284) kinase to ensure precursor supply), the composition of the growth medium (e.g., Terrific Broth can increase cell mass and production), the concentration of the inducer (e.g., IPTG), and the temperature and duration of induction.[9]
Quantitative Data Summary
Table 1: Optimized Conditions for Enzymatic Synthesis of this compound
| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Key Cation(s) | Substrate | Yield/Rate | Reference |
| PyaDAC | Pyrococcus yayanosii | 6.0 | 80°C | Mg²⁺, Mn²⁺, Co²⁺ | ATP | ~0.137 µmol/mg/min | [1] |
| btDisA | Bacillus thuringiensis | 9.5 | 50°C | Mg²⁺ | ATP | High conversion rate | [2] |
| DncV | Vibrio cholerae | Not specified | Not specified | Mn²⁺, Co²⁺ | ATP analogs | >70% peak area in 1h for some analogs | [3] |
Table 2: Yields of Cyclic Dinucleotides from Engineered E. coli
| Product | Production Strain Engineering | Final Yield | Reference |
| c-di-GMP | Overexpression of tDGCm | >68 mg/L of culture | [9][10][11] |
| 3'3'-cGAMP | Co-expression of DncVtm, GMK, NDK | >26 mg/L of culture | [9][10][11] |
| 2'3'-cGAMP | Overexpression of h-cGAS | >82 mg/L of culture | [9][10][11] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol is a general guideline based on the synthesis using btDisA and can be adapted for other enzymes.[2]
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
100 mM CHES buffer (pH 9.5)
-
10 mM MgCl₂
-
10 mM ATP (or ATP analog)
-
2 µM purified btDisA enzyme
-
-
Incubation: Incubate the reaction mixture at 50°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Sample Preparation for Analysis: Centrifuge the sample to pellet the enzyme. Collect the supernatant for HPLC analysis.
-
Purification: The supernatant can be directly subjected to semi-preparative RP-HPLC for purification. Lyophilize the collected fractions containing the pure product to obtain a white powder.[2]
Protocol 2: Purification of His-tagged Diadenylate Cyclase
This protocol is a general method for purifying His-tagged enzymes expressed in E. coli.[12][13]
-
Cell Lysis: Resuspend the E. coli cell pellet (from an induced culture) in lysis buffer (e.g., 50 mM Tris-Cl pH 7.9, 300 mM NaCl, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-Cl pH 7.9, 300 mM NaCl, 40 mM imidazole).
-
Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (B134444) (e.g., 300 mM).
-
-
Dialysis/Buffer Exchange: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-Cl pH 7.5, 300 mM NaCl) to remove imidazole. For long-term storage, dialyze into a buffer containing 50% glycerol and store at -20°C.[1]
-
Purity Check: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
Signaling Pathway
This compound Synthesis and Degradation Pathway
References
- 1. Synthesis and degradation of the cyclic dinucleotide messenger c‐di‐AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient enzymatic preparation of this compound using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved strategy for the chemical synthesis of 3’, 5’-cyclic diguanylic acid: Chemical synthesis of native c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Strategy for the Chemical Synthesis of 3',5'-Cyclic Diguanylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Biotinylated c-di-GMP and this compound using Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli [frontiersin.org]
- 10. Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
dealing with matrix effects in LC-MS/MS quantification of c-di-AMP
Welcome to the technical support center for the LC-MS/MS quantification of cyclic di-adenosine monophosphate (c-di-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this critical bacterial second messenger.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues related to matrix effects in the LC-MS/MS quantification of this compound.
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification, components of the biological sample (e.g., salts, lipids, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[3][4] Given the low endogenous concentrations of this compound in many biological systems, mitigating matrix effects is crucial for reliable results.
Q2: I am observing a lower-than-expected signal for my this compound standard in the sample matrix compared to the pure solvent. What could be the cause?
A2: This is a classic sign of ion suppression , a common type of matrix effect.[1][5] Ion suppression occurs when co-eluting matrix components compete with this compound for ionization, leading to a reduced signal.[6]
Troubleshooting Steps:
-
Confirm Ion Suppression: A post-column infusion experiment can qualitatively identify regions of ion suppression in your chromatogram.[3][7]
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[1][8]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the interfering matrix components. A shallower gradient can improve resolution.[3][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][9] A SIL-IS for this compound, such as [¹⁵N₁₀]-c-di-AMP or [¹³C,¹⁵N]this compound, will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[10][11]
Q3: My this compound peak shape is poor (e.g., fronting, tailing, or splitting) in biological samples but looks good in a pure standard.
A3: Poor peak shape that is matrix-dependent can be caused by several factors related to matrix effects. The matrix can affect the analyte's interaction with the column or cause overloading of the analytical column with matrix components.[9]
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, which may improve peak shape. However, ensure the diluted concentration of this compound is still above the limit of quantification (LOQ).[3][5]
-
Enhanced Sample Cleanup: Implement a more rigorous sample preparation method, such as a two-step SPE protocol, to remove a wider range of interfering compounds.[8]
-
Column Wash: Ensure your column is being adequately washed between injections to prevent the buildup of matrix components.
-
Consider a Different Column Chemistry: If using a standard C18 column, exploring other stationary phases like phenyl-hexyl or those designed for polar analytes might provide better separation from the matrix interferences.[7]
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, this would be a compound like [¹⁵N₁₀]-c-di-AMP or [¹³C,¹⁵N]this compound.[10][11][12] These standards have the same chemical and physical properties as this compound, meaning they will behave identically during sample extraction, chromatography, and ionization.[13][14] This allows for accurate correction of any analyte loss during sample preparation and for matrix-induced ionization variability.[3][9] If a SIL-IS is not available, a structural analog can be used, but it will not compensate for matrix effects as effectively.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are key experimental protocols relevant to this compound quantification and the mitigation of matrix effects.
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is a generalized procedure based on methods described in the literature.[11][15]
-
Cell Harvesting: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation.
-
Quenching Metabolism: Immediately quench metabolic activity to prevent this compound turnover. This is often done by resuspending the cell pellet in a cold extraction solvent.
-
Extraction: A common extraction solvent is a mixture of acetonitrile (B52724)/methanol (B129727)/water (40:40:20 v/v/v). Add the extraction solvent to the cell pellet.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₁₀]-c-di-AMP) to each sample at the beginning of the extraction process to account for variability in extraction efficiency and matrix effects.[11][16]
-
Cell Lysis: Lyse the cells using methods such as bead beating or sonication.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted nucleotides to a new tube.
-
Drying and Reconstitution: Dry the supernatant, for instance, using a SpeedVac concentrator.[17] Reconstitute the dried extract in a solvent compatible with your LC-MS/MS mobile phase, such as 3% acetonitrile in water with 0.1% formic acid.[17][18]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
To further reduce matrix components, an SPE step can be incorporated after the initial extraction. Weak anion exchange SPE has been shown to be effective for cyclic dinucleotides.
-
Cartridge Conditioning: Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration with a high-pH buffer.
-
Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak wash buffer to remove neutral and basic impurities while retaining the acidic this compound.
-
Elution: Elute the this compound from the cartridge using an acidic elution buffer.
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard is the most effective method for mitigating matrix effects. The following table summarizes the impact of different strategies on the quantification of this compound.
| Strategy | Analyte Signal Variation | Accuracy | Precision | Remarks |
| No Correction | High | Low | Low | Highly susceptible to ion suppression or enhancement, leading to unreliable results.[1] |
| Sample Dilution | Moderate | Moderate | Moderate | Can reduce matrix effects but may compromise the limit of detection.[3] |
| Matrix-Matched Calibration | Low | High | High | Requires a blank matrix which is often difficult to obtain.[9][19] |
| Stable Isotope-Labeled Internal Standard | Low | High | High | Considered the gold standard for correcting matrix effects. The SIL-IS co-elutes and experiences the same ionization effects as the analyte, providing the most accurate correction.[3][9] |
Visualizations
The following diagrams illustrate key workflows and concepts in dealing with matrix effects during this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [¹⁵N₁₀]-c-diAMP BIOLOG Life Science Institute [biolog.de]
- 11. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 16. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Troubleshooting Poor Reproducibility in c-di-AMP Dependent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in cyclic di-AMP (c-di-AMP) dependent assays.
Troubleshooting Guides
Poor reproducibility in this compound assays can arise from various factors, from sample preparation to data analysis. This section provides a systematic guide to identifying and resolving common issues.
Problem: High Variability in this compound Quantification using ELISA
| Potential Cause | Recommended Solution | Expected Improvement/Example Data |
| Inconsistent Sample Preparation | Standardize lysis buffer and protocol across all samples. Ensure complete cell lysis to release all intracellular this compound. Avoid organic solvents in the final sample unless validated, as they can interfere with antibody binding.[1] | Consistent lysis should yield a lower coefficient of variation (CV) between replicates. For example, a lab might see a CV of >20% with inconsistent lysis, which could be reduced to <10% with a standardized protocol. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For adding reagents to multiple wells, a multichannel pipette is recommended to minimize timing differences.[2] | Reduced well-to-well variability. An acceptable CV for replicates is typically <15%. |
| Inadequate Washing | Ensure thorough washing of ELISA plates between steps to remove unbound reagents. Automated plate washers should be properly maintained to ensure consistent performance across all wells. | Lower background signal and improved signal-to-noise ratio. A high background can significantly contribute to variability. |
| Degraded Reagents | Store all kit components, including standards and antibodies, at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[2] | A properly stored standard will produce a reliable standard curve with an R² value >0.99. |
| Matrix Effects | Biological samples may contain substances that interfere with the assay. Dilute samples to a range where the matrix effect is minimized. If dilution is not possible, consider sample purification.[1][2] | Spiking a known amount of this compound into a sample and achieving >85% recovery indicates minimal matrix effect. |
Problem: Poor Reproducibility in STING Activation Assays
| Potential Cause | Recommended Solution | Expected Improvement/Example Data |
| Variable this compound Delivery into Cells | Optimize the delivery method (e.g., digitonin (B1670571) permeabilization, transfection reagents). Ensure consistent cell density and health, as these can affect uptake efficiency.[3] | Consistent reporter gene activation (e.g., IFN-β promoter-luciferase) or STING oligomerization across replicate experiments. |
| Inconsistent Cell Line Performance | Use a stable cell line with consistent expression of STING. Regularly check for mycoplasma contamination, which can affect cellular responses. | Reproducible dose-response curves to this compound stimulation. |
| Variability in Downstream Readouts | For Western blotting of phosphorylated proteins (e.g., p-TBK1, p-IRF3), ensure consistent timing of cell lysis after stimulation and use fresh phosphatase inhibitors. For qPCR, use validated primer sets and appropriate normalization controls. | Tighter error bars on quantitative readouts. For example, a 2-fold change in gene expression should be consistently observed upon stimulation. |
| Ligand Instability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -80°C. | Consistent activation of the STING pathway at a given concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high background signal in my this compound ELISA?
A1: High background in an ELISA can be caused by several factors:
-
Insufficient washing: Residual unbound enzyme-conjugated molecules will lead to a high background. Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.
-
Concentration of detection antibody is too high: Titrate the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio.
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent. Ensure the antibody is specific for this compound and try a different blocking buffer.[4]
-
Contaminated reagents: Use fresh, sterile buffers and reagents.
Q2: My this compound concentrations measured by LC-MS/MS are not consistent between experiments. What could be the cause?
A2: Poor reproducibility in LC-MS/MS quantification of this compound can stem from:
-
Inconsistent extraction efficiency: The method used to extract this compound from your samples is critical. Use a standardized protocol and consider including an internal standard, such as 15N10-labeled this compound, to account for variability in extraction and instrument response.[5][6]
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Optimizing the chromatography to separate this compound from interfering compounds is crucial.[5]
-
Instrument variability: Ensure the LC-MS/MS system is properly calibrated and maintained. Regular performance checks are essential.
Q3: What can cause inconsistent STING oligomerization results in my cell-based assays?
A3: Inconsistent STING oligomerization can be due to:
-
Cell health and density: Ensure cells are healthy and plated at a consistent density. Over-confluent or stressed cells may not respond uniformly to stimulation.
-
This compound delivery: The efficiency of getting this compound into the cytoplasm can vary. Optimize and standardize your delivery method. For digitonin permeabilization, the concentration and incubation time are critical parameters.[3]
-
Timing of analysis: STING oligomerization is a dynamic process. Ensure that you are analyzing the cells at a consistent time point after stimulation.
Q4: How important is the purity of synthetic this compound for my assays?
A4: The purity of synthetic this compound is critical for obtaining reproducible results. Contaminants can interfere with the assay or have off-target effects on cells. Always use high-purity, well-characterized this compound. It is advisable to verify the concentration of your this compound stock solution spectrophotometrically.
Experimental Protocols
Protocol 1: this compound Extraction from Bacterial Cells for LC-MS/MS Analysis
-
Cell Harvesting: Grow bacterial cultures to the desired optical density. Quickly harvest the cells by centrifugation at 4°C.
-
Quenching: Immediately resuspend the cell pellet in a cold extraction solvent (e.g., 60% acetonitrile (B52724)/20% methanol/20% 0.5 M formic acid) to quench metabolic activity.
-
Internal Standard: Add a known amount of 15N10-c-di-AMP as an internal standard.
-
Lysis: Lyse the cells by bead beating or sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Extraction: Collect the supernatant containing the extracted nucleotides.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
Protocol 2: STING Activation Assay using a Luciferase Reporter
-
Cell Seeding: Seed HEK293T cells stably expressing STING and an IFN-β promoter-luciferase reporter in a 96-well plate.
-
Stimulation: The next day, treat the cells with varying concentrations of this compound. A common method for delivery is digitonin permeabilization. Prepare a solution of this compound in permeabilization buffer containing a low concentration of digitonin.
-
Incubation: Incubate the cells with the this compound/digitonin solution for 30 minutes.
-
Recovery: Replace the permeabilization buffer with fresh culture medium and incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., untreated cells) to determine the fold induction.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. maxanim.com [maxanim.com]
- 3. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Validating c-di-AMP Protein Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the second messenger c-di-AMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you validate the specificity of this compound protein interactions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to identify potential this compound binding proteins?
The initial identification of this compound interacting proteins often involves screening methods. A common starting point is an affinity pull-down assay using this compound-coupled magnetic beads with cell protein extracts.[1][2] Proteins that are enriched on the this compound beads compared to control beads are then identified by mass spectrometry.[2] Another powerful screening tool is the Differential Radial Capillary Action of Ligand Assay (DRaCALA), particularly when applied to a genome-wide ORF library, which can identify interactions in a high-throughput manner.[1][3]
Q2: My pull-down assay shows many potential binders. How can I troubleshoot for non-specific interactions?
High background in pull-down assays is a common issue. Here are several troubleshooting steps:
-
Increase Washing Stringency: Optimize wash buffers by increasing salt concentration or adding non-ionic detergents (e.g., NP-40, Tween-20) to disrupt weak, non-specific interactions.
-
Pre-clearing Lysate: Before adding the this compound-coupled beads, incubate your cell lysate with uncoupled beads to remove proteins that non-specifically bind to the bead matrix itself.
-
Use Competition Assays: To confirm specificity, perform the pull-down in the presence of an excess of free, unlabeled this compound. A true interacting protein will be outcompeted and show a reduced signal. As a negative control, use other structurally similar nucleotides (e.g., c-di-GMP, ATP, cAMP) as competitors; these should not affect the binding of a specific this compound interacting protein.[1]
-
Biotinylated this compound Quality: Ensure the biotinylated this compound analog is of high quality and that the linker does not sterically hinder the interaction or non-specifically bind to proteins.
Q3: What methods can I use to quantitatively validate the interaction and determine binding affinity?
Once a potential interaction is identified, it is crucial to validate it quantitatively using biophysical methods. Several techniques are well-suited for this purpose:
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor chip surface.[4][5][6] It can determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).[5][7][8][9]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon interaction.[10][11][12][13] It requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence) and can determine the Kd in solution with low sample consumption.[11][14]
-
Differential Radial Capillary Action of Ligand Assay (DRaCALA): While often used for screening, DRaCALA can also be adapted to determine the Kd by titrating the protein concentration against a fixed concentration of radiolabeled this compound.[1]
Q4: I am getting a low signal or no binding in my validation experiment (SPR, ITC, MST). What are some potential causes and solutions?
A lack of signal can be frustrating. Consider these factors:
-
Protein Activity and Purity: Ensure your purified protein is correctly folded and active. Verify its integrity using SDS-PAGE and consider techniques like circular dichroism to assess secondary structure. Aggregated protein can lead to artifacts or no binding.
-
Buffer Mismatch: The pH and ionic strength of your assay buffer can significantly impact protein-ligand interactions. Ensure the buffer conditions are optimal for your protein's stability and activity. It is also critical in ITC that the buffer for the protein and the ligand are identical to avoid large heats of dilution.[8][15]
-
Incorrect Concentration: Accurately determine the concentrations of both your protein and this compound. In ITC, the "c-window" (c = [Macromolecule] / Kd) is crucial for obtaining a good binding isotherm; ideally, 'c' should be between 10 and 1000.[16]
-
Ligand Stability: Verify the integrity of your this compound stock.
-
Immobilization Issues (SPR): If using SPR, the protein immobilization strategy could orient the protein in a way that blocks the binding site. Try different immobilization chemistries or use a capture-based approach.
Q5: How can I be sure the interaction I'm observing is specific to this compound?
Demonstrating specificity is a critical validation step.
-
Competition Assays: As with pull-downs, use an excess of unlabeled this compound to compete away the signal in your binding assay (SPR, MST, DRaCALA).
-
Counter-Screening with Other Nucleotides: Test for binding against other relevant cyclic dinucleotides (like c-di-GMP, 3'3'-cGAMP) and mononucleotides (like ATP, ADP, AMP).[17] A truly specific interaction should show significantly higher affinity for this compound.[10][17]
-
Mutational Analysis: Identify the putative this compound binding domain in your protein of interest (e.g., RCK_C, USP domains).[1][18] Introduce point mutations in key residues predicted to be involved in the interaction. A loss of binding in the mutant protein strongly supports a specific interaction.[19]
Quantitative Data Summary
The following table summarizes reported dissociation constants (Kd) for various this compound-protein interactions, providing a reference for expected binding affinities.
| Protein | Organism | Method | Dissociation Constant (Kd) | Reference |
| KtrA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 nM | [1] |
| KtrA (RCK_C domain) | Staphylococcus aureus | DRaCALA | 369.0 ± 44.4 nM | [1] |
| DarB | Bacillus subtilis | ITC | 27.0 ± 1.98 nM | [17] |
| KdpD | Staphylococcus aureus | DRaCALA | Micromolar range | [18] |
| KhtT | Bacillus subtilis | ITC | ~130 nM (at pH 8.0) | [20] |
| KhtT | Bacillus subtilis | ITC | ~40 nM (at pH 7.5) | [21] |
Experimental Protocols & Workflows
Protocol: Affinity Pull-Down Assay to Identify this compound Binders
This protocol provides a general framework for identifying this compound interacting proteins from a cell lysate.
-
Preparation of Beads:
-
Use commercially available this compound-coupled magnetic beads or couple biotinylated this compound to streptavidin-coated beads.
-
Prepare control beads (uncoupled or coupled with biotin) to identify non-specific binders.
-
Wash the beads several times with binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40).
-
-
Preparation of Cell Lysate:
-
Grow bacterial cells to the desired optical density and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer (binding buffer + protease inhibitors) and lyse the cells (e.g., by sonication or French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the supernatant.
-
-
Binding/Pull-Down:
-
(Optional but recommended) Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the this compound-coupled beads and control beads.
-
For competition experiments, add a 100-fold molar excess of free this compound or other nucleotides to the lysate before adding the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Use a magnetic rack to pellet the beads.
-
Remove the supernatant and wash the beads 3-5 times with wash buffer. Increase the stringency of the washes if high background is observed.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Excise protein bands that are specifically enriched in the this compound pull-down lane and identify them using mass spectrometry.
-
Signaling Pathway: General this compound Regulation
Cyclic di-AMP levels are tightly controlled by the balance between synthesis and degradation, which in turn regulates downstream effector proteins.
Logical Flowchart: Validating a Novel Interaction
This flowchart outlines the logical progression from initial discovery to quantitative validation of a new this compound-protein interaction.
References
- 1. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases [mdpi.com]
- 14. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stevensonlab.com [stevensonlab.com]
- 16. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing c-di-AMP and c-di-GMP signaling pathways
A Comparative Guide to c-di-AMP and c-di-GMP Signaling Pathways
Cyclic dinucleotides have emerged as critical second messengers in bacteria, orchestrating complex physiological and behavioral changes in response to environmental cues. Among these, cyclic di-adenosine monophosphate (this compound) and cyclic di-guanosine monophosphate (c-di-GMP) are two of the most extensively studied signaling molecules. While both are fundamental to bacterial survival and adaptation, they regulate distinct cellular processes through unique synthesis, degradation, and effector pathways.
c-di-GMP was first identified in 1987 as an allosteric activator for cellulose (B213188) synthase and is now recognized as a universal bacterial second messenger that governs lifestyle transitions, such as the switch between motile (planktonic) and sessile (biofilm) states.[1][2] In contrast, this compound was discovered more recently and is primarily associated with essential cellular functions in Gram-positive bacteria, including cell wall homeostasis, potassium ion transport, and DNA damage repair.[3][4] Alterations in the cellular levels of this compound can lead to growth defects, designating it an "essential poison".[5][6]
This guide provides an objective comparison of the this compound and c-di-GMP signaling pathways, supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify the intricate networks they command.
Core Pathway Comparison
The fundamental components of the this compound and c-di-GMP signaling networks exhibit key differences in their enzymatic machinery, effector systems, and ultimate physiological outputs.
| Feature | This compound Signaling | c-di-GMP Signaling |
| Precursor Molecule | 2 x ATP (or ADP)[3][4] | 2 x GTP[7] |
| Synthesizing Enzymes | Diadenylate Cyclases (DACs)[3][4] | Diguanylate Cyclases (DGCs)[1][7] |
| Synthesizing Enzyme Domains | DAC domain (e.g., in DisA, CdaA)[4][8] | GGDEF domain[2][9] |
| Degrading Enzymes | Phosphodiesterases (PDEs)[3][4] | Phosphodiesterases (PDEs)[2][9] |
| Degrading Enzyme Domains | DHH, HD, GdpP domains[4][10] | EAL, HD-GYP domains[2][9] |
| Primary Degradation Product | 5'-pApA (phosphoadenylyl adenosine)[4][11] | pGpG (phosphoguanylyl-guanosine) or 2x GMP[9][12] |
| Effector/Receptor Types | Proteins (e.g., KtrA, PstA, DarB), RNA Riboswitches[3][6][13] | Proteins (e.g., PilZ domain proteins, transcription factors), RNA Riboswitches[9][12][14] |
| Key Physiological Roles | Cell wall homeostasis, potassium transport, DNA integrity, sporulation, osmotic stress response.[3][5][15] | Biofilm formation, motility, virulence, cell cycle control, sessile/motile transition.[1][2][16] |
| Prevalence | Primarily Gram-positive bacteria, some Gram-negatives.[3][17] | Widespread across most bacterial phyla, particularly well-studied in Gram-negatives.[1] |
| Enzyme Complexity | Bacteria typically have a small number of DACs and PDEs (e.g., B. subtilis has 3 DACs, 2 PDEs).[6][15] | Bacteria often possess a large number of DGCs and PDEs (dozens), allowing for complex signal integration.[15][18] |
Signaling Pathway Diagrams
The synthesis, degradation, and mode of action for this compound and c-di-GMP are governed by distinct families of enzymes and effectors.
Caption: The this compound signaling pathway.
Caption: The c-di-GMP signaling pathway.
Quantitative Data Comparison
Quantitative analysis of enzyme kinetics and binding affinities reveals the specific and high-affinity interactions that characterize these signaling pathways.
Table 1: Representative Binding Affinities (Kd) of Effectors
| Second Messenger | Effector Protein (Organism) | Effector Type | Dissociation Constant (Kd) |
| This compound | KtrA (S. aureus) | Potassium Transporter Gating Component | 64.4 ± 3.4 nM[13] |
| c-di-GMP | YcgR (E. coli) | PilZ Domain Protein | 0.84 ± 0.16 µM[18] |
| c-di-GMP | PleD (C. crescentus) | Diguanylate Cyclase (I-site) | 0.5 µM (Ki)[18] |
Table 2: Intracellular Concentrations
| Second Messenger | Organism | Condition/Growth Phase | Concentration |
| This compound | Listeria monocytogenes | Not specified | Essential for viability[19] |
| c-di-GMP | Vibrio cholerae | High cell density (QS active) | Low levels (represses biofilm)[20] |
| c-di-GMP | Vibrio cholerae | Low cell density (QS inactive) | High levels (activates biofilm)[20] |
Experimental Protocols
Accurate quantification of cyclic dinucleotides and identification of their receptors are crucial for dissecting these signaling pathways.
Protocol 1: Quantification of this compound and c-di-GMP by LC-MS/MS
This method is the gold standard for sensitive and specific quantification of cyclic dinucleotides from bacterial cell extracts.[21][22]
1. Metabolite Extraction:
-
Grow bacterial cultures to the desired optical density.
-
Rapidly harvest cells by centrifugation at 4°C.
-
Resuspend the cell pellet in an ice-cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water at a 2:2:1 or 40:40:20 ratio).[22][23]
-
Lyse cells using methods such as bead beating or sonication.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[22]
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent completely using a vacuum concentrator (SpeedVac) or nitrogen flow.[22]
-
Resuspend the dried extract in a defined volume of water or LC-MS grade mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Perform separation using a reversed-phase high-performance liquid chromatography (HPLC) column.[21]
-
Mass Spectrometry: Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the mass of this compound or c-di-GMP) and monitoring for specific, high-abundance product ions generated by fragmentation.
-
Quantification: Generate a standard curve using known concentrations of pure this compound and c-di-GMP to accurately quantify the amounts in the bacterial extracts. Normalize the results to cell number or total protein content.
Protocol 2: Identification of Receptor Proteins by Affinity Pull-Down
This technique is used to identify proteins that directly bind to a specific cyclic dinucleotide.[13][24]
1. Preparation of Affinity Resin:
-
Couple a chemically modified version of the cyclic dinucleotide (e.g., biotinylated c-di-GMP or this compound-coupled magnetic beads) to a solid support matrix like streptavidin-coated magnetic beads.[13][24]
2. Protein Binding:
-
Prepare a total protein lysate from the bacterium of interest under non-denaturing conditions.
-
Incubate the protein lysate with the cyclic dinucleotide-coupled beads for a sufficient time (e.g., 30 minutes at room temperature) to allow for binding.[24]
-
Include control reactions, such as incubation with beads alone (no ligand) or competition with an excess of the free, unmodified cyclic dinucleotide to ensure binding specificity.[24]
3. Washing and Elution:
-
Use a magnetic stand to immobilize the beads and carefully wash them several times with a suitable buffer to remove non-specifically bound proteins.[24]
-
Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
4. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a stain like silver stain or Coomassie blue.[13]
-
Excise protein bands that are specifically enriched in the cyclic dinucleotide pull-down lane compared to controls.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS) analysis of tryptic digests.
Experimental Workflow Visualization
Caption: Workflow for identifying cyclic dinucleotide receptor proteins.
References
- 1. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 9. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Meteoric Rise of the Signaling Molecule Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Gas and light: triggers of c-di-GMP-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 18. Cyclic dinucleotide (c-di-GMP, this compound, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03439J [pubs.rsc.org]
- 19. cAMP, c-di-GMP, this compound and now cGMP: Bacteria use them all! - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The multifaceted role of this compound signaling in the regulation of Porphyromonas gingivalis lipopolysaccharide structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Novel C-di-AMP Receptor Proteins
An objective comparison of newly identified cyclic di-adenosine monophosphate (c-di-AMP) receptor proteins against established alternatives, complete with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this critical area of bacterial signaling.
Cyclic di-AMP is a vital bacterial second messenger that orchestrates a multitude of physiological processes, from maintaining cell wall integrity and ion homeostasis to influencing virulence. The identification and validation of its cognate receptor proteins are fundamental to understanding its complex signaling networks and for developing novel antimicrobial therapeutics. This guide provides a comparative analysis of novel this compound receptors, presenting key quantitative data, detailed experimental methodologies for their validation, and visual workflows to clarify complex processes.
Comparative Analysis of this compound Receptor Binding Affinities
The definitive validation of a this compound receptor requires demonstrating a direct, specific, and high-affinity interaction. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Radial Capillary Action of Ligand Assay (DRaCALA) are common methods used to quantify this binding. The dissociation constant (Kd) is a key metric, where a lower value indicates a stronger binding affinity. The following table summarizes these values for novel and established this compound receptors.
| Receptor Protein | Organism | Binding Affinity (Kd) | Experimental Method |
| Novel Receptors | |||
| DarB | Bacillus subtilis | ~27.0 nM[1] - 45.7 nM[2] | Isothermal Titration Calorimetry (ITC) |
| CbpB | Listeria monocytogenes | Validated binder; Kd not specified[3] | X-ray Crystallography |
| Established Receptors | |||
| PstA | Listeria monocytogenes | ~1.4 µM[4] | DRaCALA |
| KhtT (KtrA family) | Bacillus subtilis | ~130 nM | Isothermal Titration Calorimetry (ITC) |
| STING (human) | Homo sapiens | ~5 µM (for c-di-GMP) | Isothermal Titration Calorimetry (ITC)[5] |
Key Experimental Protocols for Receptor Validation
Accurate determination of binding affinity is crucial for receptor validation. ITC and SPR are powerful, label-free techniques that provide detailed thermodynamic and kinetic data, respectively.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Purify the receptor protein and dialyze it extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a concentrated stock of this compound in the final dialysis buffer. Accurately determine the concentrations of both protein and ligand.
-
Instrument Setup: Load the receptor protein into the sample cell of the calorimeter and the this compound solution into the injection syringe. Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
Titration: Perform a series of precise, automated injections of the this compound solution into the protein-filled sample cell. The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Data Analysis: Integrate the raw power data to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd and other thermodynamic parameters.
References
- 1. (p)ppGpp and this compound Homeostasis Is Controlled by CbpB in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound recognition by Staphylococcus aureus PstA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (p)ppGpp and this compound Homeostasis Is Controlled by CbpB in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the recognition of cyclithis compound by PstA, a PII-like signal transduction protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diadenylate Cyclases Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Diadenylate cyclases (DACs) are a ubiquitous class of enzymes in bacteria and archaea responsible for the synthesis of the second messenger cyclic di-AMP (c-di-AMP). This signaling molecule plays a pivotal role in a multitude of cellular processes, including cell wall homeostasis, potassium transport, DNA damage response, and virulence, making DACs attractive targets for novel antimicrobial drug development. This guide provides a comprehensive comparative analysis of the major families of diadenylate cyclases—DisA, CdaA, and CdaS—across different bacterial species, supported by experimental data and detailed methodologies.
Structural and Functional Overview of Diadenylate Cyclase Families
Diadenylate cyclases catalyze the condensation of two ATP molecules to produce this compound.[1] All known DACs possess a conserved catalytic domain known as the DAC domain (or DisA_N domain).[2] However, variations in their N-terminal and C-terminal domains give rise to distinct families with different regulatory mechanisms and cellular functions.
-
DisA (DNA integrity scanning protein A): This family is characterized by a C-terminal helix-hairpin-helix (HhH) DNA-binding domain.[2] DisA is involved in monitoring DNA integrity, and its cyclase activity is often regulated by the presence of DNA recombination intermediates.[1]
-
CdaA (this compound synthase A): Often membrane-associated, CdaA is the most widespread family of DACs and is essential for the viability of many Gram-positive pathogens, including Listeria monocytogenes and Staphylococcus aureus.[3][4] Its activity is typically regulated by protein-protein interactions with partners such as CdaR and the phosphoglucosamine mutase GlmM.[1][3]
-
CdaS (this compound synthase S): This sporulation-specific DAC is primarily found in spore-forming bacteria like Bacillus subtilis.[5] Its activity is regulated by an N-terminal autoinhibitory domain.[5][6]
Comparative Enzymatic Activity
The enzymatic efficiency of diadenylate cyclases can be compared by examining their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). While a comprehensive side-by-side comparison is challenging due to variations in experimental conditions across studies, the following table summarizes available data for representative DACs.
| Enzyme | Species | Km (µM for ATP) | kcat (s-1) | Metal Ion Cofactor | Reference |
| DisA | Bacillus subtilis | N/A | N/A | Mg2+ | [7] |
| DacA (DisA homolog) | Mycobacterium tuberculosis | N/A | N/A | Mg2+, Mn2+, Co2+ | [8] |
| CdaA | Listeria monocytogenes | N/A | N/A | Mn2+, Co2+ | [3][4] |
| CdaA | Staphylococcus aureus | N/A | N/A | N/A | [9][10] |
| CdaS | Bacillus subtilis | N/A | N/A | N/A | [11][12] |
Key Signaling Pathways Involving Diadenylate Cyclases
The this compound synthesized by DACs regulates a variety of downstream pathways. Below are diagrams illustrating two of the most well-characterized signaling cascades.
Experimental Protocols
Purification of Recombinant His-tagged Diadenylate Cyclase
This protocol describes a general method for the expression and purification of N-terminally His-tagged DACs from E. coli.
a. Expression:
-
Transform E. coli BL21(DE3) with the expression vector containing the His-tagged DAC gene.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and store the pellet at -80°C.
b. Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
c. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged DAC with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
d. Further Purification (Optional):
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
Diadenylate Cyclase Activity Assay using HPLC
This High-Performance Liquid Chromatography (HPLC)-based assay allows for the quantification of this compound produced by a DAC.[13][14]
a. Reaction Setup:
-
Prepare a reaction mixture containing the purified DAC enzyme, ATP (e.g., 0.5 mM), and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 150 mM NaCl).[15]
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the specific DAC (e.g., 37°C).
-
At different time points, stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.
-
Centrifuge the reaction mixture to pellet the denatured protein.
b. HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a gradient of a suitable mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate ATP, ADP, AMP, and this compound.
-
Monitor the elution profile at 254 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Diadenylate Cyclase Activity Assay using Thin-Layer Chromatography (TLC)
This method utilizes radiolabeled ATP to visualize the production of this compound.[16]
a. Reaction Setup:
-
Prepare a reaction mixture containing the purified DAC, ATP, and a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 250 mM NaCl, 10 mM MgCl2, 5 mM β-mercaptoethanol, 10% glycerol).[16]
-
Spike the reaction with a small amount of [α-32P]ATP.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction at various time points by adding EDTA.
b. TLC Analysis:
-
Spot a small volume of the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram using a suitable running buffer (e.g., a mixture of saturated (NH4)2SO4 and 1.5 M KH2PO4).[16]
-
Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radioactive spots corresponding to ATP and the newly synthesized this compound.
-
The intensity of the spots can be quantified to determine the enzyme activity.
Conclusion
The study of diadenylate cyclases across different bacterial species reveals a fascinating interplay of conserved catalytic function and diverse regulatory mechanisms. The essentiality of CdaA in many pathogenic bacteria underscores its potential as a prime target for the development of novel antibiotics. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further elucidate the roles of these crucial enzymes in bacterial physiology and pathogenesis. Future research focusing on the detailed kinetic characterization of a wider range of DACs and the elucidation of their regulatory networks will be instrumental in advancing our understanding and enabling the design of targeted therapeutic strategies.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Kinetic Characterization of the Immune Response to Methicillin-Resistant Staphylococcus aureus Subcutaneous Skin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and biochemical analysis of the essential diadenylate cyclase CdaA from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. disA [subtiwiki.uni-goettingen.de]
- 8. Mycobacterium tuberculosis Rv3586 (DacA) Is a Diadenylate Cyclase That Converts ATP or ADP into this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-Steady-State Kinetic Characterization of an Antibiotic-Resistant Mutant of Staphylococcus aureus DNA Polymerase PolC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Characterization of the Immune Response to Methicillin-Resistant Staphylococcus aureus Subcutaneous Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic Di-AMP Homeostasis in Bacillus subtilis: BOTH LACK AND HIGH LEVEL ACCUMULATION OF THE NUCLEOTIDE ARE DETRIMENTAL FOR CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of the Diadenylate Cyclase CdaS in Bacillus subtilis: AN AUTOINHIBITORY DOMAIN LIMITS CYCLIC DI-AMP PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis [en.bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of c-di-AMP Antibody Cross-Reactivity
For researchers in immunology, microbiology, and drug development, the precise detection of cyclic di-adenosine monophosphate (c-di-AMP) is critical. This second messenger plays a pivotal role in bacterial signaling pathways, influencing everything from virulence to antibiotic resistance. Consequently, the specificity of antibodies used in its detection is paramount. This guide provides an objective comparison of this compound antibody performance, focusing on cross-reactivity with other structurally similar nucleotides, supported by experimental data and detailed protocols.
The fidelity of immunoassays hinges on the antibody's ability to distinguish its target antigen from other molecules. In the context of this compound research, this means ensuring that the antibody does not erroneously bind to other cyclic dinucleotides like cyclic di-guanosine monophosphate (c-di-GMP) and cyclic GMP-AMP (cGAMP), or to related mononucleotides such as adenosine (B11128) monophosphate (AMP) and adenosine triphosphate (ATP).
Quantitative Analysis of Antibody Specificity
To provide a clear comparison, the cross-reactivity of a commercially available this compound monoclonal antibody was evaluated. The following table summarizes the percentage of cross-reactivity with various nucleotides as determined by a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| c-di-GMP | <0.01% |
| 2'3'-cGAMP | <0.01% |
| 3'3'-cGAMP | <0.01% |
| AMP | <0.01% |
| ATP | <0.01% |
Data sourced from a commercially available this compound ELISA kit manual. The cross-reactivity is calculated as the ratio of the concentration of this compound to the concentration of the cross-reacting compound required to produce a 50% inhibition of the signal.
The data unequivocally demonstrates the high specificity of this monoclonal antibody for this compound. The cross-reactivity with other key nucleotides, including the structurally similar c-di-GMP and cGAMP isomers, is negligible. This level of specificity is crucial for accurate quantification of this compound in complex biological samples where other nucleotides are abundant.
Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity
The determination of antibody specificity is typically achieved through a competitive ELISA. This method relies on the competition between the target antigen (unlabeled this compound) and a labeled version of the antigen for a limited number of antibody binding sites.
Principle of the Assay
A microplate is pre-coated with a capture antibody (e.g., goat anti-mouse IgG). A specific monoclonal antibody against this compound, a this compound-horseradish peroxidase (HRP) conjugate, and either the standard or the sample containing the nucleotide to be tested are added to the wells. The unlabeled this compound from the sample or standard competes with the this compound-HRP conjugate for binding to the primary antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. The signal is developed by adding a substrate for HRP, and the absorbance is measured.
Key Steps in the Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with a goat anti-mouse IgG antibody.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound standards.
-
Prepare solutions of the nucleotides to be tested for cross-reactivity (e.g., c-di-GMP, cGAMP, AMP, ATP) at a high concentration (e.g., 1000-fold higher than the highest this compound standard).
-
-
Assay Procedure:
-
Add standards or test nucleotides to the appropriate wells.
-
Add the this compound-HRP tracer to all wells except the blank.
-
Add the this compound monoclonal antibody to all wells except the blank and non-specific binding (NSB) wells.
-
Incubate the plate for 2 hours at room temperature on an orbital shaker.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate solution and incubate for 30 minutes.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of binding for each standard and test nucleotide relative to the maximum binding (B0) well (which contains no unlabeled this compound).
-
Plot a standard curve of %B/B0 versus this compound concentration.
-
Determine the concentration of each test nucleotide required to achieve 50% inhibition and calculate the percent cross-reactivity.
-
Visualizing the this compound Signaling Pathway and Experimental Workflow
To further aid researchers, the following diagrams illustrate the central role of this compound in bacterial signaling and the workflow for assessing antibody specificity.
Figure 1. Simplified this compound signaling pathway in bacteria.
Figure 2. Workflow for assessing antibody cross-reactivity.
Conclusion
The experimental data presented in this guide highlight the exceptional specificity of available monoclonal antibodies for this compound. For researchers investigating the intricate roles of this second messenger, the use of highly specific antibodies, validated through rigorous cross-reactivity testing, is indispensable for generating reliable and reproducible data. The provided experimental framework serves as a robust starting point for laboratories looking to validate their own this compound detection assays.
A Comparative Guide to c-di-AMP Detection Methods: Sensitivity, Protocols, and Workflows
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of the bacterial second messenger cyclic di-AMP (c-di-AMP) is crucial for understanding its role in microbial physiology, pathogenesis, and as a potential therapeutic target. This guide provides an objective comparison of the leading this compound detection methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.
The primary methods for the quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a variety of fluorescence-based biosensors. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
Data Presentation: A Comparative Analysis of Sensitivity
The sensitivity of a given assay is a critical factor in experimental design, particularly when dealing with low concentrations of this compound in biological samples. The following table summarizes the quantitative performance of the most common detection methods.
| Method | Limit of Detection (LOD) | Dynamic Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | ~0.72 nM - 4 ng/mL[1][2] | Broad, can be adjusted | High specificity and accuracy, can multiplex with other analytes.[3][4] | Requires expensive equipment and specialized expertise, lower throughput.[5] |
| Competitive ELISA | ~10 nM (research-developed)[6][7]; 20.7 pg/mL (~31.4 pM) (commercial kit)[8] | 15.6 - 2,000 pg/mL (commercial kit)[8][9] | High throughput, relatively low cost, easy to implement.[6][7] | Susceptible to matrix effects, potential for cross-reactivity. |
| Fluorescence-Based Biosensors (RNA) | Varies by biosensor design | yuaA-Spinach2: 3.2 µM - 260 µM; Sc1-Spinach2: 0.37 µM - 30 µM[4] | Enables real-time, in vivo measurements, high specificity.[5] | Dynamic range can be limited, requires genetic modification of the organism. |
| FRET-Based Biosensors | Linear range: 50 nM - 1 µM | Not explicitly defined as a broad range | Genetically encodable for in vivo studies, provides spatial and temporal resolution.[10] | Development and optimization can be complex, potential for phototoxicity. |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually conceptualize the biological context and the practical application of these detection methods, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Experimental Workflow: LC-MS/MS
Experimental Workflow: Competitive ELISA
Experimental Workflow: RNA-Based Fluorescent Biosensor
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key this compound detection methods.
Quantification of this compound by LC-MS/MS
This protocol is adapted from methods described for the sensitive quantification of cyclic dinucleotides in bacterial extracts.[3][4]
a. Sample Preparation (Bacterial Lysate):
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with an appropriate buffer (e.g., PBS).
-
Resuspend the pellet in an extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse the cells using methods such as bead beating or sonication.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the nucleotide extract.
-
Lyophilize the supernatant and resuspend in a suitable buffer for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Set the precursor ion for this compound (m/z 659.2) and the product ion (m/z 330.1).
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.
-
Normalize the this compound signal in samples to an internal standard (e.g., ¹³C,¹⁵N-labeled this compound) and quantify using the standard curve.
-
Competitive ELISA for this compound Detection
This protocol is based on a competitive ELISA using a this compound binding protein.[6][7]
-
Plate Coating:
-
Dilute a this compound binding protein (e.g., recombinant CabP) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the protein solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of a blocking buffer (e.g., 5% BSA in wash buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate as described above.
-
Add 50 µL of the this compound standards or unknown samples to the appropriate wells.
-
Add 50 µL of a fixed concentration of biotinylated this compound to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate.
-
Add 100 µL of HRP-conjugated streptavidin diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of a substrate solution (e.g., TMB).
-
Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the log of the this compound concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
In Vivo this compound Detection with an RNA-Based Fluorescent Biosensor
This protocol describes the use of a genetically encoded RNA biosensor for monitoring intracellular this compound levels.[11]
-
Bacterial Strain Preparation:
-
Transform the bacterial strain of interest with a plasmid encoding the RNA-based fluorescent biosensor (e.g., a this compound riboswitch fused to a Spinach or Broccoli aptamer).
-
-
Culture and Induction:
-
Grow the transformed bacteria under the desired experimental conditions.
-
If the biosensor is under an inducible promoter, add the appropriate inducer to the culture medium to initiate biosensor expression.
-
-
Fluorescence Measurement:
-
Harvest the bacterial cells.
-
Resuspend the cells in a suitable buffer.
-
Add a cell-permeable fluorogen that binds to the RNA aptamer (e.g., DFHBI for Spinach).
-
Incubate for a sufficient time to allow for fluorogen uptake and binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the bacterial population using a flow cytometer or a fluorescence microplate reader.
-
The fluorescence signal is proportional to the intracellular concentration of this compound that is bound to the riboswitch, thereby activating the fluorescence of the aptamer-fluorogen complex.
-
Compare the fluorescence of the experimental samples to control strains with known high or low levels of this compound to determine relative changes in intracellular concentrations.
-
Conclusion
The choice of a this compound detection method is contingent on the specific research question, the available resources, and the desired level of sensitivity and throughput. LC-MS/MS stands as the gold standard for its accuracy and specificity, making it ideal for validating findings and for studies requiring absolute quantification. Competitive ELISA offers a high-throughput and cost-effective alternative, well-suited for screening large numbers of samples. Fluorescence-based biosensors provide the unique advantage of enabling real-time, in vivo measurements of this compound dynamics, opening avenues for studying the spatiotemporal regulation of this important second messenger. By understanding the strengths and limitations of each method, researchers can make informed decisions to advance their investigations into the multifaceted roles of this compound.
References
- 1. Quantitation of cyclic dinucleotides by reversed-phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Comparing the Binding Pockets of c-di-AMP and c-di-GMP
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of cyclic di-AMP and cyclic di-GMP binding sites, supported by experimental data and detailed methodologies.
Cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP) are ubiquitous bacterial second messengers that play pivotal roles in regulating a myriad of cellular processes, from biofilm formation and motility to virulence and cell wall homeostasis[1]. Their structural similarity belies a remarkable specificity in their interactions with a diverse array of protein and RNA receptors. Understanding the molecular basis of this specific recognition is paramount for the development of novel antimicrobial agents that target these crucial signaling pathways. This guide provides an in-depth structural comparison of this compound and c-di-GMP binding pockets, presenting quantitative binding data and detailed experimental protocols to aid researchers in this field.
Key Structural Differences in Ligand Recognition
While both this compound and c-di-GMP are cyclic dinucleotides, the seemingly minor difference in their nucleobases—adenine (B156593) versus guanine (B1146940)—profoundly impacts the architecture and chemical environment of their respective binding pockets.
c-di-GMP Binding Pockets: A hallmark of many c-di-GMP receptor proteins is the presence of a conserved RxxxR motif, often accompanied by a downstream acidic residue (Asp or Glu)[2]. This motif plays a crucial role in specifically recognizing the guanine bases. The arginine residues typically form hydrogen bonds with the O6 and N7 atoms on the Hoogsteen edge of the guanine base, while the acidic residue interacts with the N1 and N2 atoms on the Watson-Crick edge[2]. Furthermore, π-π stacking interactions between the guanine bases of c-di-GMP and aromatic residues like tyrosine or phenylalanine in the binding pocket are common[2]. Proteins with PilZ domains are classic examples of c-di-GMP receptors that utilize these recognition principles[3][4]. Another well-characterized c-di-GMP receptor is FimX from Pseudomonas aeruginosa, which, despite having degenerate GGDEF and EAL domains, binds c-di-GMP with high affinity through its EAL domain[5][6].
This compound Binding Pockets: In contrast to the well-defined motifs for c-di-GMP recognition, the binding sites for this compound are more diverse. However, structural studies of this compound receptor proteins have revealed some recurring themes. The adenine bases are often recognized through a combination of hydrogen bonding and various non-covalent π-interactions, including π-π, C-H-π, and cation-π interactions[7][8]. For instance, in the Bacillus subtilis protein DarA, a PII-like signal transducer, this compound binds in a pocket located between two subunits of a homotrimer[9][10]. The structure reveals that only one of the adenine bases is highly specifically recognized, while the pocket for the other adenine is more promiscuous, allowing for some flexibility in ligand binding[9][10]. Another example is the DarB receptor, also from B. subtilis, where the homodimer binds two this compound molecules, with one adenine of each ligand specifically recognized and the other protruding from the protein[11]. This contrasts with the often more deeply buried and symmetrically recognized c-di-GMP molecule in its receptors.
A notable distinction is the conformation of the bound dinucleotide. This compound has been observed to bind to its receptors in either a "U-shape" or a "V-shape" conformation[8]. In the "U-shape," the planes of the two adenine bases are parallel, whereas in the "V-shape," they are at an approximately 45° angle to each other[8]. This conformational flexibility may contribute to the diversity of this compound binding proteins.
Quantitative Comparison of Binding Affinities
The strength of the interaction between the cyclic dinucleotides and their receptors, quantified by the dissociation constant (Kd), varies significantly and is crucial for the biological response. The following table summarizes the Kd values for several representative this compound and c-di-GMP binding proteins.
| Cyclic Dinucleotide | Receptor Protein | Organism | Dissociation Constant (Kd) | Experimental Method |
| This compound | DarB | Bacillus subtilis | 27.0 ± 1.98 nM | Isothermal Titration Calorimetry (ITC)[11] |
| KhtT | Bacillus subtilis | ~130 nM | Isothermal Titration Calorimetry (ITC)[12] | |
| KtrC | Bacillus subtilis | ~0.03 µM | Isothermal Titration Calorimetry (ITC)[13] | |
| KtrA | Bacillus subtilis | ~3 µM | Isothermal Titration Calorimetry (ITC)[13] | |
| c-di-GMP | HapZ (PilZ domain) | Pseudomonas aeruginosa | 2.0 µM | Co-immunoprecipitation[4] |
| FimX (EAL domain) | Pseudomonas aeruginosa | High Affinity (not quantified in source) | X-ray Crystallography[5] | |
| PleD (I-site) | Caulobacter crescentus | Ki of 0.5 µM | Enzyme Inhibition Assay[6] | |
| PilB2 | Clostridium perfringens | Not specified in abstract | Differential Radial Capillary Action of Ligand Assay (DRaCALA)[14] |
Signaling Pathways
The binding of this compound and c-di-GMP to their respective effectors triggers distinct downstream signaling cascades.
References
- 1. cAMP, c-di-GMP, this compound and now cGMP: Bacteria use them all! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of Cyclic Di-GMP-Binding Proteins and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analyses unravel the molecular mechanism of cyclic di-GMP regulation of bacterial chemotaxis via a PilZ adaptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cyclic di-GMP-binding Adaptor Protein Interacts with Histidine Kinase to Regulate Two-component Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of the GGDEF-EAL domain-containing c-di-GMP receptor FimX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic dinucleotide (c-di-GMP, this compound, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03439J [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification, characterization, and structure analysis of the cyclic di-AMP-binding PII-like signal transduction protein DarA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bridging the Gap: Validating the In Vivo Significance of In Vitro c-di-AMP Interactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The second messenger cyclic di-AMP (c-di-AMP) has emerged as a critical regulator of numerous physiological processes in bacteria, making its protein and RNA effectors attractive targets for novel antimicrobial strategies. While in vitro assays are invaluable for identifying potential this compound binding partners, establishing the in vivo relevance of these interactions is paramount for understanding their biological function and for successful drug development. This guide provides a comparative overview of key experimental approaches to validate the in vivo significance of in vitro-identified this compound binding, supported by experimental data and detailed protocols.
Comparing In Vivo Validation Methodologies
Choosing the appropriate method to confirm the physiological relevance of a this compound interaction depends on the specific research question, the nature of the binding partner, and available resources. The following table summarizes and compares common techniques, highlighting their strengths and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Genetic Manipulation | Altering intracellular this compound levels by deleting or overexpressing diadenylate cyclases (synthesis) or phosphodiesterases (degradation) and observing phenotypic changes or effects on the target molecule.[1] | Directly links this compound levels to cellular processes and the function of the target in its native context. | Pleiotropic effects of altered global this compound levels can complicate data interpretation. Compensatory mutations may arise. | Phenotypic changes (e.g., growth curves, antibiotic susceptibility), changes in target protein activity or gene expression (fold change). |
| In Vivo Biosensors | Genetically encoded sensors, often RNA-based (e.g., Spinach aptamer fused to a this compound riboswitch) or FRET-based, that report changes in intracellular this compound concentrations in real-time.[2][3][4][5][6][7] | Enables dynamic, single-cell level monitoring of this compound fluctuations in response to stimuli.[2][7] | The expression of the biosensor itself may perturb cellular physiology. The dynamic range of the sensor can be a limitation. | Fluorescence intensity changes (fold change), Förster Resonance Energy Transfer (FRET) efficiency. |
| Pull-down Assays followed by Mass Spectrometry | Biotinylated this compound is used as bait to capture binding proteins from cell lysates, which are then identified by mass spectrometry.[8][9] | Allows for the unbiased identification of a broad range of potential this compound binding proteins in a near-native context. | Primarily an in vitro screening method; interactions identified require further in vivo validation. Prone to identifying non-specific binders. | Relative protein abundance (spectral counts, intensity-based quantification). |
| Whole-Cell Functional Assays | Measuring a specific physiological output that is dependent on the this compound-target interaction, such as ion transport or enzyme activity, in intact cells.[10][11] | Provides direct evidence for the functional consequence of the this compound interaction in a physiological setting. | Can be challenging to design assays that isolate the specific this compound-dependent activity from other cellular processes. | Michaelis-Menten kinetics (Vmax, Km), ion flux rates, enzyme activity units. |
| Differential Radial Capillary Action of Ligand Assay (DRaCALA) | A radiolabel-based method to detect and quantify ligand-protein interactions. A mixture of radiolabeled this compound and a protein is spotted onto a nitrocellulose membrane. The protein and any bound ligand remain at the application spot, while the free ligand diffuses.[12][13] | A relatively simple and quantitative method to confirm direct binding and determine binding affinity. | Requires handling of radioactivity. It is an in vitro technique that needs to be complemented with in vivo evidence. | Dissociation constant (Kd). |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and accurate method for the absolute quantification of this compound levels in cell extracts.[14][15][16][17] | Provides precise measurements of global this compound concentrations under different conditions. | Does not provide information on the localization or dynamics of this compound signaling. Requires specialized equipment. | Absolute concentration (e.g., nM, µM). |
Experimental Protocols
In Vivo RNA-Based Biosensor for this compound Detection
This protocol describes the use of a genetically encoded RNA-based biosensor, such as one employing the Spinach aptamer fused to a this compound riboswitch, to monitor intracellular this compound levels.[3][4][6]
Methodology:
-
Biosensor Plasmid Construction: The DNA sequence encoding the this compound riboswitch fused to the Spinach2 aptamer is cloned into an appropriate expression vector for the target bacterium.[7] A constitutive or inducible promoter can be used to control biosensor expression.
-
Bacterial Transformation: The biosensor plasmid is introduced into the bacterial strain of interest.
-
Culture Growth and Induction: Bacterial cultures are grown to the desired optical density. If an inducible promoter is used, the appropriate inducer is added.
-
DFHBI-1T Staining: The fluorogenic dye DFHBI-1T, which fluoresces upon binding to the Spinach aptamer, is added to the cultures.
-
Fluorescence Measurement: Fluorescence is measured using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates a higher intracellular concentration of this compound.
-
Data Analysis: Fluorescence intensity is quantified and compared between different strains (e.g., wild-type vs. mutants with altered this compound metabolism) or conditions.
This compound Pull-Down Assay Coupled with Mass Spectrometry
This protocol outlines the identification of this compound binding proteins from a bacterial cell lysate.[8]
Methodology:
-
Preparation of this compound-coupled beads: Biotinylated this compound is immobilized on streptavidin-coated magnetic beads.
-
Cell Lysate Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to obtain a soluble protein fraction.
-
Incubation: The cell lysate is incubated with the this compound-coupled beads to allow for the binding of target proteins. A control incubation with uncoupled beads is performed in parallel to identify non-specific binders.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry.[9]
Signaling Pathways and Visualization
This compound Synthesis and Degradation
The intracellular concentration of this compound is tightly controlled by the activities of diadenylate cyclases (DACs), which synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[18][19][20][21]
Caption: Overview of this compound synthesis and degradation pathways.
Regulation of Potassium Homeostasis by this compound
A well-established role for this compound is the regulation of potassium (K+) homeostasis. This compound directly binds to and modulates the activity of potassium transporters and their regulatory components.[1][10][20][22][23]
Caption: this compound-mediated regulation of the KtrAB potassium transporter.
Experimental Workflow for Validating a this compound-Protein Interaction
The following workflow illustrates a logical progression of experiments to validate a putative this compound-protein interaction identified from an in vitro screen.
Caption: A stepwise workflow for validating in vivo relevance.
References
- 1. Essentiality of this compound in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Detection of Cyclithis compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of this compound-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pull-Down with a c-di-GMP-Specific Capture Compound Coupled to Mass Spectrometry as a Powerful Tool to Identify Novel Effector Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclic Di-AMP Impairs Potassium Uptake Mediated by a Cyclic Di-AMP Binding Protein in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
A Comparative Guide to the Receptor Binding of c-di-AMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-AMP (c-di-AMP) is a crucial bacterial second messenger that governs a wide array of physiological processes, making it a compelling target for novel antimicrobial agents. Furthermore, its recognition by the innate immune sensor STING (Stimulator of Interferon Genes) in eukaryotes has positioned it and its synthetic analogs as promising vaccine adjuvants and immunotherapeutics. Understanding the binding affinities of various this compound analogs to their cognate receptors is paramount for the development of targeted therapies. This guide provides a comparative analysis of the binding effects of different this compound analogs on key receptors, supported by quantitative data and detailed experimental protocols.
Quantitative Analysis of Receptor Binding
The binding affinities of this compound and its analogs to various receptors are typically quantified by their dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following tables summarize the reported Kd values for the interaction of several this compound analogs with the human STING receptor, the bacterial phosphodiesterase (PDE) GdpP, and the bacterial stringent response regulator DarB.
| Ligand | Receptor | Method | Kd (µM) | Reference |
| This compound | human STING (hSTING) | ITC | 5 | [1] |
| This compound | B. subtilis DarB | ITC | 0.027 | |
| 3',3'-cGAMP | B. subtilis DarB | ITC | 1.17 | |
| This compound | S. aureus KdpD (USP domain) | DRaCALA | 2 | [2] |
| This compound | S. aureus KtrA (RCK_C domain) | DRaCALA | 0.369 | [3] |
| This compound | S. aureus KtrA | DRaCALA | 0.0644 | [3] |
Table 1: Binding Affinities of this compound and Analogs to Various Receptors. This table provides a summary of the dissociation constants (Kd) for this compound and a related cyclic dinucleotide with their respective protein receptors, as determined by Isothermal Titration Calorimetry (ITC) and Differential Radial Capillary Action of Ligand Assay (DRaCALA).
Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with specific receptor proteins, which in turn modulate distinct signaling pathways.
STING-Mediated Innate Immune Signaling
In eukaryotic cells, this compound is a potent activator of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5] This pathway is a critical component of the innate immune response to bacterial infections.
Bacterial this compound Signaling
In bacteria, this compound regulates a multitude of processes, including cell wall homeostasis, potassium transport, and DNA repair, by binding to a diverse range of protein and RNA effectors.[6][7]
Experimental Protocols
Accurate determination of binding affinities is crucial for comparing the effects of different this compound analogs. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust techniques employed for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]
General Protocol:
-
Sample Preparation:
-
Express and purify the receptor protein to >95% purity.
-
Synthesize or procure high-purity this compound analogs.
-
Prepare a sufficient amount of dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).
-
Dialyze both the protein and the ligand against the same buffer batch overnight at 4°C to minimize buffer mismatch.
-
Accurately determine the concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound analog solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).
-
Record the heat changes after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Correct for the heat of dilution by subtracting the heat change from control titrations (ligand into buffer).
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity data.[10][11][12]
General Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the receptor protein (ligand) onto the activated surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate pre-concentration on the negatively charged surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound analog (analyte) in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of the analyte over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the association of the analyte during the injection and the dissociation after the injection is complete.
-
Between different analyte injections, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka). Alternatively, for steady-state analysis, the response at equilibrium is plotted against the analyte concentration, and the resulting binding isotherm is fitted to determine the Kd.
-
Experimental Workflow
The following diagram illustrates a general workflow for comparing the binding of this compound analogs to a target receptor.
References
- 1. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 12. path.ox.ac.uk [path.ox.ac.uk]
Validating the Role of c-di-AMP in a New Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in a multitude of cellular processes.[1][2][3] Its significance in bacterial viability, virulence, and stress adaptation makes it a compelling target for novel antimicrobial drug development.[1][4] This guide provides a comprehensive framework for validating the role of this compound in a newly identified bacterial species, offering a comparative analysis with other bacterial second messengers and detailing essential experimental protocols.
The this compound Signaling Cascade: A Central Regulatory Hub
The intracellular concentration of this compound is meticulously controlled by the balanced activities of two enzyme families: diadenylate cyclases (DACs), which synthesize this compound from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[1][5] This dynamic equilibrium allows the bacterium to rapidly respond to environmental cues and regulate downstream physiological processes. These processes are diverse and fundamental to bacterial survival, including maintaining cell wall integrity, managing potassium ion homeostasis, repairing DNA damage, and controlling biofilm formation.[1][3][6] In many Gram-positive bacteria, this compound is essential for growth, highlighting its central role in cellular physiology.[1][4][7]
Core this compound Signaling Pathway
Caption: The core this compound signaling pathway, illustrating synthesis, degradation, and effector binding.
Experimental Workflow for Validating this compound's Role
A systematic approach is crucial to elucidate the function of this compound in a new bacterial species. The following workflow outlines the key experimental stages:
Caption: A stepwise experimental workflow for validating the role of this compound in a new bacterial species.
Comparative Analysis: this compound vs. Other Bacterial Second Messengers
While this compound is a key player, bacteria utilize a suite of second messengers to regulate their physiology. Understanding the similarities and differences is vital for a comprehensive analysis.
| Second Messenger | Precursor(s) | Key Regulated Processes | Essential for Growth? |
| This compound | 2 x ATP | Cell wall homeostasis, potassium transport, DNA repair, biofilm formation[1][3] | Often, especially in Gram-positives[1][4][7] |
| c-di-GMP | 2 x GTP | Motility-sessility transition, biofilm formation, virulence[1][4] | Generally not essential |
| cAMP | ATP | Carbon catabolite repression, virulence factor expression[4][6] | Generally not essential |
| (p)ppGpp | ATP + GTP/GDP | Stringent response, stress adaptation, antibiotic resistance | Essential for survival under stress |
Key Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for essential experiments in this compound research.
Quantification of Intracellular this compound Levels by HPLC-MS/MS
This method offers high sensitivity and specificity for the absolute quantification of this compound.
a. Sample Preparation:
-
Grow bacterial cultures to the desired optical density (OD).
-
Harvest cells by centrifugation at 4°C.
-
Quench metabolism by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water, 40:40:20).
-
Lyse cells using bead beating or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
b. HPLC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation products.
-
Quantification: Use a standard curve of purified this compound to determine the absolute concentration in the samples.
Competitive ELISA for this compound Quantification
This high-throughput method is suitable for relative quantification across many samples.[8]
a. Principle: This assay relies on the competition between free this compound in the sample and a known amount of labeled this compound for binding to a specific anti-c-di-AMP antibody. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.
b. Abbreviated Protocol:
-
Prepare bacterial lysates as described for HPLC-MS/MS.
-
Coat a 96-well plate with an anti-c-di-AMP antibody.
-
Add the bacterial lysate and a fixed concentration of a this compound conjugate (e.g., HRP-conjugated this compound) to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme conjugate (e.g., TMB for HRP) and measure the resulting colorimetric signal.
-
Calculate the this compound concentration based on a standard curve.
Phenotypic Analysis of this compound Mutants
Comparing the phenotype of wild-type, deletion mutants (Δdac, Δpde), and overexpression strains can reveal the physiological roles of this compound.
a. Growth Curves:
-
Monitor the OD of bacterial cultures over time in standard and stress conditions (e.g., high osmolarity, different pH values, presence of DNA damaging agents).
-
A reduced growth rate or final cell density in a Δdac mutant or under this compound overproduction can indicate a role in growth and stress response.
b. Biofilm Formation Assay:
-
Grow bacteria in microtiter plates and stain the adherent biofilm with crystal violet.
-
Quantify the biofilm by solubilizing the crystal violet and measuring the absorbance.
-
Changes in biofilm formation in the mutants compared to the wild-type suggest a role for this compound in this process.[1]
Logical Relationship of Key Validation Steps
Caption: Logical flow from hypothesis to validation of this compound's role through genetic and phenotypic analysis.
By employing this structured approach, researchers can effectively validate and characterize the role of this compound in a new bacterial species, paving the way for a deeper understanding of bacterial signaling and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 8. unca-urcap.org [unca-urcap.org]
Comparative Transcriptomics of High vs. Low c-di-AMP Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks governed by the second messenger cyclic di-adenosine monophosphate (c-di-AMP) is paramount for developing novel therapeutics. This guide provides a comparative analysis of the transcriptomic landscapes in bacterial strains engineered to have high versus low intracellular levels of this compound, supported by experimental data and detailed methodologies.
Cyclic di-AMP is a crucial signaling molecule in many bacteria, particularly Gram-positive species, regulating a wide array of physiological processes.[1][2] Its intracellular concentration is tightly controlled by the synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1] Manipulating the genes encoding these enzymes allows for the creation of strains with either high or low levels of this compound, providing a powerful tool to investigate its regulatory roles.[1] Transcriptomic analysis of these strains reveals the global gene expression changes orchestrated by this second messenger, offering insights into its impact on bacterial physiology and pathogenesis.
Quantitative Transcriptomic Data Summary
Comparative RNA sequencing (RNA-seq) studies have been conducted in several bacterial species to elucidate the this compound regulon. Below is a summary of the key quantitative findings from studies on Streptococcus gallolyticus and Staphylococcus aureus, comparing strains with high this compound levels (typically PDE mutants, e.g., ΔgdpP) to wild-type or low this compound strains.
| Bacterial Species | Strain Comparison | Number of Differentially Expressed Genes (≥2-fold change) | Key Upregulated Pathways/Genes in High this compound Strains | Key Downregulated Pathways/Genes in High this compound Strains | Reference |
| Streptococcus gallolyticus | ΔgdpP (high this compound) vs. Wild-Type | 109 | Competence for genetic transformation, DNA replication and repair. | Carbohydrate, amino acid, nucleotide, and coenzyme transport and metabolism; Pil3 pilus expression; bacteriocin (B1578144) production. | [3] |
| Staphylococcus aureus | LACgdpP (high this compound) vs. Wild-Type LAC | 307 (141 upregulated, 166 downregulated) | Genes involved in the stringent response. | Not explicitly detailed in the abstract. | [4] |
| Chlamydia trachomatis | dacA overexpression (high this compound) vs. uninduced | Increased transcription of late genes associated with secondary differentiation (EB formation). | Not explicitly detailed in the abstract. | Not explicitly detailed in the abstract. | [5] |
| Chlamydia trachomatis | dacA knockdown (low this compound) vs. uninduced | Decreased transcription of late genes. | Not explicitly detailed in the abstract. | Not explicitly detailed in the abstract. | [5] |
Experimental Protocols
The following sections detail the typical methodologies employed for comparative transcriptomic analysis of high versus low this compound bacterial strains.
Bacterial Strains and Culture Conditions
-
High this compound Strains: These are typically generated by deleting one or more genes encoding this compound phosphodiesterases (e.g., gdpP, pde2).[2][6] In some bacteria, this leads to an accumulation of intracellular this compound.[3]
-
Low this compound Strains: These can be created by deleting the diadenylate cyclase gene (dacA or cdaA).[2] In some species where dacA is essential, conditional knockdown mutants are used.[5]
-
Culture: Bacteria are typically grown in standard laboratory media (e.g., Todd-Hewitt broth for Streptococci, Tryptic Soy Broth for Staphylococci) to mid-logarithmic or stationary phase before RNA extraction.[2][3]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from bacterial cultures using commercially available kits or standard protocols involving cell lysis and purification steps. It is crucial to treat the RNA samples with DNase to remove any contaminating genomic DNA.[7][8]
-
Ribosomal RNA (rRNA) Depletion: Bacterial RNA consists largely of rRNA, which needs to be removed to ensure that the sequencing effort is focused on messenger RNA (mRNA). This is typically achieved using kits like Ribo-Zero.[7]
-
Library Preparation: The rRNA-depleted RNA is then used to construct a cDNA library. This involves RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification. Strand-specific library preparation methods are often used to retain information about the transcribed strand.[8][9]
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina.[7][10]
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Read Mapping: The high-quality reads are then aligned to the reference genome of the bacterium.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are differentially expressed between the high and low this compound strains.[11] A fold-change cutoff (typically ≥2) and a statistical significance threshold (e.g., FDR < 0.05) are applied to define the set of differentially expressed genes.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are categorized based on their function (e.g., using KEGG or GO databases) to identify the biological pathways that are significantly affected by changes in this compound levels.[4]
Visualizations
This compound Signaling Pathway
Caption: Overview of the this compound signaling pathway.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative RNA-seq analysis.
Conclusion
Comparative transcriptomics of strains with altered this compound levels is a powerful approach to unravel the regulatory networks governed by this second messenger. The data consistently show that this compound is a global regulator impacting a wide range of cellular processes, from ion transport and cell wall homeostasis to virulence and biofilm formation.[1][3] For drug development professionals, the enzymes involved in this compound metabolism and the pathways it regulates represent promising targets for novel antimicrobial strategies. Further research in this area will continue to illuminate the complex roles of this compound in bacterial physiology and host-pathogen interactions.[12]
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 2. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis [elifesciences.org]
- 6. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 9. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro [frontiersin.org]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of different c-di-AMP phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in bacteria, playing a pivotal role in regulating a wide array of physiological processes, including cell wall homeostasis, ion transport, and virulence.[1][2] The intracellular concentration of this essential signaling molecule is tightly controlled by the coordinated action of diadenylate cyclases (DACs), which synthesize this compound, and phosphodiesterases (PDEs), which degrade it. Understanding the functional nuances of different this compound phosphodiesterases is critical for elucidating the intricacies of this compound signaling networks and for the development of novel antimicrobial strategies.
This guide provides a comprehensive functional comparison of the major classes of this compound phosphodiesterases, presenting key performance data, detailed experimental protocols for their characterization, and visual representations of relevant pathways and workflows.
Classification of this compound Phosphodiesterases
Bacterial this compound-specific phosphodiesterases are broadly categorized into two main superfamilies based on their catalytic domains: the DHH-DHHA1 domain-containing proteins and the HD-domain-containing proteins. The DHH-DHHA1 family is further subdivided into the GdpP and DhhP classes. A more recently identified class of PDEs, represented by AtaC, also contributes to this compound degradation.[2][3]
-
GdpP (GGDEF domain protein containing phosphodiesterase): These are typically membrane-associated proteins characterized by a DHH-DHHA1 catalytic domain along with other regulatory domains, such as PAS and GGDEF domains.[4]
-
DhhP (DHH-DHHA1 domain protein): These are often soluble, standalone DHH-DHHA1 domain-containing proteins.[5][6]
-
PgpH: These are membrane-bound proteins that possess a distinct HD (histidine-aspartate) catalytic domain.[7]
-
AtaC: This class of soluble phosphodiesterases is also involved in this compound hydrolysis.[3][8]
Data Presentation: A Comparative Overview
The functional characteristics of these phosphodiesterase families exhibit notable differences in their enzymatic activity, substrate specificity, and regulation. The following table summarizes the available quantitative data for representative members of each class.
| Phosphodiesterase Family | Representative Enzyme | Organism | Catalytic Domain | Substrate(s) | Product(s) | kcat (s⁻¹) | Km (µM) | Regulation |
| GdpP | GdpP | Staphylococcus aureus | DHH-DHHA1 | This compound | pApA | ~0.55 | N/A | Inhibited by (p)ppGpp |
| DhhP | DhhP | Borrelia burgdorferi | DHH-DHHA1 | This compound | pApA | N/A | N/A | Essential for growth |
| PgpH | PgpH | Listeria monocytogenes | HD | This compound | pApA | N/A | N/A | Inhibited by (p)ppGpp |
| AtaC | AtaC | Streptomyces venezuelae | DHH-DHHA1 like | This compound, pApA | pApA, AMP | 0.2 (for this compound) | N/A | N/A |
Note: "N/A" indicates that the data was not available in the searched literature. The kinetic parameters for many this compound phosphodiesterases are not yet fully characterized, highlighting an area for future research.
Functional Distinctions
GdpP-type PDEs , such as GdpP from Staphylococcus aureus, are integral membrane proteins that hydrolyze this compound to linear 5'-pApA.[4][9][10][11] Their activity is notably inhibited by the stringent response alarmone (p)ppGpp, suggesting a direct link between this compound metabolism and the nutritional status of the cell.
DhhP-type PDEs are soluble proteins that also contain the DHH-DHHA1 domain. An example is DhhP from Borrelia burgdorferi, which is essential for the bacterium's growth and virulence.[5][6] This essentiality underscores the critical role of this compound regulation in certain pathogens.
PgpH-type PDEs , found in organisms like Listeria monocytogenes, utilize an HD domain for the hydrolysis of this compound to pApA.[7] Similar to GdpP, the activity of PgpH is also reported to be inhibited by (p)ppGpp.
AtaC , a more recently characterized phosphodiesterase from Streptomyces venezuelae, not only hydrolyzes this compound to pApA but can also further degrade pApA to AMP.[3][8][12] This dual activity suggests a more complete degradation pathway for the signaling molecule within this class of enzymes.
Mandatory Visualization
Signaling Pathway
Caption: Overview of this compound synthesis and degradation pathways.
Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. Making and Breaking of an Essential Poison: the Cyclases and Phosphodiesterases That Produce and Degrade the Essential Second Messenger Cyclic di-AMP in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DhhP, a cyclic di-AMP phosphodiesterase of Borrelia burgdorferi, is essential for cell growth and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens [journals.plos.org]
- 10. This compound is a new second messenger in Staphylococcus aureus with a role in controlling cell size and envelope stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Activation by c-di-AMP and c-di-GMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation of the Nucleotide-binding domain, Leucine-rich Repeat and Pyrin domain-containing Protein 3 (NLRP3) inflammasome by two key bacterial second messengers: cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP). Both are potent activators of the innate immune system, and understanding their distinct and shared mechanisms is crucial for the development of novel therapeutics targeting inflammatory diseases and infectious agents.
Overview of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[1][2][3][4] This process is typically regulated by a two-signal model:
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), are recognized by Toll-like receptors (TLRs). This leads to the NF-κB-dependent transcription of NLRP3 and pro-IL-1β.[1][2][5]
-
Signal 2 (Activation): A diverse array of stimuli, including microbial toxins, crystalline substances, and ion fluxes, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][7][8] This assembly leads to the auto-cleavage and activation of caspase-1.[2]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms and cleaves gasdermin D (GSDMD) to initiate pyroptosis.[2][4][6]
Signaling Pathways: this compound vs. c-di-GMP
Both this compound and c-di-GMP, important bacterial second messengers, are recognized as PAMPs in the host cell cytosol and can potently activate the NLRP3 inflammasome.[9][10][11] Intriguingly, their mechanism of action diverges from many other NLRP3 activators and is distinct from their well-established role in stimulating Type I Interferon (IFN-I) production via the STING (Stimulator of Interferon Genes) pathway.[9][11]
Key Mechanistic Features:
-
STING-Independence: The activation of the NLRP3 inflammasome by both this compound and c-di-GMP is independent of the MPYS/STING pathway.[9][11] This is a crucial distinction, as STING is the primary sensor for cyclic dinucleotides leading to IFN-I production.[9][12]
-
Dependence on Ion Mobilization: Consistent with canonical NLRP3 activators, the response to both cyclic dinucleotides is dependent on potassium (K+) efflux and the mobilization of calcium (Ca2+) ions.[9][11] A drop in intracellular K+ concentration is considered a common trigger for NLRP3 activation.[1][5][13][14]
-
Mitochondrial ROS-Independence: Unlike many other NLRP3 triggers, inflammasome activation by this compound and c-di-GMP is not associated with significant changes in mitochondrial membrane potential or the generation of mitochondrial reactive oxygen species (mROS).[9][11] This suggests a unique activation pathway that bypasses common mechanisms of mitochondrial stress.
-
Endogenous this compound Production: Recent research has uncovered that the eukaryotic adenylate cyclase 7 (ADCY7) can catalyze the synthesis of this compound downstream of TLR9 activation.[15][16] This endogenously produced this compound can then directly bind to NLRP3, promoting inflammasome assembly.[15][16] This discovery implicates this compound in sterile inflammatory responses, not just bacterial infections.
Quantitative Data Comparison
Experimental data demonstrates that both this compound and c-di-GMP are robust inducers of IL-1β secretion in macrophages, a key indicator of NLRP3 inflammasome activation. The following table summarizes representative data from lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMMs) stimulated with the respective cyclic dinucleotides.
| Stimulus | Concentration | Mean IL-1β Secretion (pg/mL) ± SEM | Reference |
| Untreated | - | < 50 | [17] |
| c-di-GMP | 10 nmol | ~1500 | [17] |
| This compound | 10 nmol | ~1250 | [17] |
| ATP (Control) | 5 mM | ~2000 | [17] |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
The data indicates that while both cyclic dinucleotides are potent activators, c-di-GMP may induce a slightly more robust IL-1β response compared to this compound under these specific experimental conditions. Both elicit a strong response comparable to the well-established NLRP3 activator, ATP.
Experimental Protocols
Here we provide a generalized methodology for assessing NLRP3 inflammasome activation by this compound and c-di-GMP in vitro.
A. Inflammasome Activation in Macrophages
This protocol is suitable for primary murine bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.
-
Cell Culture and Priming (Signal 1):
-
Culture BMDMs or PMA-differentiated THP-1 cells in appropriate media.
-
Seed cells in 24-well plates at a density of 0.5-1 x 10^6 cells/mL.
-
Prime the cells with LPS (e.g., 50-100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Stimulation with Cyclic Dinucleotides (Signal 2):
-
Cyclic dinucleotides require a transfection reagent (e.g., Lipofectamine 2000, FuGENE HD) to cross the cell membrane and access the cytosolic NLRP3 sensor.
-
Prepare a complex of this compound or c-di-GMP (e.g., 10 nmol) with the transfection reagent in serum-free media according to the manufacturer's instructions.
-
Remove the LPS-containing media from the primed cells, wash once with PBS, and add the transfection complex.
-
Incubate for 4-6 hours. Include ATP (5 mM for 30-60 minutes) as a positive control and a transfection reagent-only condition as a negative control.
-
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the supernatant for cytokine and caspase-1 analysis.
-
Lyse the remaining adherent cells in RIPA buffer for protein analysis of cell lysates.
-
B. Measurement of Cytokine Secretion and Caspase-1 Activation
-
ELISA for IL-1β:
-
Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Western Blot for Caspase-1 Cleavage:
-
Concentrate proteins from the supernatant (e.g., via methanol/chloroform precipitation).
-
Separate proteins from both supernatant and cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved p20 or p10 subunit of caspase-1. An antibody against the pro-caspase-1 (p45) should be used on cell lysates to confirm protein expression.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. The presence of the p20/p10 band in the supernatant is indicative of inflammasome activation.
-
Comparison of Activation Mechanisms
While both cyclic dinucleotides utilize a similar, unique pathway to activate the NLRP3 inflammasome, key distinctions and commonalities exist.
Conclusion
Both this compound and c-di-GMP are potent activators of the NLRP3 inflammasome, functioning through a distinct pathway that is independent of STING and mitochondrial ROS but reliant on potassium and calcium ion mobilization.[9][11] While they share this core mechanism, the discovery of endogenous this compound synthesis by ADCY7 downstream of TLR9 signaling introduces a significant point of divergence.[15][16] This positions this compound not only as a bacterial PAMP but also as an endogenous danger signal involved in sterile inflammation, broadening its potential role in autoinflammatory diseases. For drug development professionals, this distinction is critical; targeting the c-di-GMP pathway may offer specificity for bacterial infections, whereas targeting this compound-induced inflammation could have broader applications in both infectious and sterile inflammatory conditions. Further research into the specific host factors that differentiate between these two cyclic dinucleotides will be essential for developing targeted immunomodulatory therapies.
References
- 1. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Cl- and K+ efflux in NLRP3 inflammasome and innate immune response activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation [frontiersin.org]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. NLRP3 Inflammasome and Host Protection against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic-di-GMP and cyclithis compound activate the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Cyclic-di-GMP and cyclithis compound activate the NLRP3 inflammasome | ID: zc77sx505 | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Cyclic‐di‐GMP and cyclic‐di‐AMP activate the NLRP3 inflammasome | EMBO Reports [link.springer.com]
- 12. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eukaryotic ADCY7 catalyzes the production of this compound to activate the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of c-di-AMP: A Guide for Laboratory Professionals
Cyclic di-AMP (c-di-AMP) is a ubiquitous second messenger molecule in bacteria, playing a critical role in various cellular processes.[1][2][3][4] As research into its functions expands, from bacterial signaling to its role as a STING agonist in innate immunity, its use in laboratories has become more common.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
While this compound is not classified as a hazardous chemical, it is a bioactive molecule. Therefore, proper handling and disposal are crucial to prevent unintended environmental or biological effects. The following procedures are based on general principles of laboratory chemical and biological waste management.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C20H24N10O12P2[5][6] |
| Molecular Weight | 658.41 g/mol (free acid basis)[5][6] |
| Appearance | White to off-white solid/powder[6] |
| Solubility | Soluble in water (1 mg/ml)[7] |
| Storage Temperature | -20°C[6] |
| Stability | Stable under recommended storage conditions. |
| Hazard Classification | Not classified as hazardous. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound should follow a risk-assessed procedure that considers the concentration and volume of the waste.
1. Low-Concentration Aqueous Solutions (<1 mg/mL):
-
Deactivation (Recommended): Although not strictly required, treating the solution to degrade the this compound is good laboratory practice. This can be achieved by:
-
Acid or Base Hydrolysis: Adjusting the pH to be acidic (e.g., pH < 3) or basic (e.g., pH > 11) and allowing it to stand for several hours can hydrolyze the phosphodiester bonds. Neutralize the solution to a pH between 5.5 and 10.5 before drain disposal.[8]
-
Chemical Oxidation: Treatment with a 10% bleach solution (final concentration) for at least 30 minutes can also be effective.
-
-
Drain Disposal: After deactivation and neutralization, small quantities of low-concentration this compound solutions can typically be disposed of down the sanitary sewer with copious amounts of running water.[8][9] Always check with your institution's Environmental Health and Safety (EHS) office for local regulations on drain disposal.
2. High-Concentration Aqueous Solutions (>1 mg/mL) and Solid Waste:
-
Segregation: Collect high-concentration solutions and solid this compound waste in a dedicated, clearly labeled, and leak-proof container.[10][11]
-
Labeling: The container should be labeled as "Non-hazardous chemical waste" and include the name "cyclic di-AMP".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[10]
-
Disposal: Dispose of the waste through your institution's chemical waste program. Do not dispose of solid this compound waste in the regular trash to avoid accidental handling by custodial staff.[12]
3. Contaminated Labware (e.g., pipette tips, tubes, glassware):
-
Decontamination: All labware that has come into contact with this compound should be decontaminated.
-
Soak in a 10% bleach solution for at least 30 minutes.
-
Alternatively, use a commercially available nucleic acid decontamination solution.[13]
-
-
Disposal of Plastics: After decontamination, plasticware can typically be disposed of in the regular laboratory trash or biohazardous waste, depending on the nature of the experiment.
-
Glassware: After decontamination, glassware should be thoroughly rinsed with water and can then be washed for reuse.
Experimental Protocol: Decontamination of this compound Contaminated Surfaces and Equipment
This protocol outlines the steps for decontaminating laboratory surfaces and non-disposable equipment that have been in contact with this compound.
Materials:
-
10% bleach solution (freshly prepared) or a commercial nucleic acid decontamination reagent.
-
70% ethanol (B145695).
-
Paper towels or absorbent pads.
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
Procedure:
-
Preparation: Ensure you are wearing appropriate PPE.
-
Initial Cleaning: If there is a visible spill of solid this compound, carefully wipe it up with a damp paper towel to avoid creating aerosols.
-
Application of Decontaminant: Liberally apply the 10% bleach solution or commercial decontaminant to the surface or equipment.[14]
-
Contact Time: Allow the decontaminant to remain on the surface for a contact time of at least 10-15 minutes.
-
Wiping: Thoroughly wipe the surface with paper towels to remove the decontaminant.
-
Rinsing: Wipe the surface with paper towels soaked in 70% ethanol to remove any corrosive residue from the bleach. For equipment, a rinse with purified water may be necessary, followed by a final wipe with 70% ethanol.[14]
-
Drying: Allow the surface or equipment to air dry completely.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic di-AMP | C20H24N10O12P2 | CID 11158091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclithis compound, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. acs.org [acs.org]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. sfasu.edu [sfasu.edu]
- 13. Nucleotide Decontaminants | Fisher Scientific [fishersci.com]
- 14. genomica.uaslp.mx [genomica.uaslp.mx]
Essential Safety and Operational Guidance for Handling Cyclic di-AMP (c-di-AMP)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with cyclic di-AMP (c-di-AMP). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
Minimum PPE Requirements:
-
Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[1]
-
Hand Protection: Disposable nitrile gloves are required to prevent skin contact. If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles are necessary.[1]
-
Respiratory Protection: Under normal handling of small quantities of the solid compound where dust formation is minimal, respiratory protection is not typically required. If there is a potential for aerosolization or handling of large quantities of powder, a NIOSH-approved respirator should be used.
-
Foot Protection: Closed-toe shoes must be worn in the laboratory at all times.[2]
Logistical Information: Storage and Handling
Proper storage and handling are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [3][4] |
| Form | Solid (lyophilized powder) | [3][4] |
| Color | White to off-white/beige | [3][4] |
| Shipping | Shipped on gel packs | [4] |
| Short-term Exposure | Ambient temperature exposure is possible for up to one week. | [4] |
| Shelf Life | 12 months from date of delivery | [4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from initial receipt to final disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. youtube.com [youtube.com]
- 3. This compound sodium salt 98 (HPLC) CAS 54447-84-6 [sigmaaldrich.com]
- 4. cyclithis compound, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
